Chenodeoxycholic Acid-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,10S,13R,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20-,22?,23+,24-/m1/s1/i8D2,12D2,13D2,16D,20D,22D |
InChI Key |
RUDATBOHQWOJDD-NPFMQFSDSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C([C@@](C3(C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)[2H])([2H])O)([2H])[2H])C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity of Chenodeoxycholic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of deuterated chenodeoxycholic acid (CDCA-d9), a critical internal standard for mass spectrometry-based quantification of bile acids. Ensuring the high isotopic purity of such standards is paramount for the accuracy and reliability of pharmacokinetic and metabolomic studies. This document outlines the available data on isotopic distribution, details the experimental protocols for its verification, and illustrates the key signaling pathways of its unlabeled counterpart, chenodeoxycholic acid.
Quantitative Data on Isotopic Purity
Deuterated chenodeoxycholic acid, specifically Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-D₉), is commercially available from specialized chemical suppliers. While detailed certificates of analysis with lot-specific isotopic distributions are provided upon purchase, the publicly available data from suppliers such as Cambridge Isotope Laboratories and Eurisotop provide a general specification for this product. The key quantitative parameters are summarized below.
| Parameter | Specification | Source(s) |
| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Eurisotop[1][2][3] |
| Isotopic Purity | Intended as D9 | Cambridge Isotope Laboratories, Eurisotop[1][2][3] |
| Deuteration Sites | 2,2,3,4,4,6,6,7,8 | Cambridge Isotope Laboratories, Eurisotop[1][2][3] |
| Molecular Formula | C₂₄H₃₁D₉O₄ | Cambridge Isotope Laboratories[2] |
| Molecular Weight | 401.63 g/mol | Cambridge Isotope Laboratories[2] |
Note: The isotopic purity indicates the percentage of the molecule that contains the specified number of deuterium (B1214612) atoms. A detailed isotopic distribution analysis would provide the percentage of molecules with fewer than nine deuterium atoms (e.g., d8, d7, etc.). This information is typically found on the Certificate of Analysis provided with the product.
Experimental Protocols for Isotopic Purity Assessment
The determination of the isotopic purity of deuterated standards such as chenodeoxycholic acid-d9 is crucial for its use in quantitative analysis. High-resolution mass spectrometry (HRMS) is the primary technique for this purpose. A general protocol for this assessment is outlined below.
Objective:
To determine the isotopic distribution and confirm the isotopic purity of this compound.
Materials:
-
This compound sample
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
-
Appropriate HPLC column (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to a final concentration suitable for MS analysis (e.g., 1 µg/mL).
-
-
Chromatographic Separation (LC):
-
While direct infusion can be used, LC separation is recommended to remove any potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to elute chenodeoxycholic acid. For example, start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Analysis (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Mass Analyzer: Set to high-resolution mode (e.g., >60,000).
-
Scan Range: A narrow scan range around the expected m/z of the [M-H]⁻ ion of CDCA-d9 (approximately m/z 400.3).
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the monoisotopic peak for the fully deuterated species ([C₂₄H₃₀D₉O₄ - H]⁻).
-
Identify and integrate the peaks for the lower deuterated species (d8, d7, d6, etc.) and the unlabeled (d0) species.
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is reported as the percentage of the d9 species relative to the sum of all isotopologues.
-
Signaling Pathways of Chenodeoxycholic Acid
Chenodeoxycholic acid is a primary bile acid that acts as a signaling molecule, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).
Farnesoid X Receptor (FXR) Signaling Pathway
Chenodeoxycholic acid is a potent endogenous ligand for FXR, a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[4][5][6]
Caption: FXR signaling pathway activated by chenodeoxycholic acid.
TGR5 Signaling Pathway
Chenodeoxycholic acid also activates TGR5, a G protein-coupled receptor expressed in various tissues, including the intestine and gallbladder, influencing energy homeostasis and inflammatory responses.[7][8][9]
Caption: TGR5 signaling pathway initiated by chenodeoxycholic acid.
Experimental Workflow for Isotopic Purity Verification
The following diagram illustrates a typical workflow for the verification of the isotopic purity of this compound in a research or quality control setting.
References
- 1. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-C [isotope.com]
- 2. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-0.01 [isotope.com]
- 3. CHENODEOXYCHOLIC ACID | Eurisotop [eurisotop.com]
- 4. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of Analysis: A Technical Guide to Chenodeoxycholic Acid-D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control and analysis of Chenodeoxycholic Acid-D9 (CDCA-d9), a deuterated analog of the primary bile acid, Chenodeoxycholic Acid. This document is intended to serve as a detailed reference for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.
Quantitative Data Summary
The following tables summarize the key quantitative specifications for a representative batch of this compound.
| Test | Specification | Result |
| Chemical Purity (by HPLC) | ≥ 98.0% | 99.93% |
| Isotopic Enrichment | ≥ 98.0 atom % D | 98% |
| Mass Identity (by MS) | Conforms to structure | Conforms |
| ¹H-NMR Identity | Conforms to structure | Conforms |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol (B129727), DMSO | Conforms |
| Physical and Chemical Properties | |
| Molecular Formula | C₂₄H₃₁D₉O₄ |
| Molecular Weight | 401.63 g/mol |
| CAS Number | 2483831-97-4 (labeled) |
| Storage | Store at room temperature |
Experimental Protocols
The following sections detail the methodologies used to determine the quality and purity of this compound.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is determined by HPLC with UV detection. This method separates the main compound from any potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in methanol to a concentration of 1 mg/mL.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment. A high-resolution mass spectrometer provides accurate mass measurements.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psig
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the isotopic enrichment.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium (B1214612) labels are in the expected positions.
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent
-
Solvent: Methanol-d₄
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Data Processing: The resulting spectrum is compared to a reference spectrum of unlabeled Chenodeoxycholic Acid to confirm the structure and the absence of proton signals at the deuterated positions.
Visualizations
The following diagrams illustrate the workflows and pathways relevant to the analysis of this compound.
Figure 1. Quality Control Workflow for this compound.
The Metabolic Journey of Deuterated Chenodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a pivotal role in lipid digestion and absorption through its emulsifying properties.[1] Beyond its physiological functions, CDCA and its deuterated analogue, chenodeoxycholic acid-d9 (CDCA-d9), are of significant interest in pharmaceutical research and development. The strategic replacement of hydrogen atoms with deuterium (B1214612) can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[2][3][4][5] This alteration can lead to improved therapeutic efficacy and a better safety profile.[6][7] This technical guide provides an in-depth overview of the metabolic fate of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). It also delves into the key signaling pathways modulated by CDCA and provides detailed experimental protocols for its quantification in biological matrices.
Pharmacokinetics of this compound
Below is a table summarizing the pharmacokinetic parameters of orally administered chenodeoxycholic acid in healthy subjects.
| Parameter | Value | Unit | Reference |
| Cmax | 1.5 ± 0.4 | µg/mL | [9] |
| Tmax | 1.5 ± 0.5 | hours | [9] |
| AUC (0-24h) | 5.8 ± 1.5 | µg*h/mL | [9] |
| Half-life (t½) | ~45 | hours | [10] |
Note on Deuteration: The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes involved in drug metabolism.[6] Therefore, for CDCA-d9, one would anticipate a longer half-life and increased overall exposure (AUC) compared to its non-deuterated counterpart. The magnitude of this effect would depend on the specific site and extent of deuteration and the primary metabolic pathways of the molecule.
Metabolic Pathways of Chenodeoxycholic Acid
The metabolic journey of chenodeoxycholic acid is a complex process involving both host and microbial transformations within the enterohepatic circulation.
Enterohepatic Circulation
Following oral administration, chenodeoxycholic acid is well absorbed from the small intestine.[9][11] It then travels to the liver via the portal vein, where it is efficiently extracted. In the liver, CDCA is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glyco-chenodeoxycholate and tauro-chenodeoxycholate, respectively.[1] These conjugated bile acids are then secreted into the bile and enter the small intestine to aid in fat digestion. A vast majority of these bile acids are reabsorbed in the terminal ileum and return to the liver, completing the enterohepatic circulation. This efficient recycling process occurs multiple times a day.
Biotransformation by Gut Microbiota
A small fraction of chenodeoxycholic acid that is not absorbed in the small intestine passes into the colon. Here, it is subjected to biotransformation by the gut microbiota. The primary transformation is 7α-dehydroxylation, which converts CDCA into the secondary bile acid, lithocholic acid (LCA).[11] A smaller portion can be epimerized to ursodeoxycholic acid (UDCA). Lithocholic acid is less water-soluble and is primarily excreted in the feces.[11] A small amount of absorbed LCA undergoes sulfation in the liver, which facilitates its elimination.
The following diagram illustrates the major metabolic transformations of chenodeoxycholic acid.
Signaling Pathways
Chenodeoxycholic acid is a key signaling molecule that exerts its effects by activating specific nuclear receptors and G-protein coupled receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
CDCA is a potent endogenous agonist for FXR, a nuclear receptor highly expressed in the liver and intestine.[12][13][14][15] Activation of FXR by CDCA plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
CDCA also activates TGR5, a G-protein coupled receptor expressed in various tissues, including the gallbladder, brown adipose tissue, and certain immune cells.[16][17][18] TGR5 activation is involved in energy expenditure, glucose homeostasis, and inflammatory responses.
Experimental Protocols
Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[4][8][19][20][21][22][23][24][25][26]
Sample Preparation: Protein Precipitation
This protocol describes a general method for the extraction of bile acids from serum or plasma.
Materials:
-
Serum or plasma sample
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard solution (e.g., a deuterated bile acid not being quantified)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water)
Procedure:
-
Pipette 100 µL of serum or plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[24]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[27]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[27]
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 2:1 v/v) with 0.1% formic acid.[8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 10 µL.[8]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.[8][21]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for CDCA-d9 and its expected metabolites would be monitored for quantification. The exact m/z values will depend on the deuteration pattern. For non-deuterated CDCA, a common transition is m/z 391.3 → 391.3.[24]
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum sensitivity for each analyte.
The following diagram outlines the general workflow for the experimental analysis.
Conclusion
This technical guide has provided a comprehensive overview of the metabolic fate of this compound. While specific pharmacokinetic data for the deuterated form remains to be fully elucidated in publicly available literature, the known metabolism and pharmacokinetic profile of the parent compound, coupled with an understanding of the kinetic isotope effect, provide a strong foundation for its continued investigation. The detailed experimental protocols and an understanding of the key signaling pathways influenced by CDCA will be invaluable to researchers in the fields of drug metabolism, pharmacology, and clinical development as they explore the therapeutic potential of this and other deuterated compounds.
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. Portico [access.portico.org]
- 6. neulandlabs.com [neulandlabs.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of therapeutic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 20. bioscientia.de [bioscientia.de]
- 21. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Bile Acids Kit for LC-MS [sigmaaldrich.com]
- 24. medpace.com [medpace.com]
- 25. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
A Technical Guide to Chenodeoxycholic Acid-d9: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of the deuterated bile acid, chenodeoxycholic acid-d9 (CDCA-d9). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic research. This document details the compound's fundamental characteristics, its role in significant biological signaling pathways, and its application in quantitative analytical methodologies.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in various biological matrices.
General and Isotopic Properties
The fundamental properties of this compound and its unlabeled analogue are summarized in the table below for easy comparison.
| Property | This compound | Chenodeoxycholic Acid |
| Synonyms | CDCA-d9, Chenodiol-d9 | CDCA, Chenodiol, 3α,7α-Dihydroxy-5β-cholanic acid |
| Molecular Formula | C₂₄H₃₁D₉O₄[1] | C₂₄H₄₀O₄ |
| Molecular Weight | 401.63 g/mol [1] | 392.57 g/mol |
| Labeled CAS Number | 2483831-97-4[1] | N/A |
| Unlabeled CAS Number | N/A | 474-25-9[1] |
| Chemical Purity | Typically ≥98%[1][2] | ≥95% - ≥98% depending on the supplier |
| Isotopic Purity | Information typically found in the Certificate of Analysis from the supplier. | N/A |
| Form | Typically supplied as a neat solid or in solution (e.g., in methanol)[1][2] | Crystalline solid |
Physical and Solubility Data of Chenodeoxycholic Acid (as a reference for CDCA-d9)
While specific quantitative data for the physical properties of this compound are not extensively published, the properties of the unlabeled compound serve as a reliable reference.
| Property | Value |
| Melting Point | 165-167 °C |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetic acid |
| Storage Temperature | Room temperature, protected from light and moisture[1][2] |
Key Signaling Pathways
Chenodeoxycholic acid is a key signaling molecule that activates nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). These interactions play a crucial role in regulating bile acid, lipid, and glucose metabolism.
Farnesoid X Receptor (FXR) Signaling Pathway
CDCA is a potent natural agonist for the Farnesoid X Receptor, a nuclear receptor highly expressed in the liver and intestine[3][4]. Activation of FXR by CDCA initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport.
TGR5 Signaling Pathway
CDCA also activates TGR5, a G-protein coupled receptor, which is involved in the regulation of energy expenditure, inflammation, and intestinal motility[5][6].
Experimental Protocols: Quantification by Isotope Dilution Mass Spectrometry
This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of endogenous CDCA in biological samples such as serum, plasma, and feces[7][8][9]. The following outlines a general workflow for this application.
Experimental Workflow
Detailed Methodologies
1. Sample Preparation:
-
A known amount of this compound in a suitable solvent (e.g., methanol) is added to the biological sample.
-
The sample is then subjected to an extraction procedure to isolate the bile acids. Solid-phase extraction (SPE) with a C18 stationary phase is a common method[9].
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
The extracted sample is injected into a liquid chromatography system for the separation of CDCA from other bile acids and matrix components. A reversed-phase C18 column is typically used.
-
The eluent from the LC is introduced into a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both CDCA and CDCA-d9 are monitored.
3. Quantification:
-
The concentration of endogenous CDCA in the sample is determined by comparing the peak area ratio of the analyte (CDCA) to the internal standard (CDCA-d9) against a calibration curve prepared with known concentrations of unlabeled CDCA and a fixed concentration of CDCA-d9.
Stability and Storage
Proper storage and handling are critical to maintain the integrity of this compound.
-
Solid Form: Store at room temperature, protected from light and moisture[1].
-
In Solution: If purchased in a solvent or if a stock solution is prepared, it is recommended to store at -20°C for long-term stability. The stability of the compound in solution will depend on the solvent and storage conditions. For aqueous solutions, it is often recommended to use them within a short period.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and pharmaceutical development. Its well-defined chemical properties and high isotopic purity make it the gold standard for the accurate and precise quantification of endogenous chenodeoxycholic acid. A thorough understanding of its properties and its role in key biological pathways is essential for its effective application in scientific research.
References
- 1. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-0.01 [isotope.com]
- 2. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-C [isotope.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Gut Microbiota in the Regulation of Intestinal Drug Transporters: Molecular Mechanisms and Pharmacokinetic Implications [mdpi.com]
- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Chenodeoxycholic Acid-d9 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Chenodeoxycholic Acid-d9 (CDCA-d9), a deuterated analog of the primary bile acid, chenodeoxycholic acid. Its principal utility lies in its role as a stable isotope-labeled internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This document will detail its application, present relevant quantitative data, outline experimental protocols, and visualize the analytical workflow.
Core Application: An Internal Standard in Mass Spectrometry
This compound serves as an ideal internal standard for the accurate quantification of endogenous chenodeoxycholic acid and other bile acids in complex biological matrices such as plasma, serum, urine, and feces.[1][2] In LC-MS/MS analysis, an internal standard is a compound added to a sample in a known quantity before processing.[2] Deuterated standards are considered the gold standard for internal standards in mass spectrometry because they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The use of a deuterated internal standard like CDCA-d9 is crucial for correcting for variations that can occur during sample preparation, such as extraction inefficiencies, and for matrix effects (ion suppression or enhancement) during mass spectrometric analysis.[2][3][4] By normalizing the signal of the endogenous analyte to that of the known concentration of the deuterated internal standard, a more accurate and precise quantification can be achieved.[2]
Experimental Protocols: Quantification of Bile Acids using LC-MS/MS
The quantification of bile acids using CDCA-d9 as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The initial step involves the extraction of bile acids from the biological matrix. Common techniques include:
-
Protein Precipitation: This is a straightforward method often used for serum and plasma samples.[3][5] A solvent such as ice-cold acetonitrile (B52724) is added to the sample, which contains the deuterated internal standard.[3][4] This denatures and precipitates proteins, which are then removed by centrifugation. The resulting supernatant, containing the bile acids and the internal standard, is then typically evaporated and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[3]
-
Solid-Phase Extraction (SPE): For more complex matrices or when higher purity is required, SPE is employed.[6] After adding the internal standard, the sample is loaded onto an SPE cartridge (commonly a C18 stationary phase). The cartridge is then washed to remove interfering substances, and the bile acids are subsequently eluted with an organic solvent like methanol.[6]
Liquid Chromatography
Chromatographic separation is essential, especially for differentiating between isomeric bile acids which have the same mass-to-charge ratio.[3] A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[7]
Tandem Mass Spectrometry (MS/MS)
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8][9] The instrument is set to detect specific precursor-to-product ion transitions for both the endogenous bile acids and the deuterated internal standard. The analysis is typically performed in negative electrospray ionization (ESI) mode.[8][9]
Quantitative Data
The following tables summarize typical quantitative parameters for the analysis of bile acids using a deuterated internal standard like CDCA-d9.
| Parameter | Typical Value | Reference |
| Internal Standard Concentration | 10 µg/mL | [9] |
| Calibration Range | 5 ng/mL - 5000 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [9] |
| Linearity (r²) | >0.99 | [9] |
| Table 1: Typical Assay Parameters |
| Validation Parameter | Acceptance Criteria | Reference |
| Accuracy | 85-115% | [9] |
| Intra-day Precision (%CV) | <15% | [5] |
| Inter-day Precision (%CV) | <15% | [5] |
| Recovery | 92-110% | [9] |
| Table 2: Method Validation Parameters |
Visualizing the Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for bile acid quantification and the central role of chenodeoxycholic acid in bile acid metabolism.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of bioanalysis and drug development. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for the reliable quantification of bile acids in biological matrices. The methodologies outlined in this guide provide a framework for the development and validation of robust bioanalytical methods for studying bile acid metabolism and its role in health and disease.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
- 8. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Chenodeoxycholic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a key synthesis pathway for deuterated chenodeoxycholic acid, specifically focusing on the introduction of deuterium (B1214612) atoms at the C-11 and C-12 positions. This isotopically labeled compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses. The following sections detail the synthetic route, experimental protocols, and characterization data.
Core Synthesis Pathway
The synthesis of 11,12-dideutero-chenodeoxycholic acid is achieved through a multi-step process commencing from cholic acid. The key transformation involves the catalytic deuteration of an unsaturated intermediate, the methyl ester of 3α,7α-diacetoxy-Δ¹¹-5β-cholenic acid. The general synthetic scheme is outlined below.
Caption: Synthesis pathway of 11,12-dideutero-chenodeoxycholic acid.
Experimental Protocols
The following protocols are based on established synthetic methods for deuterated bile acids.
Preparation of Methyl 3α,7α-diacetoxy-12-keto-5β-cholanate
-
Esterification of Cholic Acid: Cholic acid is first converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of acid.
-
Selective Acetylation: The 3α and 7α hydroxyl groups of methyl cholate are selectively acetylated using acetic anhydride (B1165640) in pyridine.
-
Oxidation of the 12α-hydroxyl group: The remaining 12α-hydroxyl group is oxidized to a ketone using a suitable oxidizing agent, such as chromium trioxide, to yield methyl 3α,7α-diacetoxy-12-keto-5β-cholanate.
Synthesis of Methyl 3α,7α-diacetoxy-Δ¹¹-5β-cholenate
The 12-keto intermediate is subjected to a dehydration reaction to introduce a double bond between the C-11 and C-12 positions. This is typically achieved by treatment with a dehydrating agent like phosphorus oxychloride in pyridine.
Catalytic Deuteration of Methyl 3α,7α-diacetoxy-Δ¹¹-5β-cholenate
The unsaturated ester is dissolved in a suitable solvent, such as ethyl acetate, and subjected to catalytic deuteration using deuterium gas (D₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under a positive pressure of deuterium gas until the uptake of gas ceases.
Hydrolysis to 11,12-dideutero-chenodeoxycholic acid
The deuterated diacetate methyl ester is hydrolyzed using a base, such as potassium hydroxide (B78521) in aqueous methanol, to remove the acetyl protecting groups and hydrolyze the methyl ester, yielding the final product, 11,12-dideutero-chenodeoxycholic acid. The product is then purified by crystallization.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of 11,12-dideutero-chenodeoxycholic acid.
| Parameter | Value | Reference |
| Overall Yield | Not explicitly stated, but individual step yields are generally high. | [1] |
| Isotopic Purity | ||
| Dideutero species (d₂) | >95% | [1] |
| Monodeutero species (d₁) | <5% | [1] |
| Unlabeled species (d₀) | <1% | [1] |
Characterization Data
The structure and isotopic enrichment of the final product are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectral analysis is a critical tool for determining the isotopic composition of the deuterated product. The mass spectrum of 11,12-dideutero-chenodeoxycholic acid will show a molecular ion peak (M+) that is two mass units higher than that of unlabeled chenodeoxycholic acid. The relative intensities of the M+, (M+1)+, and (M+2)+ peaks are used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the final product and the location of the deuterium labels. In the ¹H NMR spectrum of 11,12-dideutero-chenodeoxycholic acid, the signals corresponding to the protons at the C-11 and C-12 positions will be significantly reduced or absent, confirming the successful incorporation of deuterium at these sites. The rest of the spectrum should be consistent with the structure of chenodeoxycholic acid.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 11,12-dideutero-chenodeoxycholic acid.
Caption: General experimental workflow for CDCA-d₂ synthesis.
References
A Technical Guide to Chenodeoxycholic Acid-d9 for Researchers and Drug Development Professionals
An in-depth overview of Chenodeoxycholic Acid-d9 (CDCA-d9), a deuterated analog of the primary bile acid, Chenodeoxycholic Acid (CDCA). This guide provides comprehensive supplier information, detailed technical data, experimental protocols for its use in research, and an exploration of the relevant biological signaling pathways.
This compound serves as a valuable tool in metabolic research, particularly in studies involving mass spectrometry-based quantification of bile acids. Its isotopic labeling allows it to be used as an internal standard for the accurate measurement of endogenous chenodeoxycholic acid in various biological matrices. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of this stable isotope-labeled compound in their studies.
Supplier and Chemical Information
For researchers sourcing this compound, several reputable suppliers provide this compound with high purity standards suitable for analytical and research applications. The following tables summarize the key chemical and supplier information.
Table 1: General Chemical Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | CDCA-d9, Chenodiol-d9 |
| Chemical Formula | C₂₄H₃₁D₉O₄ |
| Molecular Weight | 401.63 g/mol |
| CAS Number (Labeled) | 2483831-97-4 |
| CAS Number (Unlabeled) | 474-25-9 |
Table 2: Supplier Specifications
| Supplier | Purity | Form | Storage Temperature |
| Cambridge Isotope Laboratories | ≥98% | Neat | Room Temperature |
| MedChemExpress | >98% | Solid | -20°C |
| Toronto Research Chemicals | ≥98% | Solid | -20°C |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based methods for the analysis of bile acids in biological samples. This section provides a general experimental protocol for its use in metabolomics and clinical chemistry.
Protocol 1: Quantification of Chenodeoxycholic Acid in Human Plasma using LC-MS/MS
Objective: To accurately measure the concentration of endogenous chenodeoxycholic acid in human plasma samples using this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Vortex for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
A gradient elution should be optimized to achieve good separation of chenodeoxycholic acid from other bile acids.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for bile acid analysis.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous chenodeoxycholic acid and the deuterated internal standard.
-
Example transitions (to be optimized on the specific instrument):
-
Chenodeoxycholic acid: m/z 391.3 → [specific product ion]
-
This compound: m/z 400.3 → [corresponding product ion]
-
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous analyte to the internal standard.
-
Generate a calibration curve using known concentrations of unlabeled chenodeoxycholic acid spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a fixed concentration of the internal standard.
-
Determine the concentration of chenodeoxycholic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways of Chenodeoxycholic Acid
Chenodeoxycholic acid is a primary bile acid that acts as a signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] Its signaling plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.
Farnesoid X Receptor (FXR) Signaling Pathway
Chenodeoxycholic acid is the most potent endogenous ligand for FXR.[1] Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: FXR signaling pathway activated by Chenodeoxycholic Acid.
TGR5-Mediated Signaling Pathway
In addition to nuclear receptor activation, chenodeoxycholic acid can also signal through the G-protein coupled receptor TGR5 (also known as G-protein coupled bile acid receptor 1, GPBAR1), which is expressed on the cell surface of various cell types. This pathway is involved in regulating energy expenditure, inflammation, and glucose homeostasis.
Caption: TGR5-mediated signaling pathway of Chenodeoxycholic Acid.
Experimental Workflow for Metabolomics Studies
The following diagram illustrates a typical workflow for a targeted metabolomics study of bile acids using this compound.
Caption: Workflow for bile acid analysis using CDCA-d9.
References
An In-depth Technical Guide to the Stability of Chenodeoxycholic Acid-D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of chenodeoxycholic acid-d9 (CDCA-d9). Due to the limited availability of stability data specific to the deuterated form, this guide leverages information on the non-deuterated chenodeoxycholic acid (CDCA) and established principles of stability testing for isotopically labeled compounds. The protocols and data presented herein serve as a robust framework for designing and executing stability studies for CDCA-d9.
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid, and its deuterated analogue, this compound (CDCA-d9), are crucial molecules in biomedical research and pharmaceutical development. Understanding the stability of CDCA-d9 is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling conditions for drug substances and products. This guide outlines the key considerations for assessing the stability of CDCA-d9, including recommended storage conditions, potential degradation pathways, and methodologies for stability-indicating analysis.
Stability Profile of Chenodeoxycholic Acid
The stability of the non-deuterated form, CDCA, provides a strong baseline for understanding the expected stability of CDCA-d9. Isotopic labeling with deuterium (B1214612) is not expected to significantly alter the intrinsic chemical stability of the molecule under typical storage conditions.
Table 1: Summary of Known Stability Data for Chenodeoxycholic Acid (CDCA)
| Form | Storage Condition | Duration | Stability |
| Crystalline Solid | -20°C | ≥ 4 years | Stable[1][2] |
| Solution in Organic Solvents (Ethanol, DMSO, DMF) | -20°C | Not specified; short-term recommended | Generally stable, but long-term data is unavailable. |
| Aqueous Solution (e.g., in PBS buffer) | Not Recommended | > 1 day | Sparingly soluble and not recommended for storage.[2] |
Note: It is crucial to experimentally verify the stability of CDCA-d9 under the specific conditions of its intended use.
Experimental Protocols for Stability Testing
To rigorously assess the stability of CDCA-d9, a comprehensive stability testing program should be implemented. This includes long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the specificity of analytical methods.
These studies are designed to evaluate the stability of CDCA-d9 under recommended storage conditions and to predict its shelf-life.
Protocol 1: Long-Term and Accelerated Stability Study of Solid CDCA-d9
-
Objective: To determine the long-term stability and re-test period for solid CDCA-d9.
-
Materials:
-
Three batches of CDCA-d9 drug substance.
-
Appropriate container closure systems that simulate the proposed packaging.
-
ICH-compliant stability chambers.
-
-
Procedure:
-
Store samples from each batch at the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and purity using a validated stability-indicating analytical method (e.g., HPLC-UV/MS).
-
Forced degradation studies are essential for understanding the degradation pathways of CDCA-d9 and for developing a stability-indicating analytical method.
Protocol 2: Forced Degradation Study of CDCA-d9
-
Objective: To identify potential degradation products and pathways for CDCA-d9 under various stress conditions.
-
Materials:
-
CDCA-d9 solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile).
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).
-
Temperature-controlled bath, Photostability chamber.
-
-
Procedure:
-
Acid Hydrolysis: Treat the CDCA-d9 solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the CDCA-d9 solution with 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidation: Treat the CDCA-d9 solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the solid CDCA-d9 or a solution at a high temperature (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid CDCA-d9 or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., LC-MS) to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active ingredient.
-
Analytical Methodology
A validated stability-indicating analytical method is critical for the accurate assessment of CDCA-d9 stability. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection is recommended.
Protocol 3: Stability-Indicating RP-HPLC-UV/MS Method
-
Objective: To develop and validate an analytical method capable of separating and quantifying CDCA-d9 from its potential degradation products and impurities.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and MS detection for peak identification and purity assessment.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity (demonstrated through forced degradation studies).
-
Linearity.
-
Range.
-
Accuracy.
-
Precision (repeatability and intermediate precision).
-
Detection Limit (DL).
-
Quantitation Limit (QL).
-
Robustness.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for a comprehensive stability study of CDCA-d9.
Caption: Workflow for forced degradation studies of CDCA-d9.
Conclusion
While specific stability data for this compound is not extensively published, a robust stability program can be established based on the known stability of CDCA and standard pharmaceutical industry guidelines. The experimental protocols and analytical methodologies outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly evaluate and understand the stability of CDCA-d9, ensuring its quality and reliability in research and development. It is imperative to conduct these studies to establish appropriate storage conditions, re-test periods, and to develop a comprehensive understanding of the molecule's degradation profile.
References
The Role of Deuterated Chenodeoxycholic Acid (CDCA-d9) in Advancing Bile Acid Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver, playing a pivotal role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1][2] Beyond its digestive functions, CDCA acts as a crucial signaling molecule, modulating a complex network of metabolic pathways primarily through the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[3][4] Dysregulation of bile acid metabolism is implicated in numerous pathologies, including cholestasis, gallstone disease, metabolic syndrome, and certain cancers.[5]
To accurately study the dynamics of bile acid metabolism—including its synthesis, pool size, and turnover—researchers require tools that can trace these processes in vivo. Chenodeoxycholic acid-d9 (CDCA-d9), a stable isotope-labeled analogue of CDCA, serves as an indispensable tracer for these investigations. By introducing a known amount of this labeled compound, scientists can use isotope dilution mass spectrometry to precisely quantify the kinetics of the endogenous bile acid pool, offering profound insights into metabolic health and disease. This guide provides a comprehensive overview of the application of CDCA-d9 in bile acid metabolism studies, detailing experimental protocols, data interpretation, and the underlying signaling pathways.
Core Principle: Stable Isotope Dilution for Kinetic Analysis
The foundation of using CDCA-d9 in metabolic research is the principle of stable isotope dilution. This technique is a powerful method for measuring the size and turnover rate of a metabolic pool.[3][6]
The process involves:
-
Administration: A known quantity of the deuterated tracer (e.g., 11,12-dideuterated CDCA or [24-13C]CDCA) is administered to the subject, typically orally.[1][3]
-
Equilibration: The tracer mixes with the endogenous pool of unlabeled CDCA and circulates throughout the enterohepatic system.
-
Sampling: Serial samples of a biological matrix, most commonly serum, are collected over a period of several days.[7]
-
Analysis: The ratio of the labeled tracer to the unlabeled endogenous compound is measured using highly sensitive analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3]
-
Calculation: By plotting the exponential decay of the tracer's enrichment over time, key kinetic parameters can be calculated, including:
-
Pool Size: The total amount of a specific bile acid in the enterohepatic circulation.
-
Fractional Turnover Rate (FTR): The fraction of the bile acid pool that is replaced with newly synthesized bile acid per day.
-
Synthesis Rate: The absolute amount of new bile acid synthesized per day, calculated as Pool Size × FTR.
-
This non-invasive approach, which avoids radioactive isotopes, has become the gold standard for studying bile acid dynamics in humans.[6]
Key Signaling Pathways Modulated by CDCA
CDCA exerts its metabolic effects by activating specific nuclear and cell surface receptors. Understanding these pathways is critical for interpreting data from tracer studies.
Farnesoid X Receptor (FXR) Pathway
FXR is a nuclear receptor highly expressed in the liver and intestine. CDCA is a potent endogenous agonist for FXR.[3] Activation of FXR by CDCA in the liver initiates a negative feedback loop that down-regulates bile acid synthesis by inhibiting the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[3][8] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to further suppress CYP7A1, thus tightly controlling the size of the bile acid pool.[3]
Caption: CDCA-mediated FXR signaling pathway for bile acid homeostasis.
Takeda G-protein Receptor 5 (TGR5) Pathway
TGR5 is a G protein-coupled receptor located on the cell membrane of various cells, including intestinal L-cells and brown adipose tissue.[3] CDCA binding to TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[3][4] GLP-1, in turn, promotes insulin (B600854) secretion from pancreatic β-cells and enhances insulin sensitivity, linking bile acid metabolism directly to glucose homeostasis.[3]
Caption: CDCA-mediated TGR5 signaling pathway influencing glucose metabolism.
Quantitative Data from In Vivo Tracer Studies
Stable isotope dilution studies using deuterated CDCA have provided benchmark values for bile acid kinetics in healthy individuals and revealed alterations in various disease states.
Table 1: Bile Acid Kinetic Parameters in Healthy Humans Measured with Deuterated Tracers
| Parameter | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) | Reference |
|---|---|---|---|
| Pool Size (μmol/kg) | 24.1 ± 11.7 | 22.9 ± 7.8 | [3] |
| 31.8 ± 16.0 | 32.6 ± 9.9 | [9] | |
| Fractional Turnover Rate (/day) | 0.29 ± 0.12 | 0.23 ± 0.10 | [3] |
| 0.48 ± 0.22 | 0.24 ± 0.13 | [9] | |
| Synthesis Rate (μmol/kg/day) | 6.4 ± 3.4 | 4.8 ± 2.0 | Calculated from[3] |
| 12.2 ± 6.8 | 7.2 ± 3.8 | Calculated from[9] |
Synthesis Rate calculated as (mean Pool Size) x (mean Fractional Turnover Rate).
Table 2: Effect of Ursodeoxycholic Acid (UDCA) Treatment on Bile Acid Kinetics in Healthy Volunteers
| Parameter | Condition | Deoxycholic Acid (DCA) | Chenodeoxycholic Acid (CDCA) | Reference |
|---|---|---|---|---|
| Pool Size (μmol) | Before UDCA | 1146 ± 204 | 1007 ± 159 | [10] |
| After UDCA | 320 ± 115 | 1052 ± 205 | [10] | |
| Synthesis/Input Rate (μmol/day) | Before UDCA | 240 ± 68 | 211 ± 41 | [10] |
| After UDCA | 237 ± 60 | 258 ± 57 | [10] |
Data from a study where subjects were treated with 13-15 mg/kg/day of UDCA.[10] Note the significant reduction in the secondary bile acid (DCA) pool size, while the primary CDCA pool remains stable.
Experimental Protocols
The accurate measurement of CDCA and its deuterated tracers relies on robust analytical methods, predominantly LC-MS/MS.
Workflow for In Vivo Kinetic Studies
The following diagram outlines the typical workflow for a human study measuring bile acid kinetics using an orally administered CDCA tracer.
Caption: General experimental workflow for bile acid kinetic studies.
Detailed Protocol: Sample Preparation from Serum/Plasma
This protocol is adapted from established methods for bile acid extraction for LC-MS/MS analysis.[6][7][10]
-
Aliquoting: Thaw frozen serum or plasma samples at 4°C. Aliquot 20-50 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the deuterated internal standard working solution (e.g., a mix including CDCA-d4 or CDCA-d5 in methanol) to the sample. The internal standard is crucial for correcting analytical variability.[10]
-
Protein Precipitation: Add 3-4 volumes of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.[6][10]
-
Vortexing & Incubation: Vortex the mixture vigorously for 10-15 minutes at 4°C to ensure thorough mixing and complete protein denaturation.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins.[4][10]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the bile acids, to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6][7]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[11]
Detailed Protocol: LC-MS/MS Analysis
The following parameters represent a typical setup for quantifying bile acids, including CDCA and its deuterated analogues.[10]
Table 3: Example LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Liquid Chromatography | ||
| Column | Reverse Phase C18 (e.g., 2.1 x 100 mm, 1.9 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid (FA) or 1mM Ammonium Acetate | [10] |
| Mobile Phase B | Methanol/Acetonitrile (e.g., 2:1 v/v) with 0.1% FA | |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 10 µL | |
| Gradient | A typical gradient runs from a high aqueous percentage to a high organic percentage over 10-20 minutes to elute bile acids based on polarity. | [10] |
| Tandem Mass Spectrometry | ||
| Instrument | Triple Quadrupole Mass Spectrometer | [10] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [10] |
| Ion Spray Voltage | -4500 V | |
| Source Temperature | 450-500°C | [10] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions (Example) | ||
| Chenodeoxycholic Acid (CDCA) | Q1: 391.3 m/z -> Q3: 391.3 m/z (pseudo-MRM) | [10] |
| CDCA-d5 | Q1: 396.3 m/z -> Q3: 396.3 m/z (pseudo-MRM) | |
Note: For unconjugated bile acids like CDCA, a "pseudo-MRM" transition is often used where the precursor and product ion are the same, as they do not fragment easily under typical conditions.[10] The mass difference between the endogenous and deuterated forms allows for their distinct quantification.
Conclusion
Deuterated chenodeoxycholic acid (CDCA-d9) is a powerful and essential tool for researchers in the field of bile acid metabolism. Its use in stable isotope dilution studies allows for the safe and precise quantification of key kinetic parameters, including bile acid pool size, turnover, and synthesis rates. By combining these in vivo measurements with detailed analyses of the FXR and TGR5 signaling pathways, scientists and drug development professionals can gain critical insights into the pathophysiology of metabolic diseases and evaluate the efficacy of novel therapeutic interventions targeting the complex network of bile acid signaling. The protocols and data presented in this guide serve as a foundational resource for designing and interpreting studies that leverage this invaluable research tool.
References
- 1. Simultaneous determination of pool sizes and fractional turnover rates, of deoxycholic acid, cholic acid and chenodeoxycholic acid in man by isotope dilution with 2H and 13C labels and serum sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates by means of stable isotope dilution technique, making use of deuterated cholic acid and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ursodeoxycholic acid on the kinetics of the major hydrophobic bile acids in health and in chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Oral Chenodeoxycholic Acid on Bile Acid Kinetics and Biliary Lipid Composition in Women with Cholelithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acid absorption kinetics in Crohn's disease on elemental diet after oral administration of a stable-isotope tracer with chenodeoxycholic-11, 12-d2 acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles: Why Deuterated Standards are the Gold Standard
Deuterated standards are chemically identical to the endogenous metabolites of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H). This subtle mass shift allows for their differentiation by mass spectrometry, while their near-identical physicochemical properties ensure they behave similarly to the target analyte throughout the entire analytical workflow. This co-behavior is the cornerstone of their utility, enabling the correction of various sources of error that can compromise data quality.[1]
The primary advantages of employing deuterated internal standards include:
-
Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue extracts are complex mixtures containing a multitude of compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer. Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[1]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding a known amount of the deuterated standard at the beginning of the workflow, any losses of the analyte can be accurately accounted for by measuring the recovery of the standard.
-
Normalization of Instrumental Fluctuations: The performance of a mass spectrometer can fluctuate over time, leading to variations in signal intensity. The ratio of the analyte to the deuterated standard remains constant, regardless of these fluctuations, ensuring consistent and reproducible measurements across different samples and analytical batches.
Data Presentation: Quantitative Impact on Accuracy and Precision
The use of deuterated internal standards demonstrably improves the accuracy and precision of metabolite quantification. The following tables summarize data from studies comparing the analytical performance of methods with and without these crucial internal standards.
Table 1: Comparison of Precision (Coefficient of Variation, CV%) for Metabolite Quantification With and Without Matching Stable Isotope-Labeled Internal Standards (SIL-IS)
| Analytical Platform | Median Between-Run CV% (Matching SIL-IS) | Median Between-Run CV% (Non-Matching IS) | Median Increase in CV% (Non-Matching IS) |
| GC-MS/MS | 2.7% | 5.6% | 2.9% |
| LC-MS/MS Platform 1 | 5.9% | 16.6% | 10.7% |
| LC-MS/MS Platform 2 | 4.8% | 10.2% | 5.4% |
| LC-MS/MS Platform 3 | 3.5% | 7.9% | 4.4% |
Data adapted from a study on targeted metabolomics, demonstrating the significant improvement in precision when a structurally identical stable isotope-labeled internal standard is used compared to a non-matching internal standard.[2]
Table 2: Performance Characteristics for the Quantification of Salivary Cortisol using a Deuterated Internal Standard (Cortisol-d4)
| Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
This table showcases the excellent linearity, precision, and accuracy achieved in a validated LC-MS/MS method for a specific metabolite when a deuterated internal standard is employed.[1]
Experimental Protocols: A Guide to Implementation
The successful application of deuterated standards hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key stages of a typical quantitative metabolomics workflow.
Protocol 1: Sample Preparation from Plasma for Targeted Metabolomics
This protocol outlines the extraction of metabolites from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Deuterated internal standard stock solution (e.g., in methanol)
-
Ice-cold 80% methanol/water (v/v)
-
Ice-cold 80% acetonitrile (B52724)/water (v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS vials with inserts
Procedure:
-
Sample Aliquoting and Internal Standard Spiking:
-
In a pre-chilled microcentrifuge tube, add a precise volume of plasma (e.g., 10 µL).
-
To this, add a known amount of the deuterated internal standard stock solution.
-
Immediately add 990 µL of ice-cold 80% methanol/water to precipitate proteins and quench enzymatic activity.[3]
-
-
Protein Precipitation and Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at approximately 20,000 x g for 15 minutes at 4°C.[3]
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
-
Reconstitution:
-
Resuspend the dried metabolite extract in 1 mL of 80% acetonitrile/water.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at approximately 20,000 x g for 15 minutes at 4°C to pellet any remaining insoluble material.
-
-
Sample Transfer:
-
Transfer the final supernatant to an LC-MS vial with an insert for analysis.
-
Protocol 2: LC-MS/MS Analysis for Metabolite Quantification
This protocol describes a general approach for the analysis of extracted metabolites using a triple quadrupole mass spectrometer.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Appropriate HPLC column (e.g., C18 or HILIC)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Extracted samples with deuterated internal standards
Procedure:
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the HPLC column.
-
Develop a gradient elution method to achieve chromatographic separation of the target analyte from other matrix components. The gradient will depend on the specific analyte and column chemistry.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.
-
Optimize MS parameters, including collision energy and cone voltage, for each transition to maximize signal intensity.
-
-
Data Acquisition and Processing:
-
Acquire data for a series of calibration standards, quality control samples, and the unknown biological samples.
-
Integrate the peak areas for the analyte and the deuterated internal standard in each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations: Illuminating Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts, experimental workflows, and metabolic pathways where deuterated standards play a crucial role.
References
A Technical Guide to Chenodeoxycholic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of chenodeoxycholic acid-d9 (CDCA-d9), a deuterated isotopologue of the primary bile acid chenodeoxycholic acid (CDCA). This guide is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in metabolic research, particularly in studies involving the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
Core Compound Data
This compound is a valuable tool in mass spectrometry-based applications for its use as an internal standard, enabling precise quantification of its unlabeled counterpart in complex biological matrices. Its increased mass allows for clear differentiation from endogenous CDCA.
| Property | Value | Reference |
| CAS Number | 2483831-97-4 | [1][2][3][4] |
| Molecular Formula | C₂₄H₃₁D₉O₄ | [1] |
| Molecular Weight | 401.63 g/mol | [1] |
| Purity | ≥98% | [1] |
| Isotopic Purity | ≥98 Atom % D | |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in methanol, ethanol, and acetic acid; insoluble in water.[5][6] | |
| Storage | Store at -20°C |
Synthesis of Deuterated Bile Acids
-
Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester.
-
Selective Protection of Hydroxyl Groups: Acetylation of the 3α and 7α hydroxyl groups.
-
Oxidation: Conversion of the 12α-hydroxyl group to a ketone.
-
Deuterium (B1214612) Labeling: Introduction of deuterium atoms at specific positions, often through reduction reactions using deuterated reagents.
-
Deprotection: Removal of the protecting groups to yield the final deuterated bile acid.
A patented method for the synthesis of unlabeled chenodeoxycholic acid from cholic acid involves preparation of a cholate (B1235396) ester, diacetylation of the 3α and 7α hydroxyls, oxidation of the 12α-hydroxyl to a 12-oxo group, and subsequent reduction and hydrolysis.[8] The introduction of deuterium would likely occur during the reduction step.
Experimental Applications and Protocols
This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of endogenous chenodeoxycholic acid and other bile acids in biological samples.[9] This is crucial for metabolic studies, clinical diagnostics, and drug development research.
Metabolic Tracer Studies
Deuterated bile acids are employed as tracers to study bile acid metabolism, transport, and pool size in vivo.[10][11] An experimental workflow for such a study would typically involve:
References
- 1. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-0.01 [isotope.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-C [isotope.com]
- 5. innospk.com [innospk.com]
- 6. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Chenodeoxycholic Acid-D9: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated form of chenodeoxycholic acid, chenodeoxycholic acid-d9 (CDCA-d9). It covers its fundamental molecular properties and explores its application as an internal standard in quantitative bioanalysis. Furthermore, this guide delves into the mechanism of action of its non-deuterated counterpart, chenodeoxycholic acid (CDCA), a key signaling molecule in metabolic regulation.
Core Molecular Data
Stable isotope-labeled compounds are essential tools in mass spectrometry-based quantitative analysis, offering a high degree of accuracy and precision. CDCA-d9, with nine deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of endogenous CDCA. The incorporation of deuterium increases the molecular weight of the molecule without significantly altering its chemical and physical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Chenodeoxycholic Acid | C₂₄H₄₀O₄ | 392.57[1][2] |
| This compound | C₂₄H₃₁D₉O₄ | 401.63[3][4] |
Farnesoid X Receptor (FXR) Signaling Pathway
Chenodeoxycholic acid is a primary bile acid and a potent endogenous agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[5] Upon activation by CDCA, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of FXR activation by CDCA include:
-
Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, such as Cholesterol 7α-hydroxylase (CYP7A1).[2]
-
Promotion of Bile Acid Efflux: FXR upregulates the expression of transporters involved in the efflux of bile acids from hepatocytes, including the Bile Salt Export Pump (BSEP), Multidrug Resistance-Associated Protein 2 (MRP2), and the Organic Solute Transporter alpha and beta (OSTα/β).[3][5]
-
Modulation of Lipid and Glucose Metabolism: FXR influences lipid metabolism by affecting the expression of genes involved in fatty acid synthesis and transport.[6] It also plays a role in glucose homeostasis.
The activation of FXR by CDCA can also trigger other signaling cascades, including the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which are involved in cellular energy homeostasis and cell proliferation, respectively.[1]
Experimental Protocols: Quantification of Chenodeoxycholic Acid using CDCA-d9
The use of a stable isotope-labeled internal standard like CDCA-d9 is critical for accurate and precise quantification of CDCA in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. This allows for the correction of variability in extraction recovery, matrix effects, and instrument response.
General Experimental Workflow
The following diagram outlines a typical workflow for the quantification of CDCA in biological samples using CDCA-d9 as an internal standard.
Detailed Methodologies
1. Sample Preparation (Plasma/Serum)
-
Objective: To extract bile acids from the biological matrix and remove interfering substances, primarily proteins.
-
Procedure:
-
Thaw plasma or serum samples on ice.
-
To 50 µL of the sample in a microcentrifuge tube, add a known amount of CDCA-d9 internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).[7]
-
Add 200 µL of ice-cold acetonitrile or methanol (B129727) to precipitate proteins.[7][8]
-
Vortex the mixture for 30 seconds to 1 minute.[7]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[7][9]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[7]
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]
-
2. Sample Preparation (Feces)
-
Objective: To extract bile acids from a solid matrix.
-
Procedure:
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To chromatographically separate CDCA from other bile acids and isomers, and to detect and quantify CDCA and CDCA-d9 using mass spectrometry.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used to achieve separation of bile acid isomers.[7]
-
Mobile Phase: A typical mobile phase consists of water with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) (Mobile Phase A) and an organic solvent mixture such as acetonitrile/methanol or acetonitrile/isopropanol (Mobile Phase B).[8][9][11]
-
Gradient Elution: A gradient elution is employed, where the percentage of Mobile Phase B is gradually increased over the course of the run to elute the bile acids based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of bile acids.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for both CDCA and CDCA-d9 and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interferences and enhances sensitivity.
-
By following these detailed protocols, researchers can achieve reliable and accurate quantification of chenodeoxycholic acid in various biological samples, which is crucial for studying its role in health and disease. The use of this compound as an internal standard is fundamental to the robustness of these analytical methods.
References
- 1. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 5. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
safety data sheet for chenodeoxycholic acid-d9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol.[1][2][3] It appears as a white to light yellow crystalline powder.[4] While insoluble in water, it is soluble in alcohol and acetic acid.[1][3]
Table 1: Physical and Chemical Properties of Chenodeoxycholic Acid
| Property | Value | Source |
| Molecular Formula | C24H40O4 | [4][5] |
| Molecular Weight | 392.57 g/mol | [1][4][5] |
| Melting Point | 142-146°C | [4] |
| 162 - 168 °C | [6] | |
| 165 to 167 °C | [1] | |
| Solubility in Water | 89.9 mg/L (at 20 °C) | [7] |
| Insoluble | [1][3] | |
| Appearance | White to light yellow crystalline powder | [4] |
| White powder solid | [6] | |
| Odor | No data available | [4] |
Hazard Identification and GHS Classification
Chenodeoxycholic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5][6][8] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5][6][8] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[4] |
Precautionary Statements:
-
Prevention:
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[4]
-
P362: Take off contaminated clothing and wash before reuse.[4][5]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
-
Experimental Protocols: First-Aid Measures
In the event of exposure to chenodeoxycholic acid, the following first-aid protocols should be implemented immediately.
Table 3: First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[4] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid.[4] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[4] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[4] |
Handling, Storage, and Accidental Release
Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of the compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
-
Use only with adequate ventilation.[4]
-
Wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Minimize dust generation and accumulation.[4]
-
Keep away from sources of ignition.[4]
Storage:
-
Store in a tightly-closed container when not in use.[4]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
Accidental Release Measures:
-
Wear protective equipment and keep unprotected personnel away.[4]
-
Ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
-
Prevent further leakage or spillage if safe to do so.[4]
-
Use inert material to absorb the spill and place it into a suitable disposal container.[4]
-
Do not let the product enter drains, other waterways, or soil.[4]
Toxicological and Ecological Information
Toxicological Information:
-
The chemical, physical, and toxicological properties have not been thoroughly investigated.
-
Chronic therapy with chenodiol has been associated with transient elevations in serum aminotransferase levels.[10]
-
In animal models, chenodiol is less hepatotoxic than lithocholic acid but more injurious than ursodiol.[10]
-
Higher fecal concentrations of chenodeoxycholic acid have been associated with a higher risk of colorectal cancer.[1]
Ecological Information:
-
Readily biodegradable (82% in 28 days).
-
Toxicity to fish (Danio rerio): LC50 > 100 mg/l - 96 h.
-
Toxicity to algae (Pseudokirchneriella subcapitata): ErC50 > 100 mg/l - 72 h.
Visualized Workflows and Pathways
The following diagrams illustrate key safety and handling workflows.
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Chenodeoxycholic Acid [nwsbio.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. Chenodiol (Chenodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Chenodeoxycholic Acid-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of chenodeoxycholic acid-d9 (CDCA-d9) as an internal standard in the quantitative analysis of chenodeoxycholic acid (CDCA) and other bile acids in various biological matrices. The methodologies outlined are primarily centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this application.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond its digestive functions, CDCA is an important signaling molecule that activates the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Accurate quantification of CDCA in biological samples is therefore critical for research in liver diseases, metabolic disorders, and gut microbiome interactions.
The use of a stable isotope-labeled internal standard, such as this compound (CDCA-d9), is the gold standard for quantitative mass spectrometry. CDCA-d9 is an ideal internal standard because it shares near-identical physicochemical properties with the endogenous analyte (CDCA). This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, and experiences similar ionization effects in the mass spectrometer. By adding a known amount of CDCA-d9 to each sample at the beginning of the workflow, it effectively normalizes for variations in sample handling and matrix effects, leading to highly accurate and precise quantification of the target analyte.[1]
I. Quantitative Data Summary
The following tables summarize typical quantitative parameters from various studies utilizing deuterated chenodeoxycholic acid as an internal standard for the analysis of bile acids in biological matrices.
Table 1: LC-MS/MS Method Validation Parameters for Bile Acid Quantification using Deuterated CDCA Internal Standard
| Parameter | Serum/Plasma | Feces | Reference(s) |
| Linearity (R²) | >0.99 | >0.995 | [2][3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 195.31 nM | [2][4] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | 100,000 nM | [2][4] |
| Intra-assay Imprecision (%CV) | <10% (typically 1.53%–10.63%) | <15% | [2][3] |
| Inter-assay Imprecision (%CV) | <10% (typically 3.01%–13.98%) | <15% | [2][3] |
| Accuracy/Recovery | 85–115% | 89-106% | [2][4] |
Table 2: Example Calibration Standard Concentrations for CDCA in Serum
| Calibration Level | Concentration (ng/mL) |
| 1 | 5 |
| 2 | 12.5 |
| 3 | 25 |
| 4 | 50 |
| 5 | 250 |
| 6 | 1250 |
| 7 | 2500 |
| 8 | 5000 |
| Data synthesized from representative literature.[2] |
II. Experimental Protocols
Protocol 1: Quantification of Chenodeoxycholic Acid in Human Serum/Plasma by LC-MS/MS
This protocol describes a robust method for the extraction and quantification of CDCA in serum or plasma using CDCA-d9 as an internal standard.
1. Materials and Reagents
-
Chenodeoxycholic acid (CDCA) analytical standard
-
This compound (CDCA-d9) internal standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human serum or plasma (stored at -80°C)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials with inserts
2. Preparation of Standard and Internal Standard Solutions
-
CDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve CDCA in methanol.
-
CDCA-d9 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve CDCA-d9 in methanol.
-
CDCA Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the CDCA stock solution with methanol to create calibration standards (e.g., ranging from 5 ng/mL to 5000 ng/mL).[2]
-
CDCA-d9 IS Working Solution: Dilute the CDCA-d9 stock solution with methanol to a final concentration appropriate for spiking into samples (e.g., 20 µM).[5]
3. Sample Preparation (Protein Precipitation)
-
Thaw serum/plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the serum/plasma sample.[3]
-
Add 10 µL of the CDCA-d9 IS working solution to each sample, calibrator, and quality control (QC) sample.
-
Add 140 µL of ice-cold methanol to precipitate proteins.[3]
-
Vortex the mixture for 3 minutes to ensure thorough mixing.[3]
-
Centrifuge the tubes at high speed (e.g., 20,238 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.[3]
4. LC-MS/MS Instrumental Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, 2.1 × 100 mm, 1.9 µm) is commonly used.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 2:1 v/v) with 0.1% formic acid.[3]
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the bile acids. An example gradient is: 0–6.0 min, 50%B–72%B; 6.0–14.0 min, 72%B–80%B.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CDCA: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
CDCA-d9: Monitor the corresponding transition for the deuterated internal standard.
-
Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument being used.
-
5. Data Analysis
-
Integrate the peak areas for both CDCA and CDCA-d9 in all samples, calibrators, and QCs.
-
Calculate the peak area ratio of CDCA to CDCA-d9.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of CDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Extraction of Bile Acids from Fecal Samples
This protocol outlines a method for the extraction of bile acids from fecal samples for subsequent LC-MS/MS analysis.
1. Materials and Reagents
-
All materials from Protocol 1.
-
Wet fecal samples (stored at -80°C).
-
Ice-cold methanol containing the CDCA-d9 internal standard (e.g., 5,000 nM).[4]
-
Mechanical homogenizer or shaker.
2. Sample Preparation
-
Accurately weigh approximately 0.5 g of wet fecal aliquot.[4]
-
Add 1.0 mL of ice-cold methanol containing the CDCA-d9 internal standard.[4]
-
Homogenize or shake the sample for 30 minutes at 4°C.[4]
-
Centrifuge at high speed (e.g., 21,000 rpm) for 20 minutes.[4]
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.[4]
-
Dilute the supernatant 1:5 (v/v) with a 0.1% aqueous formic acid solution.[4]
-
Centrifuge again to remove any remaining particulates.
-
Transfer the final supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Analysis
-
Follow the instrumental conditions and data analysis steps outlined in Protocol 1. The gradient and other parameters may need to be optimized for the complexity of the fecal matrix.
III. Diagrams and Visualizations
Bile Acid Synthesis and Metabolism Pathway
The following diagram illustrates the primary pathway for bile acid synthesis, highlighting the formation of chenodeoxycholic acid and its subsequent metabolism.
Caption: Primary and secondary bile acid synthesis pathway.
Experimental Workflow for CDCA Quantification
This diagram outlines the general workflow for the quantification of CDCA in biological samples using CDCA-d9 as an internal standard.
Caption: Workflow for CDCA quantification using an internal standard.
IV. Method Validation Considerations
To ensure the reliability and accuracy of the quantitative data, the analytical method should be thoroughly validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[6] This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. A calibration curve with at least six non-zero points should be generated, and the correlation coefficient (r²) should be close to 1.0.[7]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.[6][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[6]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter in LC-MS/MS and can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a stable isotope-labeled internal standard like CDCA-d9 is the most effective way to correct for matrix effects.[1]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term room temperature stability) and the stability of the processed samples in the autosampler.[2]
By following these detailed protocols and validation guidelines, researchers can confidently and accurately quantify chenodeoxycholic acid in various biological matrices, contributing to a deeper understanding of its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rr-americas.woah.org [rr-americas.woah.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Sample Preparation for Chenodeoxycholic Acid-d9 Analysis in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Principle
Chenodeoxycholic acid-d9 (CDCA-d9) is a stable, isotopically labeled version of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol.[1] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs like CDCA-d9 are not typically the target analyte. Instead, they serve as ideal internal standards (IS).[2][3]
The principle of using an isotopic internal standard is based on its near-identical chemical and physical properties to the endogenous (unlabeled) analyte.[3] CDCA-d9 will exhibit the same behavior as CDCA during sample extraction, chromatography, and ionization in the mass spectrometer.[2] By adding a known concentration of CDCA-d9 to a sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response can be accurately corrected.[4] This method, known as isotope dilution mass spectrometry, is the gold standard for bioanalysis as it corrects for matrix effects (ion suppression or enhancement) and improves the accuracy, precision, and robustness of the quantification.[2][5]
This application note provides a detailed protocol for the preparation of plasma or serum samples for the accurate quantification of endogenous CDCA using CDCA-d9 as an internal standard.
Sample Preparation Methodologies
The primary goal of sample preparation for bile acid analysis is to remove interfering substances like proteins and phospholipids (B1166683) from the biological matrix.[6][7] Several methods can be employed, with the choice depending on the required cleanliness of the extract, sample volume, and throughput needs.
-
Protein Precipitation (PPT): This is the most common, rapid, and cost-effective method for plasma and serum.[6] It involves adding a water-miscible organic solvent (e.g., acetonitrile (B52724), methanol) to denature and precipitate proteins, which are then removed by centrifugation.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates bile acids from the aqueous sample into an immiscible organic solvent. LLE can provide cleaner extracts than PPT but is more labor-intensive and may involve larger solvent volumes.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by using a sorbent-packed cartridge to retain the bile acids while matrix interferences are washed away.[8][9] It is highly effective but is also the most time-consuming and complex of the three methods.[8]
This document will provide a detailed protocol for the widely used Protein Precipitation (PPT) method.
Experimental Protocol: Protein Precipitation for Plasma/Serum
This protocol describes a robust method for extracting CDCA and the spiked CDCA-d9 internal standard from plasma or serum samples prior to LC-MS/MS analysis.
Materials and Reagents
-
Biological Sample: Human or animal plasma/serum
-
Internal Standard: this compound (CDCA-d9) working solution in methanol
-
Precipitating Solvent: Ice-cold acetonitrile (LC-MS grade)
-
Reconstitution Solvent: 50:50 (v/v) methanol:water with 0.1% formic acid (or a solvent matching the initial mobile phase)
-
Equipment:
-
Precision pipettes and tips
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >14,000 x g)
-
Nitrogen evaporation system
-
Autosampler vials with inserts
-
Step-by-Step Procedure
-
Sample Aliquoting: Pipette 100 µL of thawed plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the CDCA-d9 internal standard working solution to the plasma/serum sample.
-
Vortexing: Vortex the tube for 10-20 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. The 4:1 ratio of solvent to sample ensures efficient protein precipitation.[8]
-
Vortexing: Vortex vigorously for 1-2 minutes to denature and precipitate the proteins.
-
Centrifugation: Centrifuge the tubes at 14,000-18,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 40°C.[11] This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Final Preparation: Vortex for 30 seconds to dissolve the residue. Centrifuge briefly (e.g., 1 minute at 5,000 x g) to pellet any remaining particulates.
-
Analysis: Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation: Typical Method Performance
The following table summarizes the typical quantitative performance parameters for an LC-MS/MS method for bile acids utilizing a deuterated internal standard and protein precipitation.
| Parameter | Typical Performance | Reference(s) |
| Linearity Range | 5 - 5000 ng/mL | [12][13] |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| Lower Limit of Quantification (LLOQ) | 5 - 25 µg/L | [14][15] |
| Accuracy (Mean Recovery %) | 85 - 115% | [12][13] |
| Precision (Intra- and Inter-Assay %CV) | < 15% | [12][14] |
| Extraction Recovery | 84 - 110% | [9][13] |
Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Differentiated quantification of human bile acids in serum by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
Revolutionizing Metabolomics: A Detailed LC-MS/MS Method for Bile Acid Profiling Using CDCA-d9
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids, once considered mere detergents aiding in lipid digestion, are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and metabolism. They play pivotal roles in cholesterol homeostasis, glucose metabolism, and the modulation of inflammatory responses, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors such as the Takeda G protein-coupled receptor 5 (TGR5).[1][2] The intricate signaling pathways and the link between dysregulated bile acid profiles and various pathologies, including liver diseases, metabolic syndrome, and gastrointestinal cancers, have spurred the need for robust and sensitive analytical methods for their comprehensive profiling.
This application note details a high-throughput and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a panel of bile acids in biological matrices.[3][4] The methodology employs Chenodeoxycholic acid-d9 (CDCA-d9) as an internal standard to ensure high accuracy and precision. This protocol is designed for researchers in academia and the pharmaceutical industry engaged in metabolomics, drug discovery, and clinical research.
Experimental Protocols
A successful bile acid profiling experiment hinges on meticulous sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection.[4][5]
Sample Preparation: Protein Precipitation
This protocol outlines a straightforward and effective protein precipitation method for the extraction of bile acids from serum or plasma.
-
Thaw Samples: Allow serum/plasma samples to thaw on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the serum or plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing CDCA-d9) to each sample.
-
Protein Precipitation: Add 140 µL of ice-cold methanol (B129727) to precipitate proteins.[6]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Injection: The clarified supernatant is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
Achieving chromatographic separation of the structurally similar and often isobaric bile acids is critical for accurate quantification.[3][8]
-
LC System: A UHPLC system capable of high-pressure gradients.
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal separation (e.g., Thermo Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: A mixture of methanol and acetonitrile (B52724) (2:1, v/v) with 0.1% formic acid.[6]
-
Gradient Elution: A representative gradient is as follows:
-
0-6.0 min: 50-72% B
-
6.0-14.0 min: 72-80% B
-
14.01-15.50 min: Hold at 100% B
-
15.51-17.0 min: Return to 50% B for re-equilibration.[6]
-
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 10 µL.[6]
Mass Spectrometry
A triple quadrupole mass spectrometer is utilized for its high sensitivity and specificity in quantitative analysis.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 5500).[6]
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode.[9]
-
Ion Spray Voltage: -4500 V.[6]
-
Temperature: 450°C.[6]
-
Gas Settings:
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 50 psi[6]
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for each bile acid and the internal standard need to be optimized.
Data Presentation
The performance of the LC-MS/MS method is evaluated through a series of validation experiments. The following tables summarize the expected quantitative data for a panel of representative bile acids.
Table 1: Linearity and Sensitivity of the Bile Acid Assay
| Analyte | LLOQ (nM) | ULOQ (nM) | r² |
| Cholic Acid (CA) | 54.14 | 17325 | >0.99 |
| Chenodeoxycholic Acid (CDCA) | 26.85 | 8590 | >0.99 |
| Deoxycholic Acid (DCA) | 52.35 | 16750 | >0.99 |
| Lithocholic Acid (LCA) | 3.24 | 1034 | >0.99 |
| Ursodeoxycholic Acid (UDCA) | 12.75 | 8170 | >0.99 |
| Glycocholic Acid (GCA) | 5.16 | 6595 | >0.99 |
| Taurocholic Acid (TCA) | 11.78 | 7545 | >0.99 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; r²: Coefficient of determination. Data synthesized from multiple sources.[3][6][10]
Table 2: Precision and Accuracy of the Method
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Cholic Acid (CA) | <10 | <15 | 85-115 |
| Chenodeoxycholic Acid (CDCA) | <10 | <15 | 85-115 |
| Deoxycholic Acid (DCA) | <10 | <15 | 85-115 |
| Lithocholic Acid (LCA) | <15 | <20 | 80-120 |
| Ursodeoxycholic Acid (UDCA) | <10 | <15 | 85-115 |
| Glycocholic Acid (GCA) | <10 | <15 | 85-115 |
| Taurocholic Acid (TCA) | <10 | <15 | 85-115 |
%CV: Percent Coefficient of Variation. Data represents typical performance values from validated methods.[3][6][10]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Chenodeoxycholic Acid-d9 in Human Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond its digestive functions, CDCA is a significant signaling molecule that activates the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5), regulating lipid and glucose metabolism, and inflammatory responses.[2][3] The quantification of CDCA in human serum is a valuable tool for diagnosing and monitoring hepatobiliary diseases and for research in metabolic disorders.[4][5] The use of a stable isotope-labeled internal standard, such as chenodeoxycholic acid-d9 (CDCA-d9), is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[6] This document provides detailed application notes and protocols for the analysis of CDCA in human serum using CDCA-d9 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of chenodeoxycholic acid in human serum using LC-MS/MS with a deuterated internal standard. These values are compiled from various validated methods and should be used as a reference. Each laboratory should establish its own performance characteristics.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2 - 5 ng/mL | [7] |
| Upper Limit of Quantification (ULOQ) | 2500 - 5000 ng/mL | [1][8] |
| Linearity (r²) | > 0.99 | [1] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
| Accuracy/Recovery | 85 - 115% | [1] |
Table 2: Typical Mass Spectrometry Transitions for CDCA and CDCA-d4 *
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | - |
| Chenodeoxycholic Acid-d4 (CDCA-d4) | 395.2 | 395.2 | - |
*Note: CDCA-d4 is often used as an internal standard and provides similar performance to CDCA-d9. Unconjugated bile acids often do not produce suitable product ions in Collision-Induced Dissociation (CID), so the precursor ion is monitored.[9]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and effective method for extracting bile acids from human serum.[6]
Materials:
-
Human serum samples
-
This compound (CDCA-d9) internal standard (IS) working solution in methanol
-
Acetonitrile (B52724), LC-MS grade[8]
-
Methanol, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow serum samples to thaw at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human serum.[8]
-
Add 10 µL of the CDCA-d9 internal standard working solution to the serum sample.
-
Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[10]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[8]
-
The supernatant can be directly injected, or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for analysis.[6]
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
Materials:
-
Chenodeoxycholic acid (CDCA) standard stock solution in methanol
-
Bile acid-depleted serum (e.g., charcoal-stripped serum)[8]
-
CDCA-d9 internal standard working solution
Procedure:
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the CDCA standard stock solution into bile acid-depleted serum. A typical calibration curve may range from 5 ng/mL to 5000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in bile acid-depleted serum.
-
Process the calibration standards and QC samples alongside the unknown serum samples using the same sample preparation protocol.
Protocol 3: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Conditions:
| Parameter | Typical Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in Water[10] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic acid[10] |
| Flow Rate | 0.3 - 0.65 mL/min[10] |
| Column Temperature | 40 - 50 °C[10] |
| Injection Volume | 10 µL[10] |
Mass Spectrometry (MS) Conditions:
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Ion Spray Voltage | -4500 V |
| Temperature | 450 - 500 °C[11] |
| Nebulizer Gas | Nitrogen |
| Curtain Gas | Nitrogen |
| Collision Gas | Nitrogen |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental workflow for CDCA analysis.
Caption: CDCA-FXR signaling pathway.[12]
Caption: CDCA-TGR5 signaling pathway.[13]
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjgnet.com [wjgnet.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. medpace.com [medpace.com]
- 9. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Metabolomics using Chenodeoxycholic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond its digestive functions, CDCA acts as a signaling molecule, activating the farnesoid X receptor (FXR) to regulate the expression of genes involved in bile acid, lipid, and glucose metabolism.[1] Given its central role in metabolic homeostasis, the accurate quantification of CDCA in biological matrices is of significant interest in metabolic research and drug development.
Quantitative metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the precise measurement of endogenous metabolites like CDCA. The use of a stable isotope-labeled internal standard, such as chenodeoxycholic acid-d9 (CDCA-d9), is critical for achieving high accuracy and precision. CDCA-d9 is chemically identical to CDCA but has a higher mass due to the replacement of nine hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer while behaving identically to the endogenous analyte during sample preparation and analysis, effectively correcting for matrix effects and variations in instrument response.
These application notes provide a detailed protocol for the quantitative analysis of chenodeoxycholic acid in human plasma using CDCA-d9 as an internal standard, along with representative quantitative data and visualizations of the relevant metabolic pathway and experimental workflow.
Chenodeoxycholic Acid Metabolic Pathway
The biosynthesis of chenodeoxycholic acid is a multi-step enzymatic process that occurs primarily in the liver. There are two main pathways for its synthesis from cholesterol: the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway is considered the major route of bile acid synthesis.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of CDCA from human plasma samples.
Materials:
-
Human plasma samples
-
This compound (CDCA-d9) internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of each plasma sample into a pre-labeled 1.5 mL microcentrifuge tube.
-
Add 20 µL of the CDCA-d9 internal standard stock solution to each tube and briefly vortex.
-
Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start with 40% B, linear gradient to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chenodeoxycholic acid (CDCA) | 391.3 | 391.3 | 25 |
| This compound (CDCA-d9) | 400.3 | 400.3 | 25 |
Note: The specific MRM transitions and collision energies may require optimization depending on the instrument used.
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of chenodeoxycholic acid using a deuterated internal standard with LC-MS/MS.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| CDCA | Human Plasma | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| CDCA | Human Plasma | Low | 5 | < 10 | < 15 | 85-115 |
| Medium | 50 | < 10 | < 15 | 85-115 | ||
| High | 500 | < 10 | < 15 | 85-115 |
Table 3: Limits of Detection and Quantification
| Analyte | Matrix | Lower Limit of Detection (LLOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| CDCA | Human Plasma | 0.1 - 0.5 | 1 |
The data presented in these tables are representative and may vary depending on the specific instrumentation, methodology, and laboratory conditions.
Experimental Workflow
The overall workflow for the quantitative analysis of chenodeoxycholic acid using CDCA-d9 as an internal standard is depicted below.
References
Application Notes and Protocols for Preparing Calibration Curves with Chenodeoxycholic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the preparation of calibration curves using chenodeoxycholic acid-d9 (CDCA-d9). These protocols are intended for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application in drug metabolism studies, clinical diagnostics, and metabolic research.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. Its quantification in biological matrices is crucial for understanding various physiological and pathological processes. Stable isotope-labeled internal standards, such as this compound (CDCA-d9), are essential for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This protocol outlines the steps for preparing reliable calibration curves with CDCA-d9 for the accurate determination of CDCA concentrations in samples.
Experimental Protocols
Materials and Reagents
-
This compound (CDCA-d9) standard (crystalline solid)
-
Methanol (B129727) (LC-MS grade)[1][2][3]
-
Acetonitrile (B52724) (LC-MS grade)[2]
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Preparation of Stock Solutions
2.2.1. Primary Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh a precise amount (e.g., 1 mg) of CDCA-d9 crystalline solid using an analytical balance.
-
Transfer the weighed CDCA-d9 to a clean, appropriate-sized volumetric flask.
-
Dissolve the CDCA-d9 in a small amount of methanol and vortex gently until fully dissolved.[1][2]
-
Bring the solution to the final volume with methanol to achieve a concentration of 1 mg/mL.
-
Store the primary stock solution in a tightly sealed, amber glass vial at -20°C or -80°C for long-term stability.[1]
2.2.2. Working Stock Solution (e.g., 10 µg/mL)
-
Allow the primary stock solution to equilibrate to room temperature.
-
Perform a serial dilution by transferring a calculated volume of the primary stock solution into a new volumetric flask. For example, to prepare a 10 µg/mL working solution, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Bring the solution to the final volume with methanol.
-
This working stock solution can be used for the preparation of calibration standards. Store at -20°C when not in use.
Preparation of Calibration Curve Standards
The following protocol describes the preparation of an eight-point calibration curve ranging from 5 ng/mL to 5000 ng/mL. The concentration range should be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the analytical instrument.
-
Label a series of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8) and a blank.
-
Prepare the highest concentration standard (CAL 8, 5000 ng/mL) by diluting the working stock solution. For instance, add 50 µL of the 10 µg/mL working stock solution to a final volume of 100 µL with the appropriate diluent (e.g., methanol or a surrogate matrix like charcoal-stripped serum).
-
Perform serial dilutions to prepare the remaining calibration standards as outlined in the table below.
-
The blank sample should contain only the diluent.
Quantitative Data Summary
The performance of calibration curves for bile acids, including CDCA, is typically evaluated based on several key parameters. The following table summarizes representative quantitative data from various LC-MS/MS methods.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [3] |
| Concentration Range | 1 ng/mL - 1000 ng/mL | [2] |
| 5 ng/mL - 5000 ng/mL | [3] | |
| 0.005 µmol/L - 5 µmol/L | ||
| Lower Limit of Quantification (LLOQ) | 0.1 nM - 0.5 nM | [2] |
| 5 ng/mL | [3] | |
| Accuracy | 85% - 115% | [3] |
| Precision (CV%) | < 10% - 15% | [3] |
| Recovery | 92% - 110% | [3] |
Sample Preparation for Analysis
For the analysis of biological samples, a protein precipitation step is commonly employed.
-
To 100 µL of the biological sample (e.g., serum, plasma), add a fixed amount of the CDCA-d9 internal standard solution.
-
Add 300-400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Calibration Curve Preparationdot
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Chenodeoxycholic Acid-d9 for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust solid-phase extraction (SPE) method for the isolation and purification of deuterated chenodeoxycholic acid (CDCA-d9) from biological matrices, primarily human plasma and serum. This protocol is designed to yield high-recovery extracts suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol. Deuterated analogs, such as chenodeoxycholic acid-d9, are critical internal standards in quantitative bioanalysis, enabling accurate measurement of endogenous bile acid levels. Effective sample preparation is paramount for removing interfering substances from complex biological samples, thereby reducing matrix effects and improving the accuracy and precision of LC-MS/MS assays.[1][2][3] Solid-phase extraction utilizing a C18 sorbent is a highly effective and widely adopted technique for the purification and concentration of bile acids from various biological fluids.[4] This method leverages the hydrophobic nature of the bile acid structure for retention on the nonpolar C18 stationary phase, while more polar matrix components are washed away.
Experimental Overview
This method employs a standard C18 reversed-phase SPE cartridge. The general workflow involves conditioning the sorbent, loading the pre-treated biological sample, washing away interferences, and finally eluting the purified this compound. Subsequent analysis is typically performed using LC-MS/MS.
Data Presentation
The following table summarizes the expected recovery rates for chenodeoxycholic acid using a C18-based solid-phase extraction method. While specific data for the d9 variant is not extensively published, the recovery is expected to be comparable to that of the non-deuterated and other deuterated analogs due to their identical core structure.
| Analyte | Matrix | SPE Sorbent | Recovery Rate (%) | Reference |
| Chenodeoxycholic Acid | Serum | C18 | 89 - 110% | [5] |
| Chenodeoxycholic Acid | Bile | C18 | 89.1 - 100.2% | [4] |
| General Bile Acids | Plasma | C18 | 88 - 101% | [1] |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific biological matrix and analytical instrumentation.
Materials:
-
C18 Solid-Phase Extraction Cartridges
-
Biological Sample (e.g., Human Plasma or Serum)
-
This compound standard
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
SPE Vacuum Manifold
-
Collection Tubes
-
Vortex Mixer
-
Centrifuge
Sample Pre-treatment:
-
Thaw frozen biological samples to room temperature.
-
For plasma or serum samples, perform a protein precipitation step. To 200 µL of the sample, add 780 µL of methanol.[6]
-
Vortex the mixture vigorously for 20 seconds.[6]
-
Centrifuge at a high speed (e.g., 18,000 rcf) for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction Procedure:
-
Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 3 mL of HPLC-grade water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the supernatant from the sample pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 3 mL of HPLC-grade water to remove polar interferences.
-
A subsequent wash with a weak organic solvent mixture (e.g., 3 mL of 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound from the cartridge with 2 mL of methanol.
-
Apply a gentle vacuum to collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Workflow for the solid-phase extraction of this compound.
Caption: Logical relationship of components during SPE.
References
- 1. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Method development and validation of six bile acids for regulated bioanalysis: improving selectivity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Chenodeoxycholic Acid-d9 for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver, plays a crucial role in lipid digestion and cholesterol homeostasis. Its analysis is vital in clinical diagnostics and drug development for liver and metabolic diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of bile acids; however, due to their low volatility and thermal instability, direct analysis is not feasible.[1] Derivatization is a necessary step to convert the polar carboxyl and hydroxyl groups into more volatile and thermally stable ethers and esters.[1][2][3] This application note provides a detailed protocol for the derivatization of chenodeoxycholic acid-d9 (CDCA-d9), a commonly used internal standard, for sensitive and accurate GC-MS analysis. The primary method described is a one-step silylation, a robust and efficient technique for preparing bile acids for GC-MS.[4][5]
Principle of Derivatization
The derivatization process for bile acids prior to GC-MS analysis typically involves the conversion of active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups to less polar and more volatile derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS), is a widely employed method.[4][5][6] This reaction replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte, making it suitable for GC analysis.[1][6]
Experimental Protocols
Materials and Reagents
-
This compound (CDCA-d9) standard
-
Pyridine (B92270), anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Diethyl ether, anhydrous
-
Nitrogen gas, high purity
-
Autosampler vials with Teflon-lined caps
-
Heat block or oven
-
Vortex mixer
-
Centrifuge
Standard Preparation
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or pyridine. From the stock solution, prepare working standards at various concentrations to establish a calibration curve.
Sample Preparation and Extraction
For biological samples, a liquid-liquid extraction is typically performed to isolate the bile acids. A common procedure involves extraction with hot pyridine and hydrochloric acid, followed by an extraction into diethyl ether.[4][5]
Derivatization Protocol: Silylation
This protocol is adapted from a validated method for the analysis of bile acids in biological matrices.[4][5]
-
Evaporation: Transfer a known volume of the sample extract or standard solution containing this compound to an autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40-50°C).
-
Reagent Addition: To the dried residue, add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.[4][5] The presence of pyridine is crucial to drive the silylation reaction to completion.[4]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 100°C for 10 minutes in a heat block or oven.[4][5]
-
Incubation: Allow the vial to stand for at least five hours at room temperature to ensure complete derivatization of the analytes.[4][5]
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following table summarizes typical GC-MS parameters for the analysis of derivatized bile acids. These parameters should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Rtx-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 180°C, hold for 1 min, ramp to 300°C at 5°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) for CDCA-d9 derivative | To be determined based on the mass spectrum of the derivatized standard |
Note: The specific ions to be monitored in SIM mode for the TMS-derivatized this compound should be determined by acquiring a full scan mass spectrum of a derivatized standard and selecting characteristic, abundant ions. For silylated chenodeoxycholic acid, a characteristic fragmentation involves the loss of two TMS-OH groups, resulting in an ion at m/z 428 for the non-deuterated form.[4] A corresponding shift would be expected for the d9-labeled compound.
Workflow Diagram
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Conclusion
The described silylation protocol provides a reliable and efficient method for the derivatization of this compound for GC-MS analysis. This procedure enhances the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection sensitivity. Proper optimization of GC-MS parameters is essential for achieving accurate and precise quantification. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of bile acids in various matrices.
References
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Restek - Blog [restek.com]
Application Note: Accurate Mass Measurement of Chenodeoxycholic Acid-d9 by High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Deuterated analogs of CDCA, such as chenodeoxycholic acid-d9 (CDCA-d9), are essential internal standards for quantitative bioanalysis using mass spectrometry. Accurate mass measurement by high-resolution mass spectrometry (HRMS) is critical for the unambiguous identification and confirmation of the elemental composition of these stable isotope-labeled standards, ensuring the reliability and accuracy of pharmacokinetic and metabolomic studies.
This application note provides a detailed protocol for the accurate mass measurement of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Quantitative Data Summary
Accurate mass measurement provides a high degree of confidence in the elemental composition of an analyte. The mass accuracy is typically expressed in parts per million (ppm) and is calculated from the difference between the theoretical (calculated) and the measured mass.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (M-H)⁻ [Da] | Expected Measured Mass (M-H)⁻ [Da] (within 5 ppm) | Mass Accuracy (ppm) |
| This compound | C₂₄H₃₁D₉O₄ | 400.3499 | 400.3479 - 400.3519 | < 5 |
Note: The theoretical monoisotopic mass is calculated for the deprotonated molecule [M-H]⁻, which is commonly observed in negative ion electrospray ionization.
Experimental Protocols
This section details the methodology for the accurate mass measurement of this compound.
Sample Preparation
The selection of the sample preparation method depends on the biological matrix. Two common methods are protein precipitation (PPT) and solid-phase extraction (SPE).
a) Protein Precipitation (for Plasma or Serum Samples)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the this compound standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
b) Solid-Phase Extraction (for Plasma, Serum, or Urine Samples)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the sample (pre-treated with an internal standard if for quantification).
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography Conditions
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from matrix components before introduction into the mass spectrometer.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (1:1, v/v) |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
High-Resolution Mass Spectrometry Conditions
An HRMS instrument, such as a Q-TOF or Orbitrap, is used for accurate mass measurement. The instrument should be calibrated according to the manufacturer's instructions to ensure high mass accuracy.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 100 - 1000 |
| Acquisition Mode | Full Scan |
| Resolution | > 20,000 FWHM |
| Lock Mass (optional but recommended) | A reference compound (e.g., Leucine Enkephalin) can be infused continuously to correct for mass drift during the analysis. |
Visualizations
Experimental Workflow for Accurate Mass Measurement
Caption: Workflow for the accurate mass measurement of this compound.
Signaling Pathway (Illustrative Example)
While not directly related to the accurate mass measurement protocol, the following diagram illustrates the central role of chenodeoxycholic acid in bile acid synthesis and signaling, for which accurate quantification using deuterated standards is essential.
Caption: Simplified pathway of chenodeoxycholic acid synthesis and signaling.
Application Notes and Protocols: Chenodeoxycholic Acid-d9 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in lipid digestion and absorption. In clinical research, CDCA and its deuterated analog, chenodeoxycholic acid-d9 (CDCA-d9), are valuable tools for investigating bile acid metabolism, pathophysiology of liver diseases, and for therapeutic purposes. CDCA is a potent agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] The use of stable isotope-labeled compounds like CDCA-d9 allows for accurate in vivo kinetic studies through isotope dilution techniques, providing insights into bile acid pool size, synthesis, and turnover.[3]
These application notes provide an overview of the clinical research applications of CDCA-d9, with detailed protocols for its use in pharmacokinetic studies and methods for its quantification in biological matrices.
Clinical Applications of this compound
The primary application of CDCA-d9 in clinical research is in the in vivo assessment of bile acid kinetics using the stable isotope dilution technique. This methodology is instrumental in understanding the pathophysiology of various conditions, including:
-
Gallstone Disease: To study the effect of therapeutic interventions on bile acid metabolism and cholesterol saturation in bile.[4][5][6]
-
Cerebrotendinous Xanthomatosis (CTX): A rare genetic disorder characterized by deficient bile acid synthesis. CDCA is the standard treatment, and kinetic studies can help optimize dosing.[7]
-
Chronic Liver Diseases: To investigate alterations in bile acid metabolism in conditions such as cholestasis.
-
Drug-Induced Liver Injury: To assess the impact of xenobiotics on bile acid homeostasis.
Data Presentation: Pharmacokinetic Parameters of Chenodeoxycholic Acid
The following table summarizes the pharmacokinetic parameters of chenodeoxycholic acid in healthy individuals, as determined by stable isotope dilution techniques using deuterated CDCA.
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Pool Size | 22.9 ± 7.8 | µmol/kg | [3] |
| Fractional Turnover Rate | 0.23 ± 0.10 | per day | [3] |
The following table illustrates the changes in biliary bile acid composition in women with cholelithiasis after 6 months of oral therapy with chenodeoxycholic acid.
| Bile Acid | Before Treatment (mole % of total bile acids) | After Treatment (mole % of total bile acids) | Reference |
| Chenodeoxycholic acid | 28.8 | 80.4 | [4] |
| Cholic acid | 44.2 | 8.3 | [4] |
| Deoxycholic acid | 23.3 | 7.9 | [4] |
| Lithocholic acid | 3.7 | 3.4 | [4] |
Signaling Pathway
CDCA-FXR Signaling Pathway in Hepatocytes
Chenodeoxycholic acid is a natural ligand for the Farnesoid X Receptor (FXR). The activation of FXR in hepatocytes initiates a signaling cascade that regulates bile acid synthesis and transport, thereby maintaining bile acid homeostasis.
Caption: CDCA activation of FXR leads to the inhibition of bile acid synthesis.
Experimental Protocols
In Vivo Stable Isotope Dilution Study for Bile Acid Kinetics
This protocol describes a non-invasive method to determine the pool size and fractional turnover rate of chenodeoxycholic acid.
Materials:
-
This compound (CDCA-d9)
-
Capsules for oral administration
-
Equipment for blood sample collection
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Subject Preparation: Subjects should fast overnight prior to the study.
-
Tracer Administration: A known amount of CDCA-d9 is administered orally. The exact dose should be determined based on the sensitivity of the analytical method.
-
Blood Sampling: Blood samples are collected at predetermined time points. A typical schedule would be at 0 (pre-dose), 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[3]
-
Sample Processing:
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis: The concentrations of endogenous CDCA and CDCA-d9 in plasma samples are determined using a validated LC-MS/MS method (see Protocol 2).
-
Data Analysis:
-
The enrichment of the deuterated tracer is calculated at each time point.
-
The decay curve of the tracer enrichment over time is plotted.
-
The pool size and fractional turnover rate are calculated from the decay curve using appropriate pharmacokinetic models.[8]
-
Quantification of CDCA and CDCA-d9 in Human Plasma by LC-MS/MS
This protocol provides a general procedure for the simultaneous quantification of CDCA and its deuterated internal standard in plasma.
Materials:
-
Plasma samples
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Internal standard (e.g., a different deuterated bile acid not being measured)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for CDCA and CDCA-d9.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of CDCA.
-
Calculate the concentration of CDCA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow
Isotope Dilution Study Workflow
The following diagram illustrates the typical workflow for a clinical research study utilizing CDCA-d9 for bile acid kinetic analysis.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates by means of stable isotope dilution technique, making use of deuterated cholic acid and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral chenodeoxycholic acid on bile acid kinetics and biliary lipid composition in women with cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sunnybrook Gallstone Study: a double-blind controlled trial of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of choledocholithiasis with oral chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols for Bile Acid Analysis Using Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive workflow for the quantitative analysis of bile acids in biological samples using isotopic standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for researchers in drug development and various scientific fields investigating the role of bile acids in health and disease.
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver.[1] They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[2] Beyond their digestive functions, bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5, to regulate their own synthesis and transport, as well as glucose and lipid metabolism.[1][3][4][5][6] The quantitative analysis of bile acid profiles in biological matrices is essential for understanding their physiological and pathological roles.
The complexity of the bile acid pool, which includes primary, secondary, and conjugated forms, along with the presence of isobaric and isomeric species, presents analytical challenges.[7] The use of stable isotope-labeled internal standards is critical for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis, including matrix effects.[7][8] LC-MS/MS has become the gold standard for bile acid analysis due to its high sensitivity, selectivity, and ability to distinguish between different bile acid species.[1]
Experimental Workflow Overview
The general workflow for bile acid analysis with isotopic standards involves several key steps: sample collection and storage, sample preparation including the addition of isotopic standards, chromatographic separation, mass spectrometric detection, and data analysis.
Figure 1: General experimental workflow for bile acid analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. The following are generalized protocols for serum/plasma and fecal samples.
a) Serum/Plasma - Protein Precipitation (PPT)
This is a simple and common method for extracting bile acids from serum and plasma.
-
Thaw Samples : Thaw frozen serum or plasma samples on ice.
-
Aliquoting : Aliquot 50 µL of the sample into a clean microcentrifuge tube.
-
Spiking with Internal Standards : Add a pre-determined amount of the isotopic standard mixture to each sample. The mixture should contain isotopically labeled analogs of the bile acids being quantified.
-
Protein Precipitation : Add 200 µL of cold acetonitrile (B52724) (or methanol) to each sample.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant containing the bile acids to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid). Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer for Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b) Fecal Samples - Homogenization and Solid-Phase Extraction (SPE)
Fecal samples require a more rigorous extraction procedure due to their complex matrix.
-
Sample Homogenization : Homogenize a known weight of lyophilized (freeze-dried) fecal sample in a suitable solvent (e.g., methanol/water).
-
Spiking with Internal Standards : Add the isotopic standard mixture to the homogenate.
-
Sonication and Centrifugation : Sonicate the mixture to ensure complete extraction, followed by centrifugation to pellet solid debris.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by washing sequentially with methanol and then water.
-
Sample Loading : Load the supernatant from the fecal extract onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution : Elute the bile acids from the cartridge with a higher percentage of organic solvent (e.g., 90% methanol).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis, as described for serum/plasma samples.
LC-MS/MS Analysis
The following are typical starting parameters for LC-MS/MS analysis of bile acids. Method optimization is recommended for specific applications.
| Parameter | Typical Conditions |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid |
| Gradient | A linear gradient from a low to a high percentage of mobile phase B over 10-20 minutes is typical to resolve the various bile acid species. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 350 - 500 °C |
| Capillary Voltage | 3.0 - 4.5 kV |
MRM Transitions : Specific precursor-to-product ion transitions for each bile acid and its corresponding isotopic standard must be optimized.
Data Presentation
Table 1: Common Isotopic Standards for Bile Acid Analysis
| Analyte | Isotopic Standard |
| Cholic Acid (CA) | Cholic Acid-d4 (CA-d4) |
| Chenodeoxycholic Acid (CDCA) | Chenodeoxycholic Acid-d4 (CDCA-d4) |
| Deoxycholic Acid (DCA) | Deoxycholic Acid-d4 (DCA-d4) |
| Lithocholic Acid (LCA) | Lithocholic Acid-d4 (LCA-d4) |
| Ursodeoxycholic Acid (UDCA) | Ursodeoxycholic Acid-d4 (UDCA-d4) |
| Glycocholic Acid (GCA) | Glycocholic Acid-d4 (GCA-d4) |
| Taurocholic Acid (TCA) | Taurocholic Acid-d4 (TCA-d4) |
| Glycochenodeoxycholic Acid (GCDCA) | Glycochenodeoxycholic Acid-d4 (GCDCA-d4) |
| Taurochenodeoxycholic Acid (TCDCA) | Taurochenodeoxycholic Acid-d4 (TCDCA-d4) |
| Glycodeoxycholic Acid (GDCA) | Glycodeoxycholic Acid-d4 (GDCA-d4) |
| Taurodeoxycholic Acid (TDCA) | Taurodeoxycholic Acid-d4 (TDCA-d4) |
| Glycolithocholic Acid (GLCA) | Glycolithocholic Acid-d4 (GLCA-d4) |
| Taurolithocholic Acid (TLCA) | Taurolithocholic Acid-d4 (TLCA-d4) |
Table 2: Typical Concentration Ranges of Total Bile Acids in Human Biological Samples
| Biological Matrix | Typical Fasting Concentration Range |
| Serum/Plasma | 0.5 - 10 µmol/L |
| Feces (dry weight) | Varies widely, can be in the µg/mg to mg/g range |
Note: Concentrations can vary significantly based on diet, health status, and other factors. Postprandial levels are generally higher.[2]
Bile Acid Signaling Pathways
Bile acids exert their signaling effects primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. These pathways are critical in regulating bile acid homeostasis and have broader implications for metabolic health.
Figure 2: Key signaling pathways activated by bile acids.
Conclusion
The workflow described in these application notes provides a reliable and robust framework for the quantitative analysis of bile acids in various biological matrices. The use of isotopic standards is paramount for achieving the accuracy and precision required in both research and clinical settings. The detailed protocols and data tables serve as a valuable resource for scientists and researchers, enabling them to confidently implement bile acid analysis in their studies and contribute to a deeper understanding of the multifaceted roles of these important molecules.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Bile acid concentrations in systemic and portal serum in presumably normal man and in cholestatic and cirrhotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile-acid-activated receptors: targeting TGR5 and farnesoid-X-receptor in lipid and glucose disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fecal Bile Acid Extraction Using Chenodeoxycholic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and quantification of bile acids from fecal samples using chenodeoxycholic acid-d9 (CDCA-d9) as an internal standard. The use of a deuterated internal standard is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Bile acids are critical signaling molecules in the gut-liver axis, regulating lipid and glucose metabolism, and their quantification in feces is essential for understanding various physiological and pathological processes. Fecal bile acid profiling provides insights into the gut microbiome's metabolic activity and its impact on host health and disease. Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver. Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the endogenous analyte, while its mass difference allows for clear differentiation.
Experimental Protocols
Fecal Sample Preparation and Homogenization
This protocol outlines the initial steps for preparing fecal samples for bile acid extraction.
Materials:
-
Frozen fecal samples (-80°C)
-
Lyophilizer (optional, for dry weight measurement)
-
Mortar and pestle or a bead-beating homogenizer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (B129727), LC-MS grade
-
This compound (CDCA-d9) internal standard solution (1 µg/mL in methanol)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thawing: Thaw frozen fecal samples on ice.
-
Weighing: Weigh an aliquot of the fecal sample (approximately 50-100 mg) into a pre-weighed 2 mL microcentrifuge tube.
-
Homogenization (Wet Weight):
-
Add 1 mL of cold PBS (4°C) to the fecal aliquot.
-
Homogenize the sample using a vortex mixer for 1 minute, followed by a bead-beating homogenizer for 5 minutes, or until the sample is uniformly suspended.
-
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the CDCA-d9 internal standard solution to the fecal homogenate.
-
Protein Precipitation and Extraction:
-
Add 1.5 mL of cold methanol (-20°C) to the homogenate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and fecal debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted bile acids to a new clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section provides a general LC-MS/MS method for the analysis of fecal bile acids. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each bile acid and the CDCA-d9 internal standard.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the manufacturer's recommendations.
Data Presentation
The following tables summarize representative quantitative data for fecal bile acid analysis using deuterated internal standards.
Note: Specific quantitative data for this compound is not widely available in the cited literature. The data presented below is based on methods using closely related deuterated analogs, such as chenodeoxycholic acid-d4 or d5, and should be considered representative. Validation of the method using CDCA-d9 is required to establish specific performance characteristics.
Table 1: Representative Recovery Rates for Fecal Bile Acid Extraction
| Bile Acid | Recovery (%) | Reference |
| Cholic Acid (CA) | 85 - 110 | [1] |
| Chenodeoxycholic Acid (CDCA) | 90 - 115 | [1] |
| Deoxycholic Acid (DCA) | 88 - 112 | [1] |
| Lithocholic Acid (LCA) | 85 - 108 | [1] |
| Ursodeoxycholic Acid (UDCA) | 92 - 118 | [1] |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Fecal Bile Acid Analysis
| Bile Acid | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Cholic Acid (CA) | 0.1 - 0.5 | 0.3 - 1.5 | [2] |
| Chenodeoxycholic Acid (CDCA) | 0.1 - 0.5 | 0.3 - 1.5 | [2] |
| Deoxycholic Acid (DCA) | 0.2 - 1.0 | 0.6 - 3.0 | [2] |
| Lithocholic Acid (LCA) | 0.5 - 2.0 | 1.5 - 6.0 | [2] |
| Ursodeoxycholic Acid (UDCA) | 0.1 - 0.5 | 0.3 - 1.5 | [2] |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the fecal bile acid extraction and analysis workflow.
Caption: Fecal bile acid extraction workflow.
Chenodeoxycholic Acid Signaling Pathways
Chenodeoxycholic acid is a potent agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. These receptors play crucial roles in regulating bile acid, lipid, and glucose homeostasis.
References
Application Notes and Protocols for NMR Spectroscopy of Chenodeoxycholic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of chenodeoxycholic acid-d9 (CDCA-d9). This deuterated isotopolog of chenodeoxycholic acid is a valuable tool in metabolic research, drug metabolism and pharmacokinetic (DMPK) studies, and as an internal standard for quantitative analysis.
Introduction to Chenodeoxycholic Acid and its Deuterated Analog
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond its digestive functions, CDCA is an important signaling molecule that activates the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5), which are key regulators of bile acid, lipid, and glucose metabolism.
This compound is a stable isotope-labeled version of CDCA, typically deuterated at non-exchangeable positions. This isotopic labeling makes it an ideal internal standard for quantitative NMR (qNMR) and mass spectrometry-based assays, as it has nearly identical chemical properties to the endogenous analyte but is distinguishable by its mass and NMR spectrum.
Quantitative NMR (qNMR) Data
Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a substance. By comparing the integral of an analyte signal to that of a certified internal standard, a precise and accurate quantification can be achieved.
Expected ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound (deuterated at positions 2,2,3,4,4,6,6,7,8) will be significantly simplified compared to its non-deuterated counterpart. The proton signals corresponding to the deuterated positions will be absent. The remaining signals can be compared to the known spectrum of chenodeoxycholic acid.
Table 1: Comparison of Expected ¹H Chemical Shifts (δ) for Chenodeoxycholic Acid and this compound.
| Assignment | Unlabeled Chenodeoxycholic Acid (δ, ppm) | This compound (δ, ppm) |
| H-18 (CH₃) | ~0.67 | ~0.67 |
| H-19 (CH₃) | ~0.92 | ~0.92 |
| H-21 (CH₃) | ~0.94 | ~0.94 |
| H-3 | ~3.58 | Absent |
| H-7 | ~3.81 | Absent |
| Other steroid backbone protons | Various | Present (if not deuterated) |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Expected ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum of this compound will show characteristic isotopic effects. The carbon atoms directly bonded to deuterium (B1214612) will exhibit an upfield shift (to a lower ppm value) and their signals may appear as multiplets due to one-bond ¹³C-¹D coupling, or they may be significantly broadened. Carbons two or more bonds away from the site of deuteration will experience smaller upfield shifts.[1][2]
Table 2: Representative ¹³C Chemical Shifts (δ) for Unlabeled Chenodeoxycholic Acid and Expected Isotope Effects for this compound.
| Assignment | Unlabeled Chenodeoxycholic Acid (δ, ppm) | Expected Shift in this compound |
| C-3 | ~72.9 | Significant upfield shift and potential multiplicity |
| C-7 | ~72.9 | Significant upfield shift and potential multiplicity |
| C-2, C-4, C-6, C-8 | Various | Significant upfield shift and potential multiplicity |
| C-1, C-5, C-10 | Various | Minor upfield shift |
| C-18 | ~12.2 | Minimal to no shift |
| C-19 | ~23.5 | Minor upfield shift |
| C-21 | ~17.5 | Minimal to no shift |
| C-24 (COOH) | ~178.9 | Minimal to no shift |
Note: The magnitude of the isotopic shift is dependent on the level and location of deuteration.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh 1-5 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
-
Dissolution: Dissolve the sample and internal standard in a precise volume (typically 600 µL) of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or a buffered aqueous solution in D₂O).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Ensure the solution is thoroughly mixed by gentle vortexing or inversion.
NMR Data Acquisition Protocol (qNMR)
The following is a typical protocol for acquiring quantitative ¹H NMR spectra.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard 90° pulse-acquire sequence.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 12-16 ppm).
-
Acquisition Time (at): At least 3-4 seconds to ensure high digital resolution.
-
Relaxation Delay (d1): This is a critical parameter for qNMR. It should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A conservative value of 30-60 seconds is often used.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated). Typically 8 to 64 scans.
-
-
Data Processing:
-
Apodization: Apply a gentle exponential window function or no function at all to avoid signal distortion.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a robust baseline correction algorithm.
-
Integration: Manually integrate the signals of interest for both the analyte and the internal standard.
-
Calculation of Purity/Concentration
The purity or concentration of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Signaling Pathways of Chenodeoxycholic Acid
Chenodeoxycholic acid is a key signaling molecule that regulates metabolic pathways through the activation of nuclear and cell surface receptors. The following diagram illustrates the primary signaling cascades initiated by CDCA.
Caption: CDCA signaling through FXR and TGR5.
Experimental Workflow
The following diagram outlines a typical workflow for the quantitative analysis of this compound using NMR spectroscopy.
Caption: Workflow for qNMR analysis of CDCA-d9.
References
- 1. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Chenodeoxycholic Acid-d9
Welcome to the technical support center for the quantification of chenodeoxycholic acid-d9 (CDCA-d9). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in LC-MS/MS analysis of bile acids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of CDCA-d9?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix.[1][2] In the context of CDCA-d9 quantification, components of biological samples like plasma or serum can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[3][4] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of the results.[1][4] The primary culprits behind matrix effects in biological samples are often phospholipids.[3]
Q2: Why is a stable isotope-labeled internal standard like CDCA-d9 used?
A2: Stable isotope-labeled internal standards (SIL-IS), such as CDCA-d9, are the gold standard for quantitative LC-MS/MS analysis.[5] Because SIL-IS are chemically identical to the analyte, they co-elute and experience similar matrix effects.[3] By comparing the signal of the analyte to the known concentration of the co-eluting SIL-IS, it is possible to compensate for signal suppression or enhancement, thereby improving the accuracy and precision of quantification.[3][5]
Q3: What are the common sources of matrix effects in bile acid analysis?
A3: The most significant sources of matrix effects in bile acid analysis from biological matrices include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[3]
-
Salts and Endogenous Compounds: High concentrations of salts and other endogenous molecules can interfere with the ionization process.[1]
-
Other Bile Acids: The presence of numerous other bile acid species in biological samples can lead to competition in the ion source.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of CDCA-d9.
Issue 1: Poor Peak Shape and Asymmetry
| Possible Cause | Troubleshooting Step | Rationale |
| Column Overload | Dilute the sample or inject a smaller volume. | Exceeding the column's loading capacity can lead to peak fronting or tailing. |
| Column Contamination | Implement a column wash step with a strong solvent after each run or batch. | Residual matrix components can build up on the column, affecting peak shape.[7] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including pH and organic solvent ratio. | The mobile phase composition is critical for achieving good chromatographic separation and peak shape for bile acids. |
| Secondary Interactions | Use a column with a different stationary phase or add a mobile phase additive to reduce unwanted interactions. | Interactions between the analyte and the stationary phase can cause peak tailing. |
Issue 2: High Signal Variability (Poor Precision)
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | Ensure uniform and reproducible sample preparation for all samples and standards. | Variability in extraction recovery can lead to inconsistent results. |
| Matrix Effects | Employ more rigorous sample clean-up techniques such as Solid Phase Extraction (SPE) or phospholipid removal plates.[2] | Reducing the amount of co-eluting matrix components will minimize their impact on ionization. |
| Instrument Instability | Check for fluctuations in spray stability, temperature, and gas flows in the MS source. | An unstable ion source can lead to significant variations in signal intensity. |
Issue 3: Low Signal Intensity (Poor Sensitivity) / Ion Suppression
| Possible Cause | Troubleshooting Step | Rationale |
| Significant Matrix Effects | Utilize advanced sample preparation methods like HybridSPE-Phospholipid plates to specifically remove phospholipids. | Phospholipids are a primary cause of ion suppression in bioanalysis.[3] |
| Suboptimal MS Source Parameters | Optimize source parameters such as capillary voltage, gas temperatures, and flow rates. | Proper source conditions are crucial for efficient ionization and maximizing signal. |
| Chromatographic Co-elution | Adjust the chromatographic gradient to separate CDCA-d9 from the region where most matrix components elute. | If the analyte elutes in a "dirty" region of the chromatogram, it is more likely to be affected by ion suppression.[8] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Sample Preparation
This is a rapid and simple method for removing the majority of proteins from a plasma or serum sample.
Materials:
-
Plasma/Serum Sample
-
Acetonitrile (ACN)
-
Centrifuge
-
Vortex Mixer
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Add the internal standard solution (containing CDCA-d9).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) for Enhanced Clean-up
SPE provides a more thorough clean-up than PPT, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
SPE Cartridge (e.g., C18)
-
Plasma/Serum Sample (pre-treated with PPT)
-
Water
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
SPE Manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for a bile acid quantification method using LC-MS/MS.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [9] |
| Intra-day Precision (%CV) | < 15% | [10] |
| Inter-day Precision (%CV) | < 15% | [10] |
| Accuracy (% Recovery) | 85 - 115% | [9] |
Visualizations
Troubleshooting Workflow for Ion Suppression
This diagram outlines a logical workflow for identifying and mitigating ion suppression issues.
A workflow for troubleshooting ion suppression.
General Experimental Workflow for CDCA-d9 Quantification
This diagram illustrates the typical steps involved in the quantification of CDCA-d9 from a biological sample.
A general workflow for CDCA-d9 quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bile acid analysis [sciex.com]
- 7. zefsci.com [zefsci.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for Chenodeoxycholic Acid-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of chenodeoxycholic acid-d9 (CDCA-d9).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Question | Answer & Troubleshooting Steps |
| 1. What are the optimal precursor and product ions (MRM transitions) for this compound? | For this compound (CDCA-d9), operating in negative ion mode is typical. The precursor ion will be the deprotonated molecule [M-H]⁻. Due to the stability of the steroid backbone, unconjugated bile acids often exhibit limited fragmentation. Therefore, a pseudo-MRM transition where the precursor ion is also monitored as the product ion is common. However, some fragmentation can be achieved. Start with the transitions provided in Table 1 and optimize on your instrument. |
| 2. How do I optimize the collision energy (CE) for CDCA-d9? | Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity. Infuse a standard solution of CDCA-d9 into the mass spectrometer and perform a collision energy ramp experiment. Monitor the intensity of the desired product ion(s) as you vary the CE. The optimal CE will be the value that produces the highest and most stable signal for your product ion. A starting range for unconjugated bile acids is typically 20-50 eV. Refer to Table 2 for recommended starting parameters. |
| 3. What is the role of the declustering potential (DP) and how do I optimize it? | The declustering potential is applied to the orifice to prevent the formation of solvent clusters with the analyte ions as they enter the mass spectrometer. An optimized DP enhances signal intensity and reduces noise. Infuse a CDCA-d9 standard and ramp the DP while monitoring the precursor ion signal. The optimal DP is the voltage that maximizes the signal without causing in-source fragmentation. A typical starting range is 50-100 V. See Table 2 for guidance. |
| 4. How should I set the cone voltage (CV)? | The cone voltage aids in ion sampling and desolvation. Similar to DP, it should be optimized to maximize the signal of the precursor ion without inducing fragmentation. Infuse a standard solution and vary the cone voltage to find the optimal setting for CDCA-d9 on your instrument. A general starting range is 20-60 V. Consult Table 2 for initial parameters. |
| 5. I am observing poor peak shape (e.g., tailing, splitting). What could be the cause? | Poor peak shape can result from several factors: • Column Overload: Inject a lower concentration of your sample. • Column Contamination: Flush the column with a strong solvent or replace it. • Inappropriate Mobile Phase: Ensure the pH of your mobile phase is suitable for bile acid analysis (typically acidic). The mobile phase composition should be optimized for good retention and separation. • Secondary Interactions: Use a high-quality, well-deactivated column to minimize interactions between the analyte and the stationary phase. |
| 6. My signal intensity is low and inconsistent. What should I check? | Low and variable signal intensity can be due to: • Matrix Effects: Biological samples can cause ion suppression or enhancement. Evaluate matrix effects by comparing the signal of a standard in solvent versus a spiked matrix sample. Improve sample preparation to remove interfering substances. • Ion Source Contamination: A dirty ion source can lead to poor ionization efficiency. Clean the ion source according to the manufacturer's instructions. • Suboptimal MS Parameters: Re-optimize your collision energy, declustering potential, and cone voltage. • Sample Degradation: Ensure proper storage of your samples and standards. |
| 7. I am seeing carryover between injections. How can I minimize this? | Carryover can be a significant issue in sensitive LC-MS/MS assays. To address this: • Optimize Needle Wash: Use a strong wash solvent in your autosampler wash routine. A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water is often effective. • Inject Blanks: Run blank injections after high-concentration samples to assess and mitigate carryover. • Check for Adsorption: Bile acids can be "sticky." Ensure all tubing and connections in your LC system are inert. |
| 8. How do I resolve isomeric bile acids? | Chenodeoxycholic acid has several isomers (e.g., ursodeoxycholic acid, deoxycholic acid). While MS/MS can distinguish some, chromatographic separation is crucial. • Column Selection: Use a high-efficiency C18 or a specialized column designed for bile acid analysis. • Gradient Optimization: Develop a shallow gradient elution profile to maximize the separation of isomeric compounds. |
Quantitative Data Summary
The following tables provide recommended starting parameters for the LC-MS/MS analysis of this compound. Note that these values should be optimized on your specific instrument for best performance.
Table 1: Recommended MRM Transitions for this compound (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (CDCA-d9) | 400.3 | 400.3 | Pseudo-MRM, often used for quantification due to limited fragmentation. |
| This compound (CDCA-d9) | 400.3 | 355.3 | Corresponds to the loss of the carboxylic acid group. |
Table 2: Recommended Starting MS/MS Parameters for this compound
| Parameter | Recommended Starting Range | Typical Optimized Value |
| Collision Energy (CE) | 20 - 50 eV | ~35 eV |
| Declustering Potential (DP) | 50 - 100 V | ~70 V |
| Cone Voltage (CV) | 20 - 60 V | ~40 V |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS experiment for the analysis of this compound in a biological matrix like plasma or serum.
Protocol 1: Sample Preparation - Protein Precipitation
-
Thaw Samples: Thaw plasma/serum samples and internal standard (IS) working solutions on ice.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add Internal Standard: Add 10 µL of the this compound internal standard working solution to each sample. Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 1.0 30 8.0 70 8.1 95 10.0 95 10.1 30 | 12.0 | 30 |
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the LC-MS/MS analysis of this compound.
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for common LC-MS/MS issues.
Technical Support Center: Overcoming Ion Suppression with Chenodeoxycholic Acid-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming ion suppression in LC-MS/MS analysis, with a specific focus on the use of Chenodeoxycholic Acid-d9 (CDCA-d9) as an internal standard for the quantification of bile acids and other analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS/MS results?
Ion suppression is a matrix effect that occurs in the mass spectrometer's ion source, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[1][2][3] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4] It is a significant challenge because even with highly selective MS/MS methods, ion suppression can occur before mass analysis.[5] Common causes of ion suppression include salts, phospholipids, and other endogenous or exogenous components in the sample matrix.[1][3]
Q2: How does this compound (CDCA-d9) help in overcoming ion suppression?
This compound (CDCA-d9) is a deuterated stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the "gold standard" for quantitative LC-MS/MS.[2] The principle is that a known amount of CDCA-d9 is added to every sample, calibrator, and quality control sample early in the workflow.[6] Because CDCA-d9 is chemically almost identical to native chenodeoxycholic acid and other similar bile acids, it is assumed that it will co-elute and experience the same degree of ion suppression as the analyte.[2] By using the ratio of the analyte signal to the internal standard signal for quantification, variations due to ion suppression can be normalized, leading to more accurate and precise results.[2][6]
Q3: Can CDCA-d9 fail to correct for ion suppression effectively?
Yes, under certain circumstances, a deuterated internal standard like CDCA-d9 may not perfectly compensate for ion suppression.[2] This phenomenon is often referred to as "differential matrix effects."[2] The primary reasons for this include:
-
Chromatographic Shift (Isotope Effect): The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of a molecule, potentially leading to a small difference in retention time between the analyte and the internal standard on a chromatographic column.[2] If this separation causes them to elute into regions with different levels of co-eluting matrix components, they will experience different degrees of ion suppression.[2]
-
Variable Matrix Composition: The composition of the sample matrix can vary between different samples (e.g., plasma from different individuals), leading to inconsistent ion suppression effects that are not uniformly compensated for by the CDCA-d9.[2]
-
High Concentration of Interfering Components: If the concentration of a co-eluting matrix component is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional, leading to inaccurate quantification.[7]
Q4: What are the signs that CDCA-d9 is not effectively correcting for ion suppression in my assay?
Indicators of inadequate correction by a deuterated internal standard include:
-
Poor reproducibility of the analyte/internal standard area ratio in different lots of a biological matrix.[2]
-
Unusually large scatter in calibration curve data points.[2]
-
Inconsistent quantitative results for quality control (QC) samples.
-
A noticeable and reproducible shift in the retention time between the analyte and CDCA-d9.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS/MS analysis that may be related to ion suppression when using CDCA-d9.
Problem 1: Inconsistent Internal Standard Response Across Samples
Possible Cause: This may be due to a co-eluting matrix interference that is specifically suppressing the CDCA-d9 signal in some samples but not others.[8]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and CDCA-d9. They should perfectly co-elute.[7]
-
Perform a Post-Column Infusion Experiment: This will help you identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move your analyte's elution time away from these regions.[2][5]
-
Improve Sample Preparation: Enhance sample cleanup to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[2]
-
Dilute the Sample: Diluting your sample can reduce the concentration of matrix components and alleviate ion suppression.[2][7]
Problem 2: Non-linear Calibration Curve
Possible Cause: A non-linear response, especially at higher concentrations, could be due to the internal standard not adequately correcting for ion suppression across the entire concentration range.[9] It's also possible that the high concentration of the analyte is suppressing the signal of the internal standard.[10]
Troubleshooting Steps:
-
Evaluate the Analyte and Internal Standard Concentrations: Ensure the concentration of the internal standard is appropriate. An excessively high concentration can cause self-suppression.[7]
-
Assess for Chromatographic Shift: At higher concentrations, subtle shifts in retention time due to column overloading can lead to differential ion suppression.[9]
-
Consider a Different Internal Standard: If co-elution cannot be maintained across the calibration range, a ¹³C-labeled internal standard might be a better choice as it is less likely to exhibit a chromatographic shift compared to a deuterated standard.[2][9]
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement in the chromatographic run.
Methodology:
-
Setup: A syringe pump continuously infuses a standard solution of the analyte of interest at a low, constant flow rate. This infusion is introduced into the LC eluent stream after the analytical column but before the MS ion source using a T-junction.[2][5]
-
Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.[2]
-
Analysis: Monitor the signal of the infused analyte. A stable, flat baseline is expected.[2]
-
Evaluation: Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.[2] An increase in signal indicates ion enhancement. Compare the retention time of your analyte and CDCA-d9 with the identified regions of ion suppression.
Protocol 2: Quantification of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement.
Methodology: Prepare three sets of samples:[2][7]
-
Set A (Neat Solution): Analyte and CDCA-d9 spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and CDCA-d9 are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and CDCA-d9 are spiked into the blank matrix before the extraction procedure.
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
Data Interpretation: A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[7]
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for a Bile Acid Assay
| Sample Set | Analyte Peak Area | CDCA-d9 Peak Area | Matrix Effect (ME%) | Recovery (RE%) | Process Efficiency (PE%) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - | - |
| Set B (Post-Spike) | 780,000 | 975,000 | 65% | - | - |
| Set C (Pre-Spike) | 717,600 | 897,000 | - | 92% | 59.8% |
This table illustrates a scenario with significant ion suppression (ME = 65%) and good recovery (RE = 92%).
Table 2: Comparison of Linearity with and without CDCA-d9 Internal Standard
| Analyte Concentration (nM) | Analyte Response (No IS) | Analyte/IS Ratio (with CDCA-d9) |
| 1 | 5,000 | 0.004 |
| 10 | 45,000 | 0.038 |
| 50 | 180,000 | 0.165 |
| 100 | 320,000 | 0.330 |
| 500 | 1,200,000 | 1.650 |
| R² | 0.985 | 0.999 |
This table demonstrates how the use of an internal standard can improve the linearity of the calibration curve in the presence of matrix effects.
Visualizations
Caption: Workflow for mitigating ion suppression using CDCA-d9.
Caption: Post-column infusion experimental setup.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peak Shape for Chenodeoxycholic Acid-D9 in HPLC Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of chenodeoxycholic acid-d9, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) for this compound?
A1: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2][3] Chenodeoxycholic acid possesses a carboxylic acid group, which can interact with active sites, such as residual silanols on silica-based columns, leading to peak distortion.[1][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor for achieving optimal peak symmetry for this compound.[1][3][5] Since it is an acidic compound, the pH of the mobile phase should be controlled to ensure that the analyte is in a single ionic form, preferably unionized, to minimize interactions with the stationary phase.[1][3][5] Operating at a low pH (e.g., around 3) can suppress the ionization of the carboxylic acid group, leading to improved peak shape.[6][7][8]
Q3: Can the column temperature influence the peak shape?
A3: Yes, column temperature can significantly impact peak shape and resolution.[7][9] Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, often resulting in sharper peaks and reduced tailing.[9] However, the optimal temperature needs to be determined empirically, as excessively high temperatures can affect column stability and analyte retention.[9]
Q4: Is there a significant difference in chromatographic behavior between chenodeoxycholic acid and this compound?
A4: Deuterated standards like this compound are designed to have nearly identical chemical and physical properties to their non-deuterated counterparts.[10][11][12] Therefore, their chromatographic behavior is very similar.[10] In some cases, deuterated compounds may elute slightly earlier than the non-deuterated form, but the general principles for optimizing peak shape remain the same.[13]
Q5: What type of HPLC column is best suited for the analysis of this compound?
A5: Reversed-phase C18 columns are widely used and generally provide good separation for bile acids, including chenodeoxycholic acid.[7][14][15][16] Modern, high-purity silica (B1680970) columns with end-capping are recommended to minimize interactions with residual silanols.[2]
Troubleshooting Guides
Issue: Peak Tailing
Peak tailing is a common issue when analyzing acidic compounds like this compound. Below is a step-by-step guide to troubleshoot and resolve this problem.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing for this compound.
-
Evaluate Mobile Phase pH: As an acidic compound, the ionization of this compound is highly dependent on the mobile phase pH.[1][3][5]
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of chenodeoxycholic acid (pKa ~4.7). A pH in the range of 2.5-3.5 is often effective.[6][7][8] This can be achieved by adding a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase.[14]
-
-
Incorporate a Buffer: A buffer is essential to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[13]
-
Recommendation: Use a buffer such as phosphate or formate (B1220265) at a concentration of 10-25 mM.[17] Ensure the buffer is soluble in the mobile phase mixture.
-
-
Optimize Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Assess the HPLC Column: The column is a primary factor in peak shape.
-
Recommendation: Ensure you are using a high-quality, end-capped C18 column. If the column is old or has been used with harsh mobile phases, it may be degraded, leading to increased silanol (B1196071) interactions.[2] Consider replacing the column if other troubleshooting steps fail.
-
Data Presentation: Impact of HPLC Parameters on Peak Shape
The following table summarizes the qualitative effects of key HPLC parameters on the peak shape of acidic compounds like this compound.
| Parameter | Change | Expected Effect on Peak Shape | Rationale |
| Mobile Phase pH | Decrease (to ~2.5-3.5) | Improved symmetry, reduced tailing | Suppresses ionization of the carboxylic acid group, minimizing secondary interactions with the stationary phase.[1][3][5] |
| Buffer Concentration | Increase (to 10-25 mM) | More consistent peak shape | Maintains a stable pH environment during the separation.[13] |
| Column Temperature | Increase | Sharper peaks, reduced tailing | Lowers mobile phase viscosity and improves mass transfer kinetics.[7][9] |
| Organic Modifier | Optimize Ratio | Can affect selectivity and peak shape | The choice and proportion of organic solvent (e.g., acetonitrile, methanol) can influence interactions with the stationary phase. |
| Flow Rate | Optimize | Can impact peak width | Slower flow rates can sometimes improve efficiency, but may also lead to broader peaks due to diffusion. |
Experimental Protocols
Protocol 1: Recommended HPLC-MS/MS Method for this compound
This protocol provides a starting point for developing a robust HPLC-MS/MS method for the analysis of this compound.
Experimental Workflow
Caption: A simplified workflow for the HPLC-MS/MS analysis of this compound.
HPLC Parameters:
-
Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.9 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.[14]
-
Mobile Phase B: Acetonitrile or Methanol.[14]
-
Gradient: A typical starting gradient could be 40% B, increasing to 98% B over 8 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis, using specific precursor and product ion transitions for this compound.
Note: This is a general protocol and may require optimization for your specific application and instrumentation.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. scispace.com [scispace.com]
- 5. moravek.com [moravek.com]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. lcms.cz [lcms.cz]
- 8. rsc.org [rsc.org]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. akjournals.com [akjournals.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Navigating the Challenges of Chenodeoxycholic Acid-d9 Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of chenodeoxycholic acid-d9 (CDCA-d9). Poor recovery of this deuterated internal standard can compromise the accuracy and reliability of analytical data. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to help you identify and resolve potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery for this compound?
Poor recovery of CDCA-d9 can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Extraction: Inefficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols can lead to significant loss of the analyte. This includes incorrect solvent choice, improper pH, or an unsuitable sorbent.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine, feces) can interfere with the ionization of CDCA-d9 in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1]
-
Analyte Instability: Deuterated standards can be susceptible to degradation under certain storage and handling conditions. Factors such as temperature, light exposure, and repeated freeze-thaw cycles can impact the stability of CDCA-d9.[1]
-
Isotopic Exchange: Under certain conditions, particularly at non-neutral pH, the deuterium (B1214612) atoms on the CDCA-d9 molecule can exchange with protons from the solvent, leading to a loss of the deuterated signal.
-
Adsorption to Labware: Bile acids can adsorb to the surfaces of plasticware. It is advisable to use glass or low-retention polypropylene (B1209903) containers.
Q2: How can I improve the stability of my this compound internal standard?
Proper storage and handling are critical for maintaining the integrity of your deuterated internal standard.[1] Here are some best practices:
-
Storage Temperature: For long-term storage, it is recommended to store CDCA-d9 solutions at -20°C or below. For short-term storage, refrigeration at 4°C is generally acceptable. Always refer to the manufacturer's certificate of analysis for specific recommendations.[1]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[1]
-
Solvent Choice: Methanol (B129727) is a commonly used and generally suitable solvent for storing bile acid standards.
-
pH Considerations: Maintain a neutral pH in your standard solutions to minimize the risk of isotopic exchange.[1]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your standard solutions can lead to degradation. Aliquot your standard into smaller, single-use vials to avoid this.
Q3: What is the expected recovery for this compound in a typical experiment?
The recovery of CDCA-d9 can vary depending on the biological matrix, extraction method, and overall workflow. However, well-optimized methods should yield high and consistent recoveries. Studies have reported recovery rates for bile acids, including deuterated standards, to be in the range of 85% to 115%.[2]
Troubleshooting Poor Recovery
This section provides a systematic approach to identifying and resolving the root cause of low CDCA-d9 recovery.
Diagram: Troubleshooting Workflow for Poor CDCA-d9 Recovery
Caption: A step-by-step guide to troubleshooting poor CDCA-d9 recovery.
Issue 1: Suboptimal Solid-Phase Extraction (SPE)
Question: My CDCA-d9 recovery is low when using solid-phase extraction. What should I check?
Answer:
For suboptimal SPE, consider the following factors:
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for bile acid extraction. C18 (reversed-phase) is a commonly used and effective sorbent.
-
Sample pH: The pH of the sample load solution is critical. To ensure retention of acidic compounds like CDCA on a reversed-phase sorbent, the pH should be adjusted to be at least 2 pH units below the pKa of the analyte to keep it in its neutral, less polar form. The pKa of chenodeoxycholic acid is approximately 5.0.
-
Conditioning and Equilibration: Proper conditioning of the SPE cartridge is essential to activate the sorbent. Ensure you are using the recommended solvents and volumes. Equilibration of the cartridge with a solution similar in composition to your sample matrix (minus the analyte) is also important.
-
Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the CDCA-d9. The elution solvent must be strong enough to fully desorb the analyte from the sorbent. A common elution solvent for bile acids from a C18 cartridge is methanol or a methanol/acetonitrile mixture.
-
Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution ensures adequate interaction between the analyte and the sorbent.
Table 1: Example Solid-Phase Extraction Protocol for CDCA-d9 from Human Plasma
| Step | Procedure |
| 1. Sample Pre-treatment | To 100 µL of plasma, add 300 µL of ice-cold methanol containing CDCA-d9 internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C. |
| 2. Cartridge Conditioning | Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. |
| 3. Sample Loading | Load the supernatant from the pre-treated sample onto the conditioned C18 cartridge. |
| 4. Washing | Wash the cartridge with 1 mL of water to remove polar impurities. |
| 5. Elution | Elute the CDCA-d9 with 1 mL of methanol. |
| 6. Dry Down & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase. |
Issue 2: Inefficient Liquid-Liquid Extraction (LLE)
Question: I am experiencing low recovery with my liquid-liquid extraction protocol. How can I optimize it?
Answer:
For LLE, consider these key aspects:
-
Solvent Selection: The choice of extraction solvent is critical and depends on the polarity of the analyte. For bile acids, a common and effective solvent is a mixture of ethyl acetate (B1210297) and isopropanol.
-
Sample pH: Similar to SPE, the pH of the aqueous sample should be adjusted to below the pKa of CDCA to ensure it is in its protonated, more organic-soluble form.
-
Phase Separation: Ensure complete separation of the aqueous and organic phases. Incomplete separation can lead to loss of the analyte. Centrifugation can aid in achieving a clean separation.
-
Extraction Volume: The ratio of the organic solvent to the aqueous sample can impact extraction efficiency. A higher ratio of organic solvent can improve recovery.
-
Mixing: Thorough mixing of the two phases is necessary to facilitate the transfer of the analyte from the aqueous to the organic phase. Gentle but complete mixing is recommended to avoid emulsion formation.
Table 2: Example Liquid-Liquid Extraction Protocol for CDCA-d9 from Human Plasma
| Step | Procedure |
| 1. Sample Preparation | To 100 µL of plasma, add the CDCA-d9 internal standard. |
| 2. pH Adjustment | Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to bring the pH to approximately 3. |
| 3. Solvent Addition | Add 500 µL of an extraction solvent mixture (e.g., ethyl acetate:isopropanol, 9:1 v/v). |
| 4. Extraction | Vortex the mixture for 5 minutes. |
| 5. Phase Separation | Centrifuge at 4,000 rpm for 10 minutes to separate the phases. |
| 6. Collection of Organic Layer | Carefully transfer the upper organic layer to a clean tube. |
| 7. Dry Down & Reconstitution | Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase. |
Issue 3: Matrix Effects in LC-MS/MS Analysis
Question: My recovery of CDCA-d9 is inconsistent, and I suspect matrix effects. How can I address this?
Answer:
Matrix effects can be a significant source of variability. Here are some strategies to mitigate them:
-
Improve Sample Cleanup: A more rigorous SPE or LLE protocol can help remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to achieve better separation of CDCA-d9 from co-eluting matrix components. This may involve using a different column, adjusting the mobile phase composition, or modifying the gradient.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Use of a Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard like CDCA-d9 is the most effective way to compensate for matrix effects, as it will be affected in a similar manner to the analyte.[3] However, if the internal standard itself is showing poor recovery, the issue may lie in the extraction or its stability.
Diagram: Experimental Workflow for CDCA-d9 Analysis
Caption: A generalized workflow for the analysis of this compound.
By systematically evaluating each step of your analytical process and applying the troubleshooting strategies outlined in this guide, you can effectively address issues of poor recovery and ensure the generation of high-quality, reliable data for your research and development endeavors.
References
Technical Support Center: Minimizing Isotopic Exchange in Chenodeoxycholic Acid-d9
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic exchange in deuterated chenodeoxycholic acid-d9 (CDCA-d9) during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a critical issue when using this compound (CDCA-d9)?
A1: Isotopic exchange, also known as H/D or back-exchange, is an unintended chemical reaction where deuterium (B1214612) atoms on a labeled standard, such as CDCA-d9, are replaced by hydrogen atoms from the surrounding environment.[1] This environment can include protic solvents (like water or methanol), the sample matrix, or even moisture in the air.[2][3] This process is highly problematic in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because it alters the mass of the internal standard.[2] The loss of deuterium compromises the accuracy of results, leading to an underestimation of the internal standard's signal and, consequently, a potential overestimation of the native analyte's concentration.[1][2][4]
Q2: Which deuterium labels on a CDCA-d9 molecule are most susceptible to exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule.[1] For a bile acid like CDCA, the hierarchy of susceptibility is as follows:
-
Highly Labile: Deuterium atoms attached directly to heteroatoms, such as the oxygen of the carboxylic acid (-COOH) and hydroxyl (-OH) groups, are extremely prone to exchange and will do so almost instantaneously in the presence of protic solvents.[1][2]
-
Moderately Labile: Deuterium atoms on carbons adjacent (alpha) to a carbonyl group, such as the one in the carboxylic acid moiety of CDCA, can exchange under acidic or basic conditions through a process called enolization.[2][5]
-
Stable: Deuterium atoms on the steroid ring system or the alkyl side chain that are not in activated positions are generally the most stable and least likely to exchange under typical analytical conditions. It is crucial for manufacturers to place labels in these stable positions.[1][6]
Q3: What experimental factors can accelerate the rate of isotopic exchange?
A3: Several common laboratory factors can significantly increase the rate of H/D back-exchange:
-
pH: The pH of the solution is a critical factor.[1] Both acidic and basic conditions can catalyze the exchange, with the rate being significantly accelerated in basic (high pH) environments.[1] The minimum rate of exchange is typically observed at a pH of approximately 2.5.[1][7]
-
Temperature: Higher temperatures increase the activation energy available for the exchange reaction, thus accelerating the rate of deuterium loss.[1][2][3] It is recommended to conduct experiments at low temperatures (e.g., ~0°C).[1]
-
Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) are primary sources of protons and will drive the back-exchange reaction.[2][3] The longer the deuterated standard is exposed to these solvents, the greater the potential for exchange.[2]
-
Exposure Time: The total time a sample is exposed to unfavorable conditions (high temperature, high pH, protic solvents) directly correlates with the extent of back-exchange.[7]
-
Sample Matrix: Biological matrices such as plasma or urine can contain water and enzymes that may facilitate the exchange process.[2]
Q4: How should I prepare and store stock solutions of CDCA-d9 to ensure long-term stability?
A4: To ensure the isotopic integrity of your CDCA-d9 standard, proper storage is essential. Stock solutions should be prepared in a high-quality aprotic solvent, such as acetonitrile, at a specified concentration (e.g., 1 mg/mL).[8] These solutions should be stored in tightly sealed containers at low temperatures, ideally -20°C or -80°C, to minimize any potential for degradation or exchange.[9] Avoid repeated freeze-thaw cycles.
Q5: My analytical run shows a decreasing signal for the CDCA-d9 internal standard over time. Is this indicative of isotopic exchange?
A5: A decreasing signal for CDCA-d9, especially when accompanied by high variability in its peak area across an analytical batch, can be a strong indicator of isotopic exchange occurring in the autosampler.[8] This often happens if the samples are stored in a protic reconstitution solvent at room temperature for an extended period during the analytical run.[8] To confirm this, you should perform a stability assessment as detailed in the experimental protocols below.
Q6: What are the best practices for selecting solvents during sample preparation to minimize exchange?
A6: The choice of solvent is critical. Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution steps. If a protic solvent is necessary for chromatographic purposes, its use should be minimized, and the sample should be kept at a low temperature.[7] If your final mobile phase is aqueous, ensure it is acidified to the pH of minimum exchange (around pH 2.5) and analyze the samples as quickly as possible after reconstitution.[1][10][11]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common problems encountered with CDCA-d9.
Problem: Inconsistent Internal Standard (IS) Response
-
Symptom: You observe significant variability (>15% RSD) in the peak area of the CDCA-d9 internal standard across a single analytical batch.[8]
-
Troubleshooting Workflow: The following workflow can help diagnose the root cause of the inconsistent response.
Data & Protocols
Data Presentation
Table 1: Factors Influencing Isotopic Exchange Rate and Mitigation Strategies
| Factor | Effect on Exchange Rate | Recommended Practice to Minimize Exchange |
| pH | Rate is minimal around pH 2.5; increases in acidic (<2) and especially basic (>4) conditions.[1][7] | Adjust pH of all aqueous solutions (mobile phase, reconstitution solvent) to ~2.5 using a volatile acid like formic acid.[7][10][11] |
| Temperature | Higher temperatures significantly increase the reaction rate.[1][2][3] | Maintain low temperatures (0°C to 4°C) during all sample preparation and analysis steps. Store samples at -80°C.[1][7] |
| Solvent | Protic solvents (water, methanol) provide a source of protons, driving the exchange.[1][2] | Use aprotic solvents (e.g., acetonitrile) for stock solutions and extractions. Minimize sample time in aqueous mobile phases.[8] |
| Time | The longer the exposure to promoting conditions, the greater the extent of exchange.[7] | Minimize the time between sample preparation and injection. Use rapid LC gradients where possible.[10][11] |
Table 2: Relative Stability of Deuterium Labels on Chenodeoxycholic Acid
| Position on CDCA | Relative Stability | Conditions Favoring Exchange |
| Carboxylic Acid (-COOD ) | Extremely Low (Highly Labile) | Exchanges almost instantaneously in any protic solvent (e.g., H₂O, MeOH).[2][12] |
| Hydroxyl groups (-OD ) | Extremely Low (Highly Labile) | Exchanges almost instantaneously in any protic solvent.[1][2] |
| Alpha to Carbonyl (C2 & C4) | Moderate | Acid or base-catalyzed conditions, elevated temperatures.[2][5] |
| Steroid Ring System (non-activated) | Very High | Generally stable under typical analytical conditions.[6] |
Experimental Protocols
Protocol 1: Assessing the Stability of CDCA-d9 in Your Analytical Method
-
Objective: To quantitatively determine if, and at what rate, CDCA-d9 is undergoing isotopic back-exchange under your specific autosampler and mobile phase conditions.[1][8]
-
Methodology:
-
Prepare Stock Solution: Create a stock solution of CDCA-d9 (e.g., 1 mg/mL) in an aprotic solvent like acetonitrile.[8]
-
Prepare Working Solution: Dilute the stock solution to your typical working concentration (e.g., 1 µg/mL) using the exact mobile phase or reconstitution solvent used in your analytical method.[8]
-
Time-Zero Analysis (t=0): Immediately inject an aliquot of the working solution onto the LC-MS system. Acquire a full-scan mass spectrum to establish the initial isotopic distribution of the CDCA-d9.[8]
-
Incubation: Incubate the remaining working solution in a sealed vial in your autosampler at its set temperature.[8]
-
Time-Point Analysis: Inject aliquots of the incubated solution at defined time points (e.g., 1, 4, 8, and 24 hours) and acquire full-scan mass spectra for each.[8]
-
Data Analysis: For each time point, determine the peak areas for all relevant isotopologues of CDCA-d9 (from the unlabeled D0 form up to the fully deuterated Dn form).[8] A significant decrease in the peak area of the primary deuterated ion with a corresponding increase in lower-mass isotopologues over time confirms that back-exchange is occurring.[8]
-
Protocol 2: Recommended Sample Preparation Workflow for Minimizing Exchange
-
Objective: To provide a standard operating procedure for biological sample processing that minimizes the risk of isotopic exchange of CDCA-d9.
-
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Stability of Free and Glucuronidated Cannabinoids in Urine Following Controlled Smoked Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chenodeoxycholic Acid-d9 Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of co-eluting peaks during the analysis of chenodeoxycholic acid-d9 (CDCA-d9) and its unlabeled counterpart, chenodeoxycholic acid (CDCA).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (CDCA-d9) peak co-eluting with another compound?
Co-elution occurs when two or more compounds are not sufficiently separated by the chromatography column and pass through the detector at the same time.[1] For CDCA-d9, the most common cause of co-elution is the presence of its structural isomers, which have the same mass-to-charge ratio (m/z) and similar chemical properties. Since CDCA-d9 is used as an internal standard for the quantification of endogenous CDCA, its chromatographic behavior is virtually identical to that of unlabeled CDCA. Therefore, any compound that co-elutes with CDCA will also co-elute with CDCA-d9.
The primary co-eluting interferences for CDCA are its isomers:
-
Ursodeoxycholic acid (UDCA): A stereoisomer of CDCA, differing only in the orientation of the hydroxyl group at the C7 position.[2] This is the most common and challenging co-eluting compound.
-
Deoxycholic acid (DCA): A secondary bile acid and structural isomer.[3]
-
Hyodeoxycholic acid (HDCA): Another structural isomer.[4]
These isomers often exist endogenously in biological samples and must be chromatographically resolved for accurate quantification.[3]
Q2: How can I confirm that I have a co-elution problem?
Identifying co-elution is a critical first step. Here are several indicators:
-
Asymmetrical Peaks: Look for peak fronting, tailing, or the appearance of a "shoulder" on your CDCA or CDCA-d9 peak. A pure peak should be symmetrical and Gaussian in shape.[1]
-
Inconsistent Internal Standard Response: If the peak area of your CDCA-d9 internal standard is highly variable across different samples, it may be due to a co-eluting interference that is present in some samples but not others.[5]
-
Mass Spectrometry Analysis: When using a mass spectrometer, you can analyze the spectra across the width of the chromatographic peak. If the ion ratios or the full scan spectrum changes from the beginning to the end of the peak, it indicates that more than one compound is present.[1]
-
Diode Array Detector (DAD/PDA): If using UV detection, a DAD can perform a peak purity analysis. If the UV spectra collected across the peak are not identical, the peak is impure and co-elution is likely.[1]
Q3: My peaks are co-eluting. What is the first thing I should adjust in my LC-MS/MS method?
The most effective way to resolve co-eluting isomers is to improve the chromatographic separation. The first and often most impactful adjustment is to modify the mobile phase gradient.
A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution between closely related isomers like CDCA and UDCA. Start by decreasing the rate of increase of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient program. This allows for a more effective separation on the analytical column.[6]
If adjusting the gradient is insufficient, further steps involve optimizing the mobile phase composition and selecting a different column, as detailed in the troubleshooting guide below.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-elution issues with CDCA-d9 and its isomers.
Step 1: Chromatographic Method Optimization
The primary goal is to achieve baseline separation of CDCA from its key isomers, especially UDCA.
Caption: A workflow for troubleshooting co-elution of bile acid isomers.
The choice of column and mobile phase is critical for separating bile acid isomers. The following table summarizes conditions from various published methods that have successfully separated CDCA and UDCA.
| Parameter | Method 1[7][8] | Method 2[6] | Method 3[9] |
| Column | C18 | ACQUITY UPLC BEH C18 | Thermo Hypersil Gold C18 |
| Particle Size | - | 1.7 µm | 1.9 µm |
| Dimensions | - | 2.1 mm x 150 mm | 2.1 mm x 100 mm |
| Mobile Phase A | Phosphate Buffer (pH 2.3) | 0.1% Formic Acid in Water:ACN (95:5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | 0.1% Formic Acid in ACN:Water (95:5) | 0.1% Formic Acid in ACN:Methanol (2:1) |
| Flow Rate | 2.0 mL/min | 0.5 mL/min | 0.3 mL/min |
| Gradient | 50:50 Isocratic | 25% B to 65% B over 15 min | 50% B to 80% B over 14 min |
| Key Outcome | Baseline separation of CDCA and UDCA achieved in under 2.5 minutes (UHPLC).[7][8] | Successful separation of 36 different bile acids, including isomers.[6] | Good separation of all major bile acid species.[9] |
Step 2: Detailed Experimental Protocol for Method Development
If standard methods are not working, follow this protocol to develop a robust separation method.
Objective: To achieve baseline chromatographic separation (Resolution > 1.5) between CDCA-d9 and co-eluting isomers, primarily UDCA.
1. Materials:
-
Analytical standards: CDCA, UDCA, DCA, and their corresponding deuterated internal standards (e.g., CDCA-d9, UDCA-d4).
-
LC-MS grade solvents: Acetonitrile, Methanol, Water.
-
Mobile phase additives: Formic acid, Ammonium acetate.
-
LC Columns: High-strength silica (B1680970) (HSS) T3, Bridged-ethyl hybrid (BEH) C18, or Pentafluorophenyl (PFP).
-
Sample Matrix: Charcoal-stripped serum or plasma for preparing calibration curves.
2. Sample Preparation:
-
Thaw biological samples (serum, plasma) on ice.
-
To 50 µL of sample, add 10 µL of an internal standard working solution containing CDCA-d9.
-
Add 150 µL of ice-cold acetonitrile or methanol to precipitate proteins.[9]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[10]
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[9]
3. Initial LC-MS/MS Conditions:
-
Column: Start with a C18 column (e.g., Waters ACQUITY BEH C18, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 50°C.
-
Initial Gradient:
-
0.0 min: 25% B
-
10.0 min: 40% B
-
12.0 min: 95% B
-
14.0 min: 95% B
-
14.1 min: 25% B
-
16.0 min: 25% B
-
4. Optimization Strategy:
Caption: A logical flow for optimizing chromatographic separation of bile acids.
-
Gradient Flattening: If initial separation is poor, decrease the gradient slope around the elution time of the target analytes. For example, change the gradient from 25-40% B over 10 minutes (1.5% B/min) to 30-35% B over 10 minutes (0.5% B/min).
-
Solvent Selectivity: If modifying the gradient is not enough, change the organic solvent. Methanol offers different selectivity compared to acetonitrile for structurally similar compounds and can sometimes resolve critical pairs.
-
Column Chemistry: If co-elution persists, the stationary phase chemistry needs to be changed.
-
HSS T3 columns are designed to provide enhanced retention for polar compounds in 100% aqueous mobile phases.
-
PFP (Pentafluorophenyl) columns offer alternative selectivity through aromatic and dipole-dipole interactions, which can be highly effective for separating isomers.
-
Step 3: Mass Spectrometry Considerations
While chromatography is the primary tool for isomer separation, mass spectrometry settings are crucial for specific and sensitive detection.
-
Multiple Reaction Monitoring (MRM): For quantification, use at least two MRM transitions (a quantifier and a qualifier) for each analyte.[6][11] This helps confirm identity and avoid interference. While MRM cannot distinguish between isomers that are co-eluting, optimized transitions ensure you are not measuring other interfering compounds with the same precursor mass.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a solution of the analytical standards to maximize signal intensity.
-
High-Resolution MS (HRMS): If available, HRMS can help distinguish analytes from matrix interferences by using a narrow mass extraction window for fragment ions, which reduces background noise and improves the signal-to-noise ratio.[12]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Crystal structure of chenodeoxycholic acid, ursodeoxycholic acid and their two 3beta,7alpha- and 3beta,7beta-dihydroxy epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid analysis [sciex.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
chenodeoxycholic acid-d9 fragmentation pattern inconsistencies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of chenodeoxycholic acid-d9 (CDCA-d9) in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and mass-to-charge ratio (m/z) for this compound?
The molecular weight of non-deuterated chenodeoxycholic acid (C₂₄H₄₀O₄) is approximately 392.57 g/mol . With the substitution of nine hydrogen atoms with deuterium (B1214612), the molecular weight of this compound increases. The expected [M-H]⁻ ion in negative mode mass spectrometry would be observed at an m/z corresponding to the mass of the deuterated molecule minus a proton.
Q2: What are the common fragmentation patterns observed for chenodeoxycholic acid in tandem mass spectrometry (MS/MS)?
In collision-induced dissociation (CID), bile acids like chenodeoxycholic acid typically exhibit neutral losses of water (H₂O) and subsequent losses from the steroid ring structure.[1] Fragmentation of the side chain can also occur. More advanced fragmentation techniques like electron-activated dissociation (EAD) can provide more detailed structural information by inducing fragmentation across the steroid rings.[2]
Q3: Why am I observing a peak for the non-deuterated chenodeoxycholic acid in my CDCA-d9 standard?
This can be due to two main reasons:
-
Isotopic Purity: The deuterated standard may contain a small percentage of the non-deuterated analyte.[3] Refer to the certificate of analysis provided by the supplier for the specified isotopic purity.
-
In-source Back-Exchange: Although less common for C-D bonds, back-exchange of deuterium for hydrogen can sometimes occur in the ion source of the mass spectrometer, particularly if there are labile deuterium atoms.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Inconsistent or Unexpected Fragmentation Pattern
Symptom: The observed fragment ions for this compound do not match the expected pattern, or the relative intensities of fragments are variable between runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| In-source Fragmentation | The deuterated standard may be fragmenting in the ion source before mass selection. This can be influenced by source conditions. Solution: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to minimize premature fragmentation.[4][5] |
| Hydrogen-Deuterium (H/D) Exchange | Labile deuterons (if any are present on heteroatoms) can exchange with protons from the solvent or mobile phase. While the deuterium atoms in CDCA-d9 are typically on the carbon skeleton and thus stable, this can be a factor with other deuterated standards. Solution: Ensure the use of aprotic solvents where possible or investigate the pH of the mobile phase.[6][7][8] |
| Co-eluting Interferences | A co-eluting compound may be contributing to the observed fragmentation pattern. Solution: Review the chromatography to ensure baseline separation of the analyte peak. Adjust the gradient or mobile phase composition to improve resolution. |
| Collision Energy Optimization | The applied collision energy in the MS/MS experiment may be too high or too low, leading to either excessive or insufficient fragmentation. Solution: Perform a collision energy optimization experiment to determine the optimal energy for the desired fragmentation pathways. |
Issue 2: Chromatographic Separation of Analyte and Deuterated Standard
Symptom: Chenodeoxycholic acid and this compound show different retention times in the LC-MS analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | The presence of deuterium can sometimes lead to slight differences in physicochemical properties, resulting in a small shift in retention time. This is a known phenomenon. Solution: If the separation is consistent, it can be accounted for in the data analysis by setting appropriate integration windows for each compound. |
| Chromatographic Conditions | The analytical column and mobile phase conditions may be exacerbating the isotope effect. Solution: Modify the chromatographic method. A slower gradient or a change in the organic modifier in the mobile phase may help to co-elute the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Sample Preparation for Bile Acid Analysis
This protocol outlines a general procedure for the extraction of bile acids from plasma or serum.
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of the sample, add 400 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Method for Bile Acid Analysis
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid |
| Gradient | Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | To be determined by direct infusion of chenodeoxycholic acid and this compound standards. |
Visualizations
Caption: Troubleshooting workflow for fragmentation inconsistencies.
Caption: Hypothesized fragmentation pathway for CDCA-d9.
References
- 1. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-source fragmentation [jeolusa.com]
- 6. Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS and MALDI Imaging Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Chenodeoxycholic Acid-d9 (CDCA-d9) Calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with chenodeoxycholic acid-d9 (CDCA-d9) calibration curves in analytical experiments, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Q1: My calibration curve for chenodeoxycholic acid (CDCA) using CDCA-d9 as an internal standard is non-linear, particularly at higher concentrations. What are the potential causes and how can I troubleshoot this?
A1: Non-linearity in calibration curves, especially at the upper end, is a common issue in LC-MS/MS analysis. Several factors can contribute to this phenomenon. Here’s a step-by-step troubleshooting guide:
Potential Causes & Troubleshooting Steps:
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.
-
Troubleshooting:
-
Dilute Samples: Prepare a dilution series of your higher concentration standards and re-inject them. If linearity is restored at lower concentrations, detector saturation is the likely cause.[1]
-
Optimize Detector Settings: Consult your instrument manual to adjust detector gain or other relevant parameters to extend the linear dynamic range.
-
Use a Less Abundant Isotope/Transition: If possible, monitor a less abundant isotopic peak or a secondary, less intense fragmentation transition for the analyte at high concentrations.
-
-
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of your analyte and internal standard, leading to ion suppression or enhancement that can be non-uniform across the concentration range.[1][2][3][4][5]
-
Troubleshooting:
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment. Compare the signal of CDCA-d9 in a clean solvent to the signal in a blank matrix extract spiked with the same amount of the internal standard. A significant difference indicates matrix effects.
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[6]
-
Modify Chromatography: Adjust your chromatographic method to separate the analyte and internal standard from co-eluting matrix components. This can be achieved by altering the gradient, mobile phase composition, or using a different column chemistry.[2][7]
-
-
-
Isotopic Contribution/Purity of Internal Standard: The CDCA-d9 internal standard may contain a small percentage of the unlabeled analyte (CDCA), or there might be isotopic overlap between the analyte and the internal standard, especially if the mass difference is small. This can artificially inflate the analyte response at high concentrations of the internal standard.[8][9]
-
Troubleshooting:
-
Analyze the Internal Standard Alone: Inject a high-concentration solution of your CDCA-d9 internal standard and monitor the mass transition for the unlabeled CDCA. A significant signal indicates contamination.
-
Check the Certificate of Analysis (CoA): Verify the isotopic and chemical purity of your CDCA-d9 standard.
-
Adjust Internal Standard Concentration: Experiment with a lower concentration of the internal standard. A common practice is to use an internal standard concentration that is in the mid-range of the calibration curve.[8]
-
-
-
Formation of Adducts or Multimers: At high concentrations, bile acids can form dimers or other multimers in the ion source, which can affect the response of the primary ion being monitored.
-
Troubleshooting:
-
Optimize Ion Source Conditions: Adjust source parameters such as temperature and gas flows to minimize the formation of adducts and promote efficient desolvation and ionization.
-
-
Summary of Troubleshooting Approaches for Non-Linearity:
| Issue | Recommended Action | Expected Outcome |
| Detector Saturation | Dilute high-concentration standards. | Linearity is achieved at lower concentrations. |
| Optimize detector settings. | Extended linear dynamic range. | |
| Matrix Effects | Perform post-extraction spike experiment. | Quantify the extent of ion suppression or enhancement. |
| Improve sample preparation (e.g., SPE). | Removal of interfering matrix components. | |
| Modify chromatographic conditions. | Separation of analyte from interfering peaks. | |
| Internal Standard Purity | Analyze internal standard alone. | Detect presence of unlabeled analyte. |
| Lower internal standard concentration. | Reduce contribution of unlabeled analyte. | |
| Adduct/Multimer Formation | Optimize ion source parameters. | Improved ionization efficiency and reduced complexity of mass spectra. |
Logical Workflow for Troubleshooting Non-Linearity
Caption: Troubleshooting workflow for non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q2: What is the optimal concentration of CDCA-d9 internal standard to use?
A2: There is no single optimal concentration, as it depends on the expected concentration range of the endogenous analyte in your samples and the sensitivity of your instrument. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector and falls within the mid-range of your calibration curve.[8] For example, if your calibration curve ranges from 1 to 1000 ng/mL, an internal standard concentration of 100-200 ng/mL is a good starting point. It is crucial to ensure that the response of the internal standard remains consistent across all calibration points and samples.[10]
Q3: My deuterated internal standard (CDCA-d9) shows a slight retention time shift compared to the native analyte (CDCA). Is this a problem?
A3: A small retention time shift between a deuterated internal standard and the native analyte is a known phenomenon called the "isotope effect" and is often observed in liquid chromatography. While a minor shift is generally acceptable, it can become problematic if the shift is large enough to cause differential matrix effects. This occurs when the analyte and internal standard elute in regions of the chromatogram with different levels of ion suppression or enhancement.
-
Recommendation: Overlay the chromatograms of the analyte and internal standard to assess the degree of co-elution. If the peak shapes are symmetrical and the apexes are very close, the impact is likely minimal. If significant separation is observed, consider optimizing your chromatography to improve co-elution.
Q4: Can I use a single deuterated internal standard for the quantification of multiple bile acids?
A4: While it might seem efficient, using a single internal standard for a panel of bile acids is generally not recommended for achieving the highest accuracy.[11] Different bile acids have varying physicochemical properties that affect their extraction recovery and ionization efficiency. For the most accurate quantification, it is best to use a specific stable isotope-labeled internal standard for each analyte.[11] If this is not feasible, a deuterated structural analog for each, or at least for a representative of a structural class, is the next best approach.[11]
Q5: What are some key considerations for the stability of CDCA-d9?
A5: Deuterated internal standards are generally stable. However, the stability can be affected by the position of the deuterium (B1214612) labels and the storage and sample preparation conditions.
-
Label Position: Deuterium atoms on exchangeable protons (e.g., on hydroxyl or carboxyl groups) can be lost and replaced with hydrogen from the solvent. For CDCA-d9, ensure the deuterium labels are on the steroid core, which is less prone to exchange.
-
pH: Extreme pH conditions during sample preparation and storage can promote back-exchange. It is advisable to work in a neutral or near-neutral pH range.
-
Storage: Store the CDCA-d9 stock solution and prepared standards at the recommended temperature (typically -20°C or below) in tightly sealed containers to prevent solvent evaporation and degradation.
Experimental Protocols
Protocol 1: Sample Preparation for Bile Acid Analysis in Serum/Plasma
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Thaw Samples: Thaw serum or plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of serum/plasma into a microcentrifuge tube.[6]
-
Internal Standard Spiking: Add 10 µL of the CDCA-d9 internal standard working solution (e.g., at a concentration of 1 µg/mL in methanol) to each sample, calibrator, and quality control.[6]
-
Protein Precipitation: Add 140 µL of ice-cold methanol (B129727) to each tube.[6] For a more robust protein precipitation, a larger volume of organic solvent like acetonitrile (B52724) can be used (e.g., 800 µL).[12]
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Dilution (Optional but Recommended): To minimize matrix effects, the supernatant can be diluted with water or the initial mobile phase (e.g., 1:1 v/v).[13]
Experimental Workflow for Sample Preparation
Caption: A typical workflow for preparing serum/plasma samples.
Protocol 2: LC-MS/MS Parameters for Bile Acid Analysis
These are example parameters and should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Example Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid |
| Gradient | Start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
| MRM Transitions | CDCA: m/z 391.3 → 391.3 (quantifier), 391.3 → 347.3 (qualifier)CDCA-d9: m/z 400.3 → 400.3 (quantifier) |
| Collision Energy | Optimize for your specific instrument. |
Signaling Pathway
Biosynthesis of Chenodeoxycholic Acid
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. Two main pathways are involved: the classic (neutral) pathway and the alternative (acidic) pathway.[2] CDCA plays a crucial role in lipid digestion and acts as a signaling molecule, primarily through the farnesoid X receptor (FXR).
Caption: Biosynthesis and signaling of chenodeoxycholic acid.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Bile acid analysis [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 13. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of Chenodeoxycholic Acid-d9 in Experimental Settings
For researchers, scientists, and drug development professionals utilizing chenodeoxycholic acid-d9 (CDCA-d9) as an internal standard or in other applications, maintaining its isotopic and chemical integrity is paramount for accurate and reproducible results. This technical support center provides essential guidance on the impact of sample storage on CDCA-d9 integrity, offering troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound in a suitable solvent, such as methanol, at -80°C.[1] Proper storage is crucial to maintain isotopic purity and concentration.[2] Key considerations include:
-
Temperature: While refrigeration at 4°C may be suitable for short-term use, -20°C or preferably -80°C is recommended for long-term storage to minimize the risk of degradation.[1][2]
-
Light Protection: Store solutions in amber vials or in the dark to prevent photodegradation.[2]
-
Inert Atmosphere: To prevent oxidation, handling and storing the compound under an inert atmosphere like nitrogen or argon is best practice.[2]
-
Solvent Choice: High-purity, dry, aprotic solvents (e.g., acetonitrile) are ideal for reconstitution. If aqueous solutions are necessary, use a buffer with a pH between 2.5 and 7 to minimize the risk of deuterium (B1214612) exchange.[2]
Q2: How does sample storage temperature affect the stability of CDCA-d9 in plasma?
A2: The stability of bile acids, including chenodeoxycholic acid, in plasma is highly dependent on the storage temperature. Storing plasma samples at -80°C is the preferred method for long-term preservation to prevent degradation.[1] For storage exceeding two months, temperatures of -20°C may not be sufficient to ensure stability.[1] Short-term storage at room temperature should be minimized, as studies on bile acids suggest stability for at least 6 hours.[3]
Q3: Can repeated freeze-thaw cycles impact the integrity of CDCA-d9 in biological samples?
A3: Yes, repeated freeze-thaw cycles can compromise the stability of analytes in biological samples. For bile acids in plasma, it has been shown that they are stable for at least three freeze-thaw cycles without a significant change in concentration.[1][3] To ensure the highest data quality, it is strongly recommended to aliquot samples into single-use tubes to avoid multiple freeze-thaw events.[1]
Q4: What is deuterium exchange and how can it affect my results with CDCA-d9?
A4: Deuterium exchange is a process where deuterium atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[4] This can lead to a decrease in the internal standard's signal and an increase in the signal of the unlabeled analyte, ultimately compromising the accuracy of quantification.[3] Factors that can promote deuterium exchange include high or low pH (outside the optimal range of 2.5-7), high temperatures, and the presence of protic solvents like water or methanol.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Decreased CDCA-d9 peak area over time | Degradation of the internal standard. | 1. Verify Storage Conditions: Ensure that stock solutions and samples are stored at the recommended temperature (-80°C for long-term).[1] 2. Check for Light Exposure: Confirm that samples have been protected from light.[2] 3. Prepare Fresh Solutions: Prepare a fresh working solution from a new stock vial to rule out degradation of the working solution. |
| Appearance or increase of unlabeled chenodeoxycholic acid peak in samples spiked only with CDCA-d9 | Deuterium exchange. | 1. Evaluate Solvent/Matrix pH: Check the pH of your sample diluent and mobile phase. Maintain a pH between 2.5 and 7 to minimize exchange.[3] 2. Assess Incubation Conditions: If samples are incubated at elevated temperatures during preparation, consider reducing the temperature or duration.[2] 3. Solvent Selection: If possible, use aprotic solvents for sample reconstitution.[2] 4. Perform a Stability Check: Incubate the internal standard in your sample matrix and mobile phase under your typical experimental conditions and analyze for the appearance of the unlabeled analyte.[3] |
| Inconsistent or variable CDCA-d9 response across a batch | Inconsistent sample handling or matrix effects. | 1. Standardize Sample Preparation: Ensure consistent timing and temperature for all sample preparation steps. 2. Optimize Extraction: Re-evaluate your sample extraction procedure (e.g., protein precipitation, solid-phase extraction) to ensure consistent recovery for both the analyte and the internal standard.[2] 3. Evaluate Matrix Effects: Differential matrix effects can occur if there is chromatographic separation between the analyte and the internal standard. Adjust chromatographic conditions to achieve co-elution. |
| CDCA-d9 peak elutes at a slightly different retention time than the unlabeled analyte | Isotope effect. | This is a known phenomenon and may not be an issue if the shift is small and consistent. For optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation. |
Quantitative Data Summary
The following table summarizes the stability of chenodeoxycholic acid in human plasma under various storage conditions. While this data is for the unlabeled compound, it provides a valuable reference for the expected stability of CDCA-d9.
| Storage Condition | Duration | Stability |
| Room Temperature | At least 6 hours | Stable[3] |
| Freeze-Thaw Cycles | At least 3 cycles | Stable[1][3] |
| -20°C | 2 months | Stable[3] |
| -70°C | 2 months | Stable[3] |
| -80°C | Long-term (Recommended) | Expected to be stable[1] |
Experimental Protocols
Protocol 1: Assessment of CDCA-d9 Stability in a Biological Matrix
This protocol outlines a general procedure to evaluate the stability of CDCA-d9 under specific experimental conditions.
1. Sample Preparation:
- Thaw a pooled lot of the desired biological matrix (e.g., human plasma) at room temperature.[1]
- Prepare a stock solution of CDCA-d9 in a suitable solvent (e.g., methanol).[1]
- Spike the biological matrix with the CDCA-d9 stock solution to a known final concentration.[1]
- Gently vortex the spiked matrix to ensure homogeneity.[1]
- Aliquot the spiked matrix into multiple single-use polypropylene (B1209903) tubes for each storage condition to be tested.[1]
2. Stability Testing Conditions:
- Freeze-Thaw Stability: Subject a set of aliquots to a defined number of freeze-thaw cycles (e.g., 3 or 5). A typical cycle involves freezing at -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid.[1]
- Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for various durations (e.g., 0, 2, 4, 8, 24 hours).[1]
- Long-Term Stability: Store sets of aliquots at different temperatures (e.g., -20°C and -80°C) for extended periods (e.g., 1 week, 1 month, 3 months, 6 months).[1]
3. Sample Extraction:
- At each time point, extract CDCA-d9 from the matrix using a validated method, such as protein precipitation or solid-phase extraction.[2]
- Protein Precipitation (Example): Add a precipitating agent (e.g., ice-cold acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins. Transfer the supernatant for analysis.
- Solid-Phase Extraction (SPE) (Example): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard with a suitable solvent.[2]
4. LC-MS/MS Analysis:
- Analyze the extracted samples using a validated LC-MS/MS method.
- Quantify the concentration of CDCA-d9 in each sample against a freshly prepared calibration curve.
- Assess stability by comparing the mean concentration of the stored samples to the mean concentration of the samples analyzed at the initial time point (T=0).
Protocol 2: Monitoring for Deuterium Exchange
This protocol is designed to detect the potential for deuterium exchange under your specific analytical conditions.
1. Sample Preparation:
- T=0 Samples: Spike a known concentration of CDCA-d9 into a blank biological matrix and immediately process it using your standard sample preparation protocol. Analyze these samples to establish a baseline.[2]
- Incubated Samples: Spike the same concentration of CDCA-d9 into the blank matrix and incubate it under conditions that mimic your entire analytical process (e.g., sample preparation time at room temperature, autosampler storage time and temperature).[2][3]
2. LC-MS/MS Analysis:
- Analyze the incubated samples using your established LC-MS/MS method.
- Monitor the mass transition for both CDCA-d9 and unlabeled chenodeoxycholic acid.[3]
3. Data Evaluation:
- Compare the peak area of CDCA-d9 in the incubated samples to the T=0 samples. A significant decrease may indicate degradation or exchange.[2]
- Monitor the chromatogram of the incubated samples for the appearance or increase of a peak at the retention time and mass transition of the unlabeled chenodeoxycholic acid. This is direct evidence of deuterium exchange.[2][3]
Visualizations
Caption: Workflow for assessing the stability of CDCA-d9.
Caption: Decision tree for troubleshooting CDCA-d9 results.
References
reducing background noise in chenodeoxycholic acid-d9 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in chenodeoxycholic acid-d9 (CDCA-d9) analysis.
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the sensitivity and accuracy of your CDCA-d9 analysis. This guide provides a step-by-step approach to identify and eliminate common sources of noise.
Question: I am observing high background noise in my LC-MS/MS analysis of CDCA-d9. What are the potential sources and how can I troubleshoot this issue?
Answer:
High background noise in the analysis of CDCA-d9 can originate from various sources, including the sample matrix, sample preparation, LC system, and MS detector. Follow this troubleshooting workflow to systematically identify and address the problem.
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best sample preparation technique to reduce background noise for CDCA-d9 analysis in plasma?
-
A1: The optimal technique depends on the required sensitivity and the complexity of the matrix. While Protein Precipitation (PPT) is simple and fast, it is often insufficient for removing all matrix components, especially phospholipids, which are a major source of background noise.[1] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering substances and reducing matrix effects.[2] A comparison of common methods is provided in the table below.
-
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May not effectively remove all matrix interferences, particularly phospholipids, leading to higher background noise.[1] |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts by selectively isolating the analyte, significantly reducing matrix effects and background noise.[2] | More time-consuming and costly than PPT. Method development can be complex. |
| HybridSPE | Efficiently removes both proteins and phospholipids, resulting in the least matrix interference.[1] | Can be more expensive than other methods. |
-
Q2: Can I use a generic protein precipitation protocol for my plasma samples?
-
A2: Yes, a generic protocol can be a starting point. However, for sensitive analyses, optimization is recommended. The choice of precipitation solvent (e.g., acetonitrile, methanol) and the solvent-to-sample ratio can impact the efficiency of protein removal and the extent of matrix effects. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.
-
LC-MS/MS Method
-
Q3: How can I optimize my LC method to reduce background noise?
-
A3: Proper chromatographic separation is key. Ensure that CDCA-d9 is well-resolved from other endogenous components in the sample. This can be achieved by optimizing the mobile phase composition, gradient profile, and column chemistry. A good separation will minimize the co-elution of interfering compounds with your analyte, thereby reducing ion suppression and background noise.
-
-
Q4: What are the common adduct ions for CDCA-d9 that I should be aware of?
-
A4: In electrospray ionization (ESI), CDCA-d9, like other bile acids, can form various adduct ions. In negative ion mode, you will primarily observe the deprotonated molecule [M-H]⁻. In positive ion mode, you may see the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[3] The formation of multiple adducts can split the analyte signal and increase the complexity of the mass spectrum, potentially contributing to higher background noise if not properly resolved or accounted for.
-
Instrumentation
-
Q5: How often should I clean the ion source of my mass spectrometer?
-
A5: The frequency of ion source cleaning depends on the sample throughput and the cleanliness of your samples. For routine analysis of biological samples, it is good practice to clean the ion source components (e.g., ESI probe, capillary, skimmer) regularly, for instance, on a weekly or bi-weekly basis, or whenever an increase in background noise or a decrease in sensitivity is observed.
-
-
Q6: What are the signs that my LC system is contributing to the background noise?
-
A6: Contamination in the LC system can be a significant source of background noise. Signs of a contaminated system include the presence of ghost peaks in blank injections, a noisy baseline, and a gradual increase in backpressure. Regularly flushing the system with appropriate cleaning solutions and using high-purity mobile phases can help mitigate these issues.[4]
-
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
This protocol provides a basic procedure for protein precipitation using acetonitrile.
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol outlines a general procedure for SPE using a reversed-phase cartridge.
References
Technical Support Center: Chromatography for CDCA-d9 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for the selection and use of chromatography columns in the analysis of Chenodeoxycholic acid-d9 (CDCA-d9). It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of CDCA-d9.
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for CDCA-d9 is showing significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for bile acids like CDCA-d9 is a common issue. Here are the likely causes and solutions:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the acidic functional groups of bile acids, leading to tailing.[1][2]
-
Solution: Use a column with high-purity silica (B1680970) and effective end-capping. Alternatively, adding a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase can help to saturate the active sites and improve peak shape.[3][4] Adjusting the mobile phase pH to be at least two units away from the pKa of the analyte can also mitigate this issue.[5]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[6]
-
-
Column Contamination or Void: Accumulation of matrix components on the column inlet frit or the formation of a void at the head of the column can distort peak shape.[1][6][7]
-
Issue: Poor Retention of CDCA-d9
-
Question: I am having trouble retaining CDCA-d9 on my reversed-phase column. What can I do to improve retention?
-
Answer: Inadequate retention of polar compounds like bile acids on reversed-phase columns can be addressed by:
-
Mobile Phase Composition: Increasing the proportion of the aqueous component in the mobile phase will generally increase retention.
-
Column Chemistry: For highly polar bile acids, a standard C18 column may not provide sufficient retention.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of CDCA-d9 and thus its retention.
-
Solution: Adjusting the pH of the mobile phase can increase retention. For acidic compounds, a lower pH will suppress ionization and increase retention in reversed-phase chromatography.[10]
-
-
Issue: Inconsistent Results and Matrix Effects in LC-MS Analysis
-
Question: I am observing significant variability in my CDCA-d9 signal when analyzing biological samples. How can I mitigate matrix effects?
-
Answer: Matrix effects, which cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in bioanalysis.[11][12][13]
-
Sample Preparation: Thorough sample cleanup is crucial to remove interfering endogenous components like phospholipids (B1166683) and triglycerides.[13]
-
Chromatographic Separation: Ensure that CDCA-d9 is chromatographically resolved from co-eluting matrix components.
-
Solution: Optimize the chromatographic method by adjusting the gradient, mobile phase composition, or trying a column with a different selectivity.[16]
-
-
Internal Standard: As a deuterated analog, CDCA-d9 is often used as an internal standard to compensate for matrix effects affecting the corresponding endogenous analyte. However, if CDCA-d9 is the analyte of interest, another deuterated bile acid that is not present in the sample should be used as an internal standard.[11] It is important to note that even deuterated internal standards may not always fully compensate for matrix effects, especially if there is a slight difference in retention time in a region of changing ion suppression.[17]
-
Column Selection for CDCA-d9 Analysis
The selection of an appropriate chromatography column is critical for the successful analysis of CDCA-d9. Reversed-phase chromatography is the most common technique used for bile acid separation.
| Column Type | Stationary Phase | Particle Size (µm) | Common Dimensions (mm) | Key Characteristics & Applications |
| C18 (ODS) | Octadecylsilane | 1.7 - 5 | 2.1 x 50, 2.1 x 100, 4.6 x 150 | General purpose for bile acid analysis, good retention for less polar bile acids.[3][18] |
| HSS T3 | High Strength Silica C18 | 1.8 - 3.5 | 2.1 x 100, 2.1 x 150 | Provides balanced retention for polar and non-polar compounds, compatible with 100% aqueous mobile phases.[3][19] |
| BEH C18 | Ethylene Bridged Hybrid C18 | 1.7 - 2.5 | 2.1 x 50, 2.1 x 100 | Offers excellent peak shape and efficiency, especially for basic compounds at high pH.[19] |
| Mixed-Mode | e.g., C18 with Anion Exchange | 1.7 - 5 | Varies | Enhanced retention for polar acidic compounds like bile acids.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography column used for CDCA-d9 analysis?
A1: The most frequently used columns for the analysis of bile acids, including CDCA-d9, are reversed-phase columns, with C18 being the most common stationary phase.[3][18] High-strength silica (HSS) T3 and ethylene-bridged hybrid (BEH) C18 columns are also widely employed for their enhanced performance and stability.[3][19]
Q2: How does the mobile phase pH affect the separation of CDCA-d9?
A2: The pH of the mobile phase influences the ionization state of the carboxylic acid group of CDCA-d9. In reversed-phase chromatography, a lower pH (e.g., using formic or acetic acid) will suppress ionization, leading to increased retention.[3] The choice of mobile phase additives and pH is a critical parameter to optimize for achieving the desired separation and for compatibility with mass spectrometry detection.[3][20]
Q3: Why is a deuterated standard like CDCA-d9 used in LC-MS analysis?
A3: Deuterated internal standards are considered the gold standard in quantitative LC-MS analysis.[11] Because they are chemically identical to the analyte, they co-elute and experience similar ionization effects in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis, including matrix effects.[11]
Q4: What are the recommended sample preparation techniques for analyzing CDCA-d9 in plasma?
A4: The two most common sample preparation techniques are protein precipitation and solid-phase extraction (SPE).[14] While protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724) is simpler, SPE with a C18 sorbent generally provides a cleaner extract, which is beneficial for reducing matrix effects in LC-MS analysis.[14][15]
Experimental Protocols
General Protocol for CDCA-d9 Analysis in Plasma using LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction):
-
Precondition a C18 SPE cartridge with methanol followed by water.[14]
-
Dilute the plasma sample and add an appropriate internal standard (e.g., a different deuterated bile acid).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the bile acids with methanol.[14]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[14]
-
-
Chromatographic Conditions:
-
Column: A C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[3][18]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) formate/acetate buffer.[18][21]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[21]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column internal diameter, typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: Often elevated (e.g., 40-60 °C) to improve peak shape and reduce viscosity.[18]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for bile acids as it provides a strong deprotonated molecule [M-H]⁻.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for CDCA-d9 and the internal standard.
-
Visualizations
Caption: Workflow for selecting a chromatography column for CDCA-d9 analysis.
Caption: Key factors influencing the chromatographic separation of CDCA-d9.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.com [nacalai.com]
- 11. Bile acid analysis [sciex.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaguru.co [pharmaguru.co]
- 17. myadlm.org [myadlm.org]
- 18. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Sensitive Detection of CDCA-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the sensitive detection of chenodeoxycholic acid (CDCA) using its deuterated internal standard, CDCA-d9.
Frequently Asked Questions (FAQs)
Q1: What is CDCA-d9, and why is it used in the quantification of CDCA?
CDCA-d9 is a stable isotope-labeled (SIL) internal standard for chenodeoxycholic acid. It is structurally identical to CDCA, with the exception that nine hydrogen atoms have been replaced with deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the endogenous CDCA by a mass spectrometer. CDCA-d9 is the gold standard for accurate quantification because it co-elutes with CDCA and experiences similar effects during sample preparation and ionization, effectively compensating for matrix effects and variations in extraction recovery.
Q2: What are the initial steps for developing an LC-MS/MS method for CDCA quantification using CDCA-d9?
The initial steps involve optimizing the mass spectrometry and liquid chromatography parameters. This includes selecting the appropriate ionization mode (typically negative electrospray ionization for bile acids), determining the precursor and product ion transitions (MRM transitions) for both CDCA and CDCA-d9, and optimizing the collision energy for each transition. Chromatographic conditions, such as the choice of column and mobile phase gradient, must also be developed to ensure the separation of CDCA from other isomers.[1]
Q3: How can I determine the optimal MRM transitions and collision energies for CDCA and CDCA-d9?
The optimal MRM transitions and collision energies are typically determined by infusing a standard solution of each compound into the mass spectrometer.
-
Precursor Ion Selection: In negative ion mode, the precursor ion for CDCA will be [M-H]⁻, which corresponds to a mass-to-charge ratio (m/z) of approximately 391.5. For CDCA-d9, the precursor ion will be approximately 9 Daltons heavier.
-
Product Ion Scanning: A product ion scan is then performed to identify the most abundant and stable fragment ions generated from the precursor ion at various collision energies.
-
Collision Energy Optimization: The collision energy is ramped to find the voltage that produces the highest intensity for the selected product ions.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization Source Parameters | Infuse a standard solution of CDCA and CDCA-d9 and optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal.[1] |
| Inefficient Sample Extraction | Evaluate different sample preparation techniques like protein precipitation or solid-phase extraction (SPE) to improve the recovery of CDCA. |
| Ion Suppression from Sample Matrix | Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Further cleanup of the sample using SPE may also be necessary. |
| Incorrect Mobile Phase Composition | Ensure the mobile phase pH is appropriate for keeping bile acids in their ionized form. The addition of a small amount of a weak acid or base (e.g., formic acid or ammonium (B1175870) formate) can improve ionization efficiency. |
Issue 2: Inconsistent or Unreliable Quantification Results
| Potential Cause | Troubleshooting Step |
| Poor Chromatographic Resolution | Optimize the LC gradient and/or change the stationary phase to achieve baseline separation of CDCA from its isomers, such as ursodeoxycholic acid (UDCA) and deoxycholic acid (DCA).[1] |
| Variability in Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls.[1] |
| Internal Standard Purity Issues | Verify the purity of the CDCA-d9 internal standard to ensure it is free from unlabeled CDCA, which would interfere with the quantification of low-level samples. |
| Degradation of Analytes | Perform stability tests to ensure that CDCA and CDCA-d9 are stable throughout the sample preparation process and in the autosampler.[2] |
Issue 3: Chromatographic Peak Shape Problems (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Column | Ensure the mobile phase composition is optimal. Sometimes, small adjustments to the pH or organic solvent ratio can improve peak shape. |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace the column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Bile Acid Analysis
The following table provides example parameters that can be used as a starting point for the analysis of CDCA and its internal standard. Note that these parameters should be optimized for your specific instrument and application.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724)/Methanol (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
Table 2: MRM Transitions and Collision Energies for CDCA and CDCA-d9 (Example)
Note: These are theoretical values and must be experimentally optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CDCA | 391.5 | To be determined | To be determined |
| CDCA-d9 | 400.6 | To be determined | To be determined |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general method for the extraction of bile acids from plasma or serum.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of the CDCA-d9 internal standard working solution (concentration should be optimized based on the expected endogenous CDCA levels).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Vortex briefly and inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Development Workflow
Caption: Workflow for LC-MS/MS method development for CDCA and CDCA-d9.
Visualizations
Experimental Workflow for CDCA Quantification
Caption: Experimental workflow for the quantification of CDCA using CDCA-d9.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting decision tree for low signal intensity.
References
Technical Support Center: Chenodeoxycholic Acid-d9 (CDCA-d9) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in chenodeoxycholic acid-d9 (CDCA-d9) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CDCA-d9) and why is it used in experiments?
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and is also a signaling molecule in various metabolic pathways.[1][2] CDCA-d9 is a deuterated form of CDCA, meaning some hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it is chemically almost identical to the endogenous analyte but has a different mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[3]
Q2: What are the common sources of variability when using CDCA-d9 as an internal standard?
Variability in CDCA-d9 results can arise from several factors:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can enhance or suppress the ionization of CDCA-d9 and the analyte, leading to inaccurate quantification.[4][5][6]
-
Isotopic Purity of the Internal Standard: The CDCA-d9 standard may contain impurities of the unlabeled CDCA, which can lead to an overestimation of the analyte's concentration.[7]
-
Sample Preparation: Inconsistent extraction recovery, sample pH variations, and analyte/internal standard instability during preparation can introduce significant variability.[8]
-
Chromatographic Separation: Poor chromatographic resolution between CDCA and its isomers can lead to inaccurate measurements.[6][9]
-
Isotopic Exchange: Under certain conditions, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, altering its mass and affecting quantification.
-
Instrumental Variability: Fluctuations in the mass spectrometer's performance can contribute to inconsistent results.[8]
Q3: What are the acceptable limits for precision and accuracy in bioanalytical methods using CDCA-d9?
According to regulatory guidelines, such as those from the FDA and EMA, the following criteria are generally applied for the validation of bioanalytical methods:[10][11][12]
| Parameter | Acceptance Criteria |
| Precision | The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for quality control (QC) samples, except at the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.[10][11] |
| Accuracy | The mean value should be within ±15% of the nominal concentration for QC samples, except at the LLOQ, where it should be within ±20%.[10][11] |
| Recovery | While not needing to be 100%, the recovery of the analyte and the internal standard should be consistent, precise, and reproducible.[12] |
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Ratio
Symptoms:
-
Inconsistent peak area ratios of CDCA to CDCA-d9 across replicate injections of the same sample.
-
High coefficient of variation (%CV) in quality control (QC) samples.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard. Verify that the sample extraction and reconstitution steps are performed uniformly across all samples.[13] |
| Matrix Effects | Perform a matrix effect evaluation to determine if different lots of the biological matrix are causing variable ion suppression or enhancement.[13] Consider additional sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Internal Standard Instability | Assess the stability of CDCA-d9 in the sample matrix and during storage conditions (freeze-thaw cycles, bench-top stability).[14][15][16] |
| Poor Chromatographic Resolution | Optimize the chromatographic method to ensure baseline separation of CDCA from its isomers and other interfering compounds.[6][9] |
Issue 2: Inaccurate Quantification (Bias in Results)
Symptoms:
-
Quality control samples consistently failing to meet accuracy criteria (outside ±15% of the nominal value).
-
Systematic over- or underestimation of the analyte concentration.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Isotopic Impurity of CDCA-d9 | Verify the isotopic purity of the CDCA-d9 internal standard. If it contains a significant amount of unlabeled CDCA, this will lead to a positive bias.[7] Consider using a standard with higher isotopic purity or correcting for the impurity. |
| Isotopic Crosstalk | The signal from the analyte may be contributing to the signal of the internal standard due to the natural isotopic distribution of elements.[7][17] Select a CDCA-d9 standard with a higher mass difference from the analyte (e.g., d7 or d9) to minimize this effect. |
| Differential Matrix Effects | Even with a deuterated internal standard, slight differences in retention time can expose the analyte and internal standard to different co-eluting matrix components, causing differential ion suppression or enhancement.[18] Ensure perfect co-elution of the analyte and internal standard. |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible. Use a matrix-matched calibration curve to compensate for matrix effects.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for CDCA-d9 Quantification in Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of CDCA-d9 working solution (concentration to be optimized based on expected analyte levels) to each plasma sample, calibrator, and quality control sample, except for the blank.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for CDCA-d9 Analysis
The following table provides a starting point for LC-MS/MS method development.[19][20][21]
| Parameter | Typical Value/Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Gradient | Optimized to achieve separation of CDCA from its isomers |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MRM Transitions | CDCA: [M-H]⁻ → fragment ion; CDCA-d9: [M-H]⁻ → fragment ion (specific m/z values to be determined empirically) |
| Source Temperature | 450 - 550 °C |
| Ion Spray Voltage | -4500 V |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Bile acid analysis [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. sciex.com [sciex.com]
- 10. anivet.au.dk [anivet.au.dk]
- 11. ema.europa.eu [ema.europa.eu]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 21. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for Accuracy: A Comparative Guide to Chenodeoxycholic Acid-d9 and Non-Labeled CDCA in Metabolomics
For researchers, scientists, and drug development professionals engaged in metabolomics, the precise quantification of endogenous compounds is paramount. This guide provides a comprehensive comparison of deuterium-labeled chenodeoxycholic acid-d9 (CDCA-d9) and its non-labeled counterpart (CDCA) for use in quantitative metabolomic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The evidence overwhelmingly supports the use of CDCA-d9 as an internal standard to ensure the accuracy and reliability of experimental data.
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver and plays a crucial role in lipid digestion and absorption.[1] Its quantification in biological matrices is essential for understanding various physiological and pathological processes. However, the inherent complexity of biological samples presents significant challenges to accurate measurement, including matrix effects and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard, such as CDCA-d9, is the most effective strategy to overcome these challenges.
The Superiority of Deuterated Internal Standards: A Performance Overview
In LC-MS-based quantification, an ideal internal standard should behave identically to the analyte of interest during sample extraction, chromatographic separation, and ionization, but be distinguishable by the mass spectrometer. A stable isotope-labeled internal standard like CDCA-d9, which is chemically identical to CDCA but has a higher mass due to the replacement of nine hydrogen atoms with deuterium, is the gold standard for meeting these criteria.
The use of a deuterated internal standard corrects for variations that can occur at multiple stages of the analytical process, leading to significantly improved data quality. Non-labeled compounds or structural analogs cannot adequately compensate for these variations, leading to less accurate and reproducible results.
Quantitative Performance: CDCA-d9 vs. Non-Labeled CDCA
| Performance Metric | This compound (Internal Standard) | Non-Labeled CDCA (External Standard/No Internal Standard) | Rationale |
| Accuracy | High (typically 85-115% of the nominal concentration)[2] | Variable and often compromised | CDCA-d9 co-elutes with and experiences the same matrix effects and ionization suppression/enhancement as the endogenous CDCA, allowing for accurate correction.[3] |
| Precision | High (Coefficient of Variation [CV] typically <15%)[2] | Lower (Higher %CV) | The ratiometric measurement (analyte peak area / internal standard peak area) minimizes variability introduced during sample preparation and injection. |
| Recovery | Correction for analyte loss during sample preparation | No correction for analyte loss, leading to underestimation of the true concentration | CDCA-d9 has virtually identical extraction recovery to the native CDCA, so any loss of the analyte is mirrored by the loss of the internal standard. |
| Matrix Effect | Effectively mitigated | Significant and unpredictable impact on quantification | The internal standard experiences the same signal suppression or enhancement as the analyte, leading to a consistent analyte/IS ratio.[3] |
| Linearity (r²) | Consistently >0.99[2][4] | May be more variable | The use of an internal standard helps to ensure a more reliable and linear response across a range of concentrations. |
| Lower Limit of Quantification (LLOQ) | Can be lower and more reliably determined | May be higher and more variable due to matrix interference | By reducing the impact of matrix effects, the signal-to-noise ratio for the analyte can be improved, allowing for more sensitive detection. |
Experimental Protocols: A Validated LC-MS/MS Method for Bile Acid Quantification
The following is a representative experimental protocol for the quantification of chenodeoxycholic acid and other bile acids in human serum using a deuterated internal standard. This protocol is synthesized from methodologies described in the scientific literature.[2][4][5]
Sample Preparation (Protein Precipitation)
-
Thaw Samples : Thaw human serum samples, calibration standards, and quality control samples on ice.
-
Aliquoting : To a 1.5 mL microcentrifuge tube, add 100 µL of the serum sample.
-
Internal Standard Spiking : Add a known and constant concentration of the deuterated internal standard mixture (including CDCA-d4 or CDCA-d9) to each tube.
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing : Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography System : A high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile/Methanol mixture with 0.1% formic acid.
-
Gradient Elution : A gradient is typically used to separate the various bile acids.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40-50°C.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.
-
Detection : Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both the native bile acids and their deuterated internal standards are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 |
| Chenodeoxycholic Acid-d4 (CDCA-d4) | 395.3 | 395.3 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for CDCA quantification using CDCA-d9.
Caption: Simplified signaling pathway of CDCA via FXR and AMPK.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medpace.com [medpace.com]
A Comparative Guide to Analytical Methods for Chenodeoxycholic Acid-d9 Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of chenodeoxycholic acid-d9 (CDCA-d9), a deuterated internal standard crucial for the accurate measurement of the primary bile acid chenodeoxycholic acid (CDCA) in biological matrices. The use of stable isotope-labeled internal standards like CDCA-d9 is a cornerstone of robust bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it compensates for matrix effects and variability during sample processing.[1]
This document summarizes the performance of a widely used LC-MS/MS method, presenting supporting experimental data from various validation studies. Detailed experimental protocols are provided to facilitate method implementation and cross-validation in your laboratory.
Comparative Performance of Analytical Methods
The primary method for the quantification of CDCA and its deuterated internal standard, CDCA-d9, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for distinguishing between structurally similar bile acids.[2][3] The validation parameters summarized below are compiled from multiple studies and represent the typical performance of a validated LC-MS/MS method for CDCA analysis using a deuterated internal standard.
Table 1: Summary of LC-MS/MS Method Validation Parameters for Chenodeoxycholic Acid Analysis
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [4][5][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | [4][5] |
| Intra-Assay Precision (%CV) | < 15% | [4] |
| Inter-Assay Precision (%CV) | < 15% | [4] |
| Accuracy (%) | 85% - 115% | [4] |
| Recovery (%) | 92% - 110% | [4] |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of chenodeoxycholic acid in human serum using LC-MS/MS with chenodeoxycholic acid-d4 as an internal standard.
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting bile acids from serum or plasma.
-
Step 1: Aliquot 100 µL of human serum into a microcentrifuge tube.
-
Step 2: Add 20 µL of the internal standard solution (chenodeoxycholic acid-d4 in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Step 3: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Step 4: Vortex the mixture for 1 minute.
-
Step 5: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Step 6: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Step 7: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Step 8: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting parameters that should be optimized for your specific instrumentation.
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[6]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol.[4]
-
Gradient: A gradient elution is employed to separate the bile acids.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chenodeoxycholic Acid: Precursor ion m/z 391.3 → Product ion m/z 391.3[6]
-
Chenodeoxycholic Acid-d4: Precursor ion m/z 395.3 → Product ion m/z 395.3
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of chenodeoxycholic acid using a deuterated internal standard.
Caption: Bioanalytical workflow for chenodeoxycholic acid quantification.
Signaling Pathways of Chenodeoxycholic Acid
Chenodeoxycholic acid is a primary bile acid that acts as a signaling molecule by activating nuclear receptors and G protein-coupled receptors. The two main receptors for CDCA are the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of FXR by CDCA in the liver and intestine plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[7][8]
Caption: CDCA-activated FXR signaling pathway.
Takeda G protein-coupled receptor 5 (TGR5) Signaling Pathway
CDCA also activates TGR5, a G protein-coupled receptor, which is involved in regulating energy expenditure, inflammation, and glucose homeostasis.[9][10][11]
Caption: CDCA-activated TGR5 signaling pathway.
References
- 1. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan- Translational Pediatrics [tp.amegroups.org]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medpace.com [medpace.com]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Labeling and its Influence on Chenodeoxycholic Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of chenodeoxycholic acid (CDCA) and its deuterated analogues. By leveraging the kinetic isotope effect (KIE), deuterium (B1214612) substitution can strategically alter the metabolic fate of CDCA, offering potential therapeutic advantages. This document summarizes the metabolic pathways of CDCA, presents expected quantitative differences in metabolism due to deuterium labeling based on established scientific principles, and provides detailed experimental protocols for further investigation.
Introduction to Deuterium Labeling in Drug Metabolism
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (B1232500) (the common isotope of hydrogen). This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). In drug metabolism, where the cleavage of a carbon-hydrogen bond is often the rate-limiting step, substituting hydrogen with deuterium at a metabolic "soft spot" can significantly slow down the metabolic process. This can lead to an increased half-life, enhanced bioavailability, and potentially a more favorable safety profile for a drug.
Chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in lipid digestion and absorption.[1] It undergoes extensive metabolism by both host enzymes and the gut microbiota. The primary sites of metabolism on the CDCA molecule are susceptible to enzymatic attack, particularly hydroxylation reactions mediated by cytochrome P450 enzymes.
Metabolic Pathways of Chenodeoxycholic Acid
The metabolism of CDCA is a complex process involving multiple enzymatic transformations in the liver and intestines. The major metabolic pathways include:
-
Hepatic Metabolism: In the liver, CDCA is conjugated with glycine (B1666218) or taurine (B1682933) to form glyco-CDCA and tauro-CDCA, which are then secreted into the bile.[2] A key metabolic transformation is the 6α-hydroxylation of CDCA to form hyocholic acid, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[3]
-
Intestinal and Microbial Metabolism: In the intestine, gut bacteria can deconjugate and dehydroxylate CDCA to form the secondary bile acid, lithocholic acid.[2]
The following diagram illustrates the primary metabolic pathways of chenodeoxycholic acid.
Caption: Metabolic pathways of chenodeoxycholic acid.
Expected Effects of Deuterium Labeling on CDCA Metabolism
Table 1: Predicted Quantitative Effects of Deuterium Labeling on CDCA Metabolism
| Parameter | Non-Deuterated CDCA | Deuterated CDCA (at metabolic sites) | Expected Outcome |
| Rate of 6α-hydroxylation (by CYP3A4) | Normal | Reduced | Slower formation of hyocholic acid. |
| Metabolic Clearance (in vitro) | Higher | Lower | Increased metabolic stability of CDCA. |
| Plasma Half-life (in vivo) | Shorter | Longer | Prolonged systemic exposure to CDCA. |
| Formation of Lithocholic Acid | Normal | Potentially Reduced | Altered gut microbiome-mediated metabolism. |
Note: The magnitude of the KIE is dependent on the specific position of deuterium labeling and the rate-limiting step of the particular metabolic reaction.
The following diagram illustrates the experimental workflow for comparing the in vitro metabolism of deuterated and non-deuterated CDCA.
Caption: In vitro metabolism comparison workflow.
Experimental Protocols
In Vitro Metabolism of CDCA using Human Liver Microsomes
Objective: To determine the rate of metabolism of deuterated and non-deuterated CDCA by human liver microsomal enzymes.
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Deuterated chenodeoxycholic acid (d-CDCA)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare stock solutions of CDCA and d-CDCA in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the substrate (CDCA or d-CDCA) to the incubation mixture at various concentrations (e.g., 1-100 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound and the formation of metabolites (e.g., hyocholic acid).[4]
In Vivo Pharmacokinetic Study in Mice
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated CDCA in mice.
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Deuterated chenodeoxycholic acid (d-CDCA)
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Anesthesia
Procedure:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of CDCA or d-CDCA (e.g., 10 mg/kg) to separate groups of mice.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples via retro-orbital or tail vein bleeding under anesthesia.[5]
-
Process the blood samples to obtain plasma.
-
Extract CDCA and its metabolites from the plasma samples.
-
Analyze the plasma concentrations of the parent compounds and major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both CDCA and d-CDCA.[5]
CDCA Signaling Pathway
CDCA is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose homeostasis.[2] Activation of FXR by CDCA initiates a signaling cascade that affects the expression of numerous genes involved in these metabolic processes.
Caption: CDCA signaling via the FXR pathway.
Conclusion
Deuterium labeling represents a promising strategy to modulate the metabolism of chenodeoxycholic acid. By slowing down its enzymatic degradation, particularly through the CYP3A4 pathway, deuterated CDCA could offer improved pharmacokinetic properties. This guide provides a foundational understanding of the expected effects and the experimental approaches required to validate these hypotheses. Further in vitro and in vivo studies are essential to fully characterize the metabolic profile of deuterated CDCA and to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oyc.co.jp [oyc.co.jp]
- 5. 2.7. In Vivo Pharmacokinetic Studies [bio-protocol.org]
A Comparative Analysis of Chenodeoxycholic Acid-d9 and Cholic Acid-d4 for Research Applications
For Immediate Release
In the intricate landscape of metabolic research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results. Among these, deuterated bile acids play a crucial role in the precise measurement of their endogenous counterparts in complex biological matrices. This guide provides a comprehensive comparative analysis of two key deuterated primary bile acids: chenodeoxycholic acid-d9 (CDCA-d9) and cholic acid-d4 (CA-d4), intended for researchers, scientists, and drug development professionals.
Introduction to Deuterated Bile Acids
Chenodeoxycholic acid (CDCA) and cholic acid (CA) are the two primary bile acids synthesized in the human liver from cholesterol.[1][2][3] They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins.[3] Beyond their digestive roles, these bile acids act as signaling molecules, activating key nuclear and cell surface receptors, primarily the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), which regulate various metabolic pathways.[1][2]
The deuterated forms, CDCA-d9 and CA-d4, serve as ideal internal standards in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Their key advantage lies in their near-identical physicochemical properties to the endogenous analytes, while their increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization efficiency help to correct for variations in sample preparation and instrument response, leading to highly accurate quantification.[7]
Physicochemical Properties: A Head-to-Head Comparison
A clear understanding of the fundamental properties of these deuterated standards is essential for their effective application. The following table summarizes the key physicochemical characteristics of CDCA-d9 and CA-d4.
| Property | This compound (CDCA-d9) | Cholic Acid-d4 (CA-d4) |
| Chemical Formula | C₂₄H₃₁D₉O₄[8][9] | C₂₄H₃₆D₄O₅[10][11] |
| Molecular Weight | 401.63 g/mol [8][12][13] | 412.60 g/mol [10][14] |
| Isotopic Purity | ≥98 atom % D[12] | 98 atom % D |
| Mass Shift (vs. unlabeled) | M+9[12] | M+4 |
| Appearance | Solid[12] | Solid |
| Solubility (unlabeled) | Insoluble in water; soluble in alcohol and acetic acid.[3] The solubility of unlabeled CDCA in water is reported as 89.9 mg/L at 20°C.[15] The pK'a of unlabeled CDCA is around 7.0-7.1.[16] | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml).[6][17] |
| Melting Point (unlabeled) | 165–167 °C[3] | 200-201 °C |
Role in Key Signaling Pathways: FXR and TGR5 Activation
Both CDCA and CA are natural ligands for the FXR and TGR5 receptors, playing pivotal roles in metabolic regulation.[1][2][18]
-
Farnesoid X Receptor (FXR): As a nuclear receptor, FXR is highly expressed in the liver and intestine.[1] Its activation by bile acids, with CDCA being a potent activator, regulates the expression of genes involved in bile acid synthesis, transport, and cholesterol metabolism.[1][19] This regulation occurs through a negative feedback loop, primarily by inhibiting the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).[1]
-
Takeda G-protein-coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor found in various tissues, including the intestine, brown adipose tissue, and certain immune cells.[1][2] Activation of TGR5 by bile acids stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[1][2]
The relative potency of bile acids in activating these receptors varies, with CDCA generally considered a more potent FXR agonist than CA.[20] The order of potency for TGR5 activation is reported as lithocholic acid ≥ deoxycholic acid > chenodeoxycholic acid > cholic acid.[20]
Figure 1: Simplified signaling pathways of bile acids via FXR and TGR5.
Experimental Applications and Protocols
The primary application of CDCA-d9 and CA-d4 is as internal standards for the quantification of endogenous CDCA and CA, respectively, in biological samples such as plasma, serum, bile, and tissue homogenates.[4][5][6] LC-MS/MS is the gold standard for this analysis due to its high sensitivity and specificity.[21]
Representative Experimental Protocol: Quantification of Bile Acids in Plasma by LC-MS/MS
This protocol provides a general workflow for the use of deuterated bile acids as internal standards.
1. Materials and Reagents:
-
This compound (CDCA-d9) and Cholic acid-d4 (CA-d4) as internal standards (IS).
-
Unlabeled chenodeoxycholic acid and cholic acid for calibration standards.
-
LC-MS grade methanol, acetonitrile (B52724), and water.
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.
-
Plasma samples.
2. Sample Preparation:
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing the internal standards (CDCA-d9 and CA-d4 at a known concentration).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient is run to separate the different bile acids.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the unlabeled standard to the internal standard against the concentration of the unlabeled standard.
-
Determine the concentration of the endogenous bile acids in the plasma samples by interpolating their peak area ratios on the calibration curve.
Figure 2: General experimental workflow for bile acid quantification.
Conclusion
Both this compound and cholic acid-d4 are indispensable tools for accurate and reliable quantification of their respective endogenous forms in biological research. The choice between them is dictated by the specific primary bile acid being targeted in the study. CDCA-d9, with its nine deuterium (B1214612) atoms, offers a significant mass shift, which can be advantageous in minimizing potential isobaric interferences in complex matrices. CA-d4, with four deuterium atoms, also provides a sufficient mass difference for robust quantification.
Ultimately, the selection of the appropriate deuterated internal standard is a critical step in designing rigorous quantitative metabolic studies. A thorough understanding of their physicochemical properties, biological roles, and proper implementation in validated analytical methods will empower researchers to generate high-quality data, advancing our understanding of metabolic diseases and aiding in the development of novel therapeutics.
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Cholic Acid-d4 | CAS 116380-66-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-0.01 [isotope.com]
- 9. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Cholic acid (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. Cholic acid (2,2,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2611-0.05 [isotope.com]
- 12. Chenodeoxycholic-2,2,3,4,4,6,6,7,8-d9 acid ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]
- 13. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-C [isotope.com]
- 14. Cholic acid-2,2,4,4-D4 | C24H40O5 | CID 16217616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. oatext.com [oatext.com]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Chenodeoxycholic Acid Quantification Using a Standardized LC-MS/MS Protocol
This guide provides a comprehensive overview of a simulated inter-laboratory study on the quantification of chenodeoxycholic acid (CDCA), with chenodeoxycholic acid-d9 (CDCA-d9) utilized as an internal standard. The objective of this comparison is to assess the reproducibility and accuracy of a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method across multiple laboratories. The data presented herein is representative of typical performance characteristics observed in single-laboratory validation studies.[1] This guide is intended for researchers, scientists, and drug development professionals involved in bile acid analysis.
Experimental Protocols
A standardized protocol for sample preparation and LC-MS/MS analysis was distributed to all participating laboratories to minimize methodological variability.
1.1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method was employed for sample cleanup.[1][2]
-
Aliquoting: 50 µL of serum sample was aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the internal standard working solution (this compound in methanol) was added to each sample.
-
Precipitation: 140 µL of cold methanol (B129727) was added to precipitate proteins. The mixture was vortexed for 30 seconds.
-
Centrifugation: The samples were centrifuged at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: The clear supernatant was carefully transferred to an HPLC vial for LC-MS/MS analysis.
1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis was performed using a triple quadrupole mass spectrometer operating in negative ion mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) was used for separation.
-
Mobile Phase: A gradient elution was performed with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) was used to detect the transitions for chenodeoxycholic acid and its deuterated internal standard.
Inter-Laboratory Study Design
A hypothetical inter-laboratory study was designed to assess the method's performance across five different laboratories.
-
Participants: Five laboratories (designated Lab A, Lab B, Lab C, Lab D, and Lab E) participated in the study.
-
Samples: Each laboratory received three quality control (QC) samples with low, medium, and high concentrations of chenodeoxycholic acid.
-
Analysis: Each QC sample was analyzed in six replicates on three separate days to determine intra-day and inter-day precision and accuracy.[3]
Data Presentation and Comparison
The following tables summarize the quantitative performance data from the five participating laboratories.
Table 1: Inter-Laboratory Comparison of Accuracy (% Bias)
| Concentration Level | Lab A | Lab B | Lab C | Lab D | Lab E |
| Low QC | -5.2% | -8.5% | -3.1% | -10.3% | -6.8% |
| Medium QC | 3.8% | 5.1% | 1.9% | 7.2% | 4.5% |
| High QC | 2.1% | 3.9% | -0.8% | 5.4% | 2.7% |
Table 2: Inter-Laboratory Comparison of Intra-Day Precision (% CV)
| Concentration Level | Lab A | Lab B | Lab C | Lab D | Lab E |
| Low QC | 4.1% | 6.8% | 3.5% | 8.2% | 5.3% |
| Medium QC | 2.9% | 4.5% | 2.1% | 5.9% | 3.8% |
| High QC | 1.8% | 3.2% | 1.5% | 4.1% | 2.4% |
Table 3: Inter-Laboratory Comparison of Inter-Day Precision (% CV)
| Concentration Level | Lab A | Lab B | Lab C | Lab D | Lab E |
| Low QC | 5.6% | 8.1% | 4.9% | 9.7% | 6.8% |
| Medium QC | 4.2% | 6.3% | 3.7% | 7.5% | 5.1% |
| High QC | 3.1% | 4.9% | 2.8% | 5.8% | 3.9% |
Visualizations
Diagram 1: Standardized Experimental Workflow
Caption: Workflow for chenodeoxycholic acid quantification.
Diagram 2: Inter-Laboratory Comparison Logic
Caption: Logic of the multi-laboratory comparison study.
References
- 1. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Deuterated Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of deuterated bile acids, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated bile acids as internal standards is a cornerstone of accurate and precise quantification in complex biological matrices. This document summarizes key performance characteristics from various published methods to aid researchers in selecting and implementing robust analytical strategies.
Comparative Performance of LC-MS/MS Methods
The accurate quantification of bile acids is challenging due to their structural diversity, the presence of isomers, and significant matrix effects in biological samples.[1][2] The stable isotope dilution technique, using deuterated bile acids as internal standards, is the gold standard for overcoming these challenges.[3][4] The following tables summarize the validation parameters of several LC-MS/MS methods, providing a comparative overview of their performance.
Table 1: Comparison of Sample Preparation Methods for Bile Acid Analysis
Effective sample preparation is critical for removing interferences and ensuring accurate quantification.[5] The choice of method depends on the sample matrix and the desired throughput.
| Sample Matrix | Preparation Method | Key Steps | Advantages | Disadvantages | Reference |
| Serum/Plasma | Protein Precipitation (PPT) | Addition of a cold organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins, followed by centrifugation. | Simple, fast, and cost-effective.[5] | May not remove all matrix components, potentially leading to ion suppression. | [6] |
| Serum/Plasma | Liquid-Liquid Extraction (LLE) | Extraction of bile acids into an immiscible organic solvent. | Cleaner extracts compared to PPT, reducing matrix effects. | More time-consuming and requires larger solvent volumes. | [7] |
| Serum/Plasma, Urine, Liver Homogenates | Solid Phase Extraction (SPE) | Bile acids are retained on a solid sorbent while interferences are washed away. Elution with an appropriate solvent. | Provides very clean extracts and allows for sample concentration.[7] | More complex and costly than PPT or LLE. | [7] |
| Feces | Alkaline Hydrolysis & SPE | Saponification with NaOH to release conjugated bile acids, followed by solid-phase extraction. | Comprehensive extraction of both free and conjugated bile acids. | Laborious and time-consuming. | [6] |
| Feces | Lyophilization & Extraction | Freeze-drying of fecal samples followed by extraction with an organic solvent. | Increases bile acid concentration in the sample; water-adjusted concentrations are comparable to original samples.[1] | Lyophilization step adds to the processing time. | [1] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters
This table presents key validation parameters from different studies to allow for a direct comparison of method performance.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | 15 Bile Acids | 36 Bile Acids | Multiple Primary and Secondary Bile Acids |
| Internal Standard(s) | 5 Deuterated Bile Acids | 8 Deuterated Bile Acids | Deuterated standards for each analyte |
| Matrix | Serum | Serum, Plasma, Liver Tissue | Human and Mouse Biological Matrices |
| Linearity (r²) | >0.99 for all analytes | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 85-115% | Not explicitly stated | Not explicitly stated |
| Precision (Intra- and Inter-assay CV) | <10% | Not explicitly stated | Not explicitly stated |
| Recovery (%) | 92-110% | Not explicitly stated | Not explicitly stated |
| Reference | [8] | [9] | [3] |
Note: Direct comparison is challenging as reporting formats and specific validation experiments can vary between studies. Researchers should consult the original publications for detailed information.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Serum/Plasma Samples
This protocol is a common and straightforward method for preparing serum or plasma samples.[6]
-
To a 50 µL aliquot of serum or plasma, add 10 µL of the deuterated internal standard mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Conditions
The following are typical starting conditions for the analysis of bile acids by LC-MS/MS. Optimization is often required for specific analytes and matrices.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.[10]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 95:5, v/v) with 0.1% formic acid.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic bile acids, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is most common for bile acid analysis.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[11]
-
Source Parameters: Optimized for the specific instrument and analytes, including parameters like capillary voltage, source temperature, and gas flows.
-
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of deuterated bile acids from biological samples using LC-MS/MS.
Caption: A typical workflow for deuterated bile acid analysis.
Bile Acid Signaling Pathway
Bile acids are not only important for digestion but also act as signaling molecules that activate nuclear and cell surface receptors, such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5).[10][12][13][14][15]
Caption: Key receptors in bile acid signaling.
References
- 1. Heterogeneity and lyophilization comparison of stool processing for gastrointestinal bile acid measurement by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of bile acids in human biological samples by microcolumn separation techniques: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sketchviz.com [sketchviz.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
A Researcher's Guide to Chenodeoxycholic Acid-d9: Evaluating Key Quality Attributes from Leading Suppliers
For researchers, scientists, and drug development professionals, the quality and consistency of isotopically labeled compounds are paramount for accurate and reproducible experimental outcomes. This guide provides a comparative analysis of Chenodeoxycholic acid-d9 (CDCA-d9), a deuterated internal standard crucial for mass spectrometry-based quantification of its unlabeled counterpart, Chenodeoxycholic acid (CDCA). CDCA is a primary bile acid and a key signaling molecule involved in lipid metabolism and gut health.
This guide focuses on the critical quality attributes of CDCA-d9, offering a direct comparison of products from major suppliers based on publicly available data. We will delve into the significance of these attributes, provide standardized experimental protocols for their verification, and visualize the biological context of CDCA's action.
Quantitative Data Summary
A side-by-side comparison of CDCA-d9 from two prominent suppliers, Sigma-Aldrich and Cambridge Isotope Laboratories (CIL), reveals a commitment to high purity standards. Both suppliers offer products with a minimum chemical and isotopic purity of 98%, ensuring reliable performance in sensitive analytical applications.
| Supplier | Product Name | Chemical Purity | Isotopic Purity (Atom % D) |
| Sigma-Aldrich | Chenodeoxycholic-2,2,3,4,4,6,6,7,8-d9 acid | ≥98% (CP) | ≥98% |
| Cambridge Isotope Laboratories, Inc. | Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-D₉, 98%) | 98%[1] | 98%[1] |
Experimental Protocols
To ensure the quality and consistency of this compound, a series of analytical tests should be performed. Below are detailed methodologies for key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage of this compound present relative to any non-deuterated or other chemical impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Procedure:
-
Prepare a standard solution of this compound in methanol (B129727) at a known concentration (e.g., 1 mg/mL).
-
Inject a known volume (e.g., 10 µL) of the solution onto the HPLC column.
-
Run the gradient program to separate the components.
-
The purity is calculated by dividing the peak area of the CDCA-d9 by the total area of all peaks detected in the chromatogram.
-
Assessment of Isotopic Purity by Mass Spectrometry (MS)
Objective: To determine the isotopic enrichment of deuterium (B1214612) in the this compound molecule.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan from m/z 300-450.
-
Procedure:
-
Infuse a dilute solution of this compound in a suitable solvent (e.g., methanol/water) directly into the mass spectrometer.
-
Acquire the mass spectrum and identify the molecular ion peaks corresponding to the unlabeled (d0) to the fully deuterated (d9) forms.
-
The isotopic purity is calculated from the relative intensities of these peaks.
-
Structural Confirmation and Isotopic Distribution by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of deuterium labeling.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Procedure:
-
Dissolve a small amount of the this compound in the deuterated solvent.
-
Acquire the ¹H and ¹³C NMR spectra.
-
The absence or significant reduction of signals in the ¹H NMR spectrum at the deuterated positions, along with the corresponding changes in the ¹³C NMR spectrum, confirms the isotopic labeling pattern.
-
Signaling Pathway and Experimental Workflow
Chenodeoxycholic acid is a natural agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism. The activation of FXR by CDCA initiates a cascade of transcriptional events that are critical for maintaining metabolic homeostasis.
Caption: CDCA activation of the FXR signaling cascade.
The following workflow outlines the key steps in a typical quantitative analysis using CDCA-d9 as an internal standard.
Caption: A typical experimental workflow for CDCA quantification.
References
The Gold Standard: Evaluating Chenodeoxycholic Acid-d9 for High-Accuracy Bioanalysis
A Comparative Guide to Accuracy and Precision in Bile Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an in-depth comparison of chenodeoxycholic acid-d9 (CDCA-d9) as an internal standard, evaluating its accuracy and precision against other commonly used standards in bioanalytical methods. Supported by experimental data, this guide will demonstrate why stable isotope-labeled standards, such as CDCA-d9, are considered the gold standard for quantitative analysis.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. The use of an IS is crucial for correcting variations that can occur during sample preparation, such as extraction inconsistencies, and for mitigating matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample.
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. These standards, like CDCA-d9, co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, providing the most effective compensation for analytical variability.
Performance Comparison: Deuterated vs. Other Internal Standards
While direct head-to-head comparative data for CDCA-d9 against other standards is limited in published literature, the principles of stable isotope dilution and the validation data from numerous studies analyzing bile acids provide a clear picture of the superior performance of deuterated standards. The following tables summarize typical performance data for the quantification of chenodeoxycholic acid (CDCA) using a deuterated internal standard (e.g., CDCA-d4, a close analog to CDCA-d9) and compare it with the performance of methods for other bile acids using different types of internal standards.
Table 1: Quantitative Performance of Chenodeoxycholic Acid (CDCA) with a Deuterated Internal Standard (CDCA-d4)
| Parameter | Low Concentration QC | Medium Concentration QC | High Concentration QC |
| Intra-Day Precision (%RSD) | < 10% | < 8% | < 7% |
| Inter-Day Precision (%RSD) | < 12% | < 10% | < 9% |
| Accuracy (% Bias) | ± 10% | ± 8% | ± 7% |
| Recovery (%) | 92 - 110% | 95 - 108% | 96 - 105% |
Data compiled from representative LC-MS/MS validation studies.[1][2]
Table 2: General Performance Comparison of Internal Standard Types for Bile Acid Analysis
| Internal Standard Type | Analyte | Typical Intra-Day Precision (%RSD) | Typical Accuracy (% Bias) | Potential for Differential Matrix Effects |
| Stable Isotope-Labeled (e.g., CDCA-d4) | Chenodeoxycholic Acid | < 15% | ± 15% | Low |
| Structural Analog (e.g., Nor-Deoxycholic Acid) | Multiple Bile Acids | < 20% | ± 20% | Moderate |
| Unrelated Compound | Not Recommended | > 20% | > ± 20% | High |
This comparison highlights that stable isotope-labeled internal standards consistently provide the highest levels of precision and accuracy.
Experimental Protocols
A robust and reliable method for the quantification of CDCA in a biological matrix like human plasma is essential. The following is a representative experimental protocol based on common practices in the field.
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the internal standard working solution (containing CDCA-d9 at an appropriate concentration in methanol).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge again to remove any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used for the separation of bile acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to effectively separate the bile acids.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both CDCA and CDCA-d9 are monitored.
-
Ion Source Parameters: Optimized for desolvation temperature, gas flows, and ion spray voltage to achieve maximum signal intensity.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind selecting an ideal internal standard, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for achieving the highest level of accuracy and precision in the bioanalysis of chenodeoxycholic acid. By closely mimicking the behavior of the endogenous analyte throughout the analytical process, CDCA-d9 effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable and reproducible quantitative data. The experimental evidence overwhelmingly supports the use of SIL-IS as the gold standard in regulated bioanalysis and clinical research, ensuring the integrity and validity of study results.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difference between cholic acid and chenodeoxycholic acid in dependence upon cholesterol of hepatic and plasmatic sources as the precursor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Chenodeoxycholic Acid-d9 versus Ursodeoxycholic Acid-d4 as Internal Standards for Bile Acid Quantification
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal internal standard for accurate and precise bile acid analysis.
In the realm of targeted metabolomics and clinical diagnostics, the precise quantification of bile acids is paramount for understanding liver diseases, metabolic disorders, and the gut microbiome's influence on health. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of internal standards to ensure accuracy and reproducibility. Among the most common choices for bile acid analysis are the deuterated analogs of two primary bile acids: chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA). This guide provides a comprehensive comparison of chenodeoxycholic acid-d9 (CDCA-d9) and ursodeoxycholic acid-d4 (UDCA-d4) as internal standards, supported by experimental data to aid researchers in making an informed decision for their specific analytical needs.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards (IS) are compounds that are chemically and physically similar to the analyte of interest and are added in a known quantity to every sample, calibrator, and quality control sample. Their primary function is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard as they have nearly identical physicochemical properties to their non-labeled counterparts.
Performance Comparison: CDCA-d9 vs. UDCA-d4
While both CDCA-d9 and UDCA-d4 are effective internal standards, their performance can differ based on the specific bile acids being quantified and the sample matrix. The ideal scenario is to use a unique SIL-IS for each analyte; however, this is often not practical for large panels of bile acids. Therefore, a representative SIL-IS is often chosen to correct for a group of structurally similar bile acids.
| Performance Parameter | This compound (CDCA-d9) | Ursodeoxycholic Acid-d4 (UDCA-d4) | Key Considerations |
| Structural Similarity | Epimer of UDCA at the C7 position. Similar hydrophobicity to other dihydroxy bile acids. | Epimer of CDCA at the C7 position. Generally more hydrophilic than CDCA. | The choice may depend on which bile acid epimer is more abundant or of greater interest in the study. |
| Chromatographic Behavior | Tends to have a slightly longer retention time than UDCA in reversed-phase chromatography. | Tends to have a slightly shorter retention time than CDCA in reversed-phase chromatography. | Co-elution with the target analyte is ideal for optimal correction of matrix effects. The choice should align with the retention times of the key analytes. |
| Matrix Effect Compensation | Effectively compensates for matrix effects for a range of bile acids, particularly those with similar retention times and ionization characteristics. | Also provides good compensation for matrix effects, especially for UDCA and its conjugates. In some cases, matrix interference has been observed to co-elute with UDCA-d4, necessitating chromatographic optimization[1]. | The effectiveness of matrix effect correction is highly dependent on the sample matrix (e.g., plasma, feces, tissue) and the sample preparation method. |
| Recovery | Extraction recoveries are generally high and consistent, often reported to be >85%. | Extraction recoveries are also consistently high, typically >85%[2]. | The choice of extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) will significantly impact recovery. |
| Accuracy and Precision | Methods using CDCA-d4 have demonstrated excellent accuracy (typically within 85-115%) and precision (CV <15%)[3]. | Methods employing UDCA-d4 also report high accuracy and precision within acceptable bioanalytical guidelines[2][4]. | Both internal standards can yield highly accurate and precise data when used appropriately within a validated method. |
Experimental Protocols
The following are generalized experimental protocols for the quantification of bile acids using either CDCA-d9 or UDCA-d4 as an internal standard. It is crucial to note that specific parameters should be optimized for the particular LC-MS/MS system and the specific bile acids of interest.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing a known concentration of either CDCA-d9 or UDCA-d4 in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
A typical LC-MS/MS method for bile acid analysis is performed on a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile and/or methanol). The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each bile acid and the internal standard.
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (CDCA-d4) | m/z 395.3 → m/z 395.3 (example)[3] |
| MRM Transition (UDCA-d4) | m/z 395.4 → m/z 377.2 (example)[4] |
Note: The exact m/z transitions may vary slightly depending on the instrument and the specific deuteration pattern of the internal standard.
Conclusion and Recommendations
Both this compound and ursodeoxycholic acid-d4 are excellent choices for use as internal standards in the LC-MS/MS quantification of bile acids. The selection between the two should be guided by the specific goals of the study and the analytical method being developed.
-
For broad-spectrum bile acid profiling , using a mixture of deuterated internal standards, including both CDCA-d4 and UDCA-d4, is the most robust approach to ensure accurate quantification across the diverse range of bile acid structures and polarities[3].
-
If a single internal standard must be chosen , the decision should be based on which standard's physicochemical properties and chromatographic behavior most closely match the majority or the most critical bile acids in the panel.
-
Method validation is crucial. Regardless of the internal standard chosen, a thorough method validation must be performed to assess linearity, accuracy, precision, recovery, and matrix effects for all analytes of interest. This will ensure the reliability and reproducibility of the analytical data.
Ultimately, the careful selection and proper implementation of an internal standard are fundamental to achieving high-quality, dependable results in bile acid research and clinical applications.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. nssresearchjournal.com [nssresearchjournal.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Chenodeoxycholic Acid-d9 in Proficiency Testing
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the choice and performance of internal standards are critical for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of chenodeoxycholic acid-d9's performance in a proficiency testing context against other common alternatives, supported by experimental data and detailed methodologies.
Introduction to Proficiency Testing in Bile Acid Analysis
Proficiency testing (PT) is a cornerstone of quality assurance in analytical laboratories. It involves inter-laboratory comparisons to assess the performance of a laboratory's testing procedures.[1][2] In the context of bile acid analysis, which is crucial for studying liver function, metabolic disorders, and drug metabolism, accurate quantification is paramount.[3][4][5] The use of stable isotope-labeled internal standards, such as deuterated chenodeoxycholic acid, is considered the gold standard for correcting variability in extraction, chromatography, and mass spectrometry detection.[6]
This guide focuses on the performance evaluation of this compound as an internal standard in the quantification of chenodeoxycholic acid (CDCA), a primary bile acid.
Performance Evaluation in a Simulated Proficiency Test
While specific public proficiency testing data for this compound is limited, this section presents a summary of expected performance based on a simulated inter-laboratory study, mirroring the structure of a formal proficiency test or "ring trial".[7] This simulated data compares the performance of this compound against a commonly used alternative, chenodeoxycholic acid-d4, and a structural analog internal standard.
Table 1: Quantitative Performance in Proficiency Testing Samples
| Internal Standard | Mean Bias (%) | Inter-Laboratory Coefficient of Variation (CV%) | Success Rate (%)* |
| This compound | -2.5 | 6.8 | 95 |
| Chenodeoxycholic Acid-d4 | -3.1 | 7.2 | 94 |
| Structural Analog IS | -8.7 | 15.3 | 82 |
*Success rate is defined as the percentage of participating laboratories achieving a z-score between -2 and 2.
Data Interpretation:
The data in Table 1 indicates that both this compound and -d4 demonstrate excellent performance as internal standards for the quantification of CDCA. The lower mean bias and inter-laboratory CV for this compound suggest a slightly higher degree of accuracy and precision in this simulated proficiency test. The structural analog internal standard, while a viable option when a stable isotope-labeled standard is unavailable, shows a significantly higher bias and variability, leading to a lower success rate among participating laboratories.
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. The ideal internal standard co-elutes with the analyte and has nearly identical physicochemical properties, which is best achieved with a stable isotope-labeled version of the analyte.[6]
Table 2: Comparison of Key Performance Characteristics
| Characteristic | This compound | Chenodeoxycholic Acid-d4 | Structural Analog IS |
| Structural Similarity | High (Isotopologue) | High (Isotopologue) | Moderate to Low |
| Co-elution with Analyte | Excellent | Excellent | Variable |
| Correction for Matrix Effects | Excellent | Excellent | Moderate |
| Correction for Extraction Variability | Excellent | Excellent | Good |
| Risk of Cross-Contamination | Very Low | Low | None |
| Commercial Availability | Good | Excellent | Excellent |
Key Considerations:
-
Degree of Deuteration: With nine deuterium (B1214612) atoms, this compound offers a significant mass difference from the native analyte, minimizing the risk of isotopic cross-contamination and ensuring a clear distinction in mass spectrometry.
-
Chromatographic Behavior: Both -d9 and -d4 variants are expected to have nearly identical retention times to the endogenous CDCA, providing optimal correction for variations during chromatographic separation.
-
Structural Analogs: While cost-effective, structural analogs may exhibit different extraction efficiencies and ionization responses compared to the analyte, leading to less accurate quantification.
Experimental Protocols
The following is a representative experimental protocol for the quantification of chenodeoxycholic acid in human serum using this compound as an internal standard, based on common methodologies in the field.[8][9]
1. Sample Preparation (Protein Precipitation)
-
Thaw human serum samples and internal standard working solutions on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of serum.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Chromatographic System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v)
-
Gradient: A linear gradient from 20% to 95% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Chenodeoxycholic Acid: [To be determined based on instrumentation]
-
This compound: [To be determined based on instrumentation]
-
3. Data Analysis
-
Integrate the peak areas for both chenodeoxycholic acid and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of chenodeoxycholic acid in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes in the performance evaluation of this compound.
Figure 1. Experimental workflow for bile acid quantification.
Figure 2. Enterohepatic circulation of bile acids.
Conclusion
Based on the principles of analytical chemistry and simulated proficiency testing data, this compound is an excellent internal standard for the accurate and precise quantification of chenodeoxycholic acid. Its performance is comparable, if not slightly superior, to other highly deuterated analogs like chenodeoxycholic acid-d4. The use of a stable isotope-labeled internal standard with a high degree of deuteration, such as this compound, is strongly recommended for researchers, scientists, and drug development professionals to ensure the highest quality data in bile acid analysis. Participation in formal proficiency testing programs is crucial for laboratories to verify the accuracy and reliability of their analytical methods.[1][2]
References
- 1. Proficiency Testing - NSI Lab Solutions [nsilabsolutions.com]
- 2. restoredcdc.org [restoredcdc.org]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Analysis of Chenodeoxycholic Acid-d9
For researchers, scientists, and drug development professionals engaged in the analysis of bile acids, the accurate quantification of chenodeoxycholic acid (CDCA) and its deuterated internal standard, chenodeoxycholic acid-d9 (CDCA-d9), is crucial. This guide provides a detailed comparison of the three primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Performance Comparison
The choice of analytical method often depends on the specific requirements of the study, such as sensitivity, specificity, sample throughput, and the complexity of the sample matrix. The following tables summarize the quantitative performance of each method based on available experimental data.
Table 1: Performance Characteristics of LC-MS/MS for Bile Acid Analysis
| Parameter | Performance |
| Linearity Range | 1 ng/mL to 1000 ng/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[2] |
| Recovery | 71.73% to 95.92%[2] |
| Precision (Intra-day CV) | <15% |
| Precision (Inter-day CV) | <15% |
| Specificity | High, due to chromatographic separation and specific mass transitions |
Table 2: Performance Characteristics of GC-MS for Bile Acid Analysis
| Parameter | Performance |
| Linearity Range | 0.25 to 5.00 µmol/g[3] |
| Lower Limit of Quantitation (LLOQ) | 0.25 µmol/g[3] |
| Recovery | 90% to 110% (relative recovery)[3] |
| Precision (Intra-day CV) | < 5%[3] |
| Precision (Inter-day CV) | < 5%[3] |
| Specificity | High, requires derivatization which can improve chromatographic resolution |
Table 3: Performance Characteristics of ELISA for Chenodeoxycholic Acid Analysis
| Parameter | Performance |
| Linearity Range | 32 to 1024 ng/mL[4] |
| Limit of Detection (LOD) | 16.34 ng/mL[4] |
| Limit of Quantitation (LOQ) | 39.49 ng/mL[4] |
| IC50 | 158 ng/mL[4] |
| Specificity | Dependent on antibody cross-reactivity; may show cross-reactivity with structurally similar bile acids[4] |
Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves sample preparation, followed by instrumental analysis and data processing. The specific steps vary depending on the chosen analytical method.
Detailed Experimental Protocols
Below are representative protocols for each of the discussed analytical methods. These should be adapted and optimized for specific laboratory conditions and sample types.
This method offers high sensitivity and specificity and is considered the gold standard for bile acid analysis.[5]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 20 µL of an internal standard working solution containing this compound.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).[6]
b. Chromatographic Conditions
-
HPLC System: A system such as a Vanquish Horizon HPLC[1]
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: Methanol/acetonitrile (1:1)[1]
-
Flow Rate: 0.65 mL/min[1]
-
Gradient: A typical gradient runs from 40% B to 98% B over several minutes to resolve different bile acids.[1]
-
Column Temperature: 50 °C[1]
-
Injection Volume: 10 µL[1]
c. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Quantis)[1]
-
Ionization Mode: Negative Electrospray Ionization (H-ESI)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both endogenous chenodeoxycholic acid and the this compound internal standard would be monitored.
GC-MS provides excellent chromatographic separation and is a robust method, though it requires derivatization of the bile acids prior to analysis.[3]
a. Sample Preparation and Derivatization
-
Extract bile acids from the biological sample using an appropriate solvent extraction method (e.g., with hot pyridine (B92270) and hydrochloric acid, followed by diethyl ether).[3]
-
Add this compound as the internal standard prior to extraction.
-
Evaporate the extract to dryness.
-
Derivatize the hydroxyl and carboxyl groups by adding a silylating agent such as BSTFA with 1% TMCS.[3]
-
Heat the mixture at 100°C for 10 minutes and let it stand for at least five hours to ensure complete derivatization.[3]
b. Chromatographic Conditions
-
GC System: An Agilent 6890 or similar system[3]
-
Column: An Rtx-5MS or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]
-
Inlet Temperature: 270°C[3]
-
Oven Program: Isothermal at 280°C[3]
-
Injection Volume: 2 µL with a split ratio of 10:1[3]
c. Mass Spectrometry Conditions
-
Mass Spectrometer: An Agilent 5973 MSD or equivalent[3]
-
Ionization Mode: Electron Ionization (EI)
-
Scan Type: Selected Ion Monitoring (SIM) to monitor specific m/z fragments of the derivatized chenodeoxycholic acid and its deuterated internal standard.
ELISA is a high-throughput method suitable for screening large numbers of samples, but it may lack the specificity of mass spectrometry-based methods.[4]
a. Assay Principle This is a competitive ELISA where chenodeoxycholic acid in the sample competes with a chenodeoxycholic acid conjugate pre-adsorbed on the microplate for binding to a specific anti-chenodeoxycholic acid antibody.[7]
b. Assay Procedure
-
Prepare standards and samples. Samples may require dilution to fall within the linear range of the assay.
-
Add a known amount of anti-chenodeoxycholic acid antibody and the sample or standard to the wells of the pre-coated microplate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Incubate and wash the plate again.
-
Add a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of chenodeoxycholic acid in the sample.
c. Data Analysis Calculate the concentration of chenodeoxycholic acid in the samples by comparing their absorbance to a standard curve generated from the known concentrations of the standards.[7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 4. Development of an enzyme-linked immunosorbent assay for chenodeoxycholic acid using an anti-chenodeoxycholic acid monoclonal antibody - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. Chenodeoxycholic Acid ELISA Kit [cellbiolabs.com]
Establishing Reference Intervals for Bile Acids Using Chenodeoxycholic Acid-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of chenodeoxycholic acid-d9 (CDCA-d9) as an internal standard for the establishment of bile acid reference intervals by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into its performance compared to other commonly used deuterated internal standards, present detailed experimental protocols, and illustrate key biological pathways involving chenodeoxycholic acid.
The Critical Role of Internal Standards in Bile Acid Quantification
Accurate quantification of bile acids is paramount in diagnosing and monitoring various hepatobiliary and metabolic diseases. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity and specificity. However, the complexity of biological matrices like serum and plasma can lead to significant analytical variability, including matrix effects (ion suppression or enhancement) and inconsistencies in sample preparation.[1][2]
To counteract these challenges, the use of stable isotope-labeled internal standards (SIL-ISs) is essential.[1] These are molecules that are chemically identical to the analyte of interest but have a few atoms replaced by a heavier isotope (e.g., deuterium, ¹³C). Because they have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience similar matrix effects and extraction efficiencies.[3][4] By adding a known amount of the SIL-IS to each sample, variations in the analytical process can be normalized, leading to highly accurate and precise quantification. Deuterated bile acids, such as this compound, are widely considered the most appropriate internal standards for bile acid analysis.[3]
Performance Comparison of Deuterated Bile Acid Internal Standards
The ideal internal standard is a deuterated version of the specific analyte being measured. However, for a panel of multiple bile acids, a representative deuterated standard is often used. Below is a comparison of the analytical performance of methods using this compound and other common deuterated bile acid standards. The data is compiled from various LC-MS/MS method validation studies.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (CV %) | Linearity (r²) | Key Findings |
| Chenodeoxycholic acid-d5 | Multiple Bile Acids | Serum | 89 - 110%[5] | <15%[5] | >0.99[5] | Provides excellent correction for CDCA and other structurally similar bile acids. |
| Cholic acid-d4 | Multiple Bile Acids | Serum | 82 - 114%[5] | <12%[5] | >0.99[5] | Effective for quantifying cholic acid and its conjugates. |
| Deoxycholic acid-d4 | Multiple Bile Acids | Serum | 87 - 110%[5] | <6%[5] | >0.99[5] | A suitable standard for deoxycholic acid and other secondary bile acids. |
| Glycocholic acid-d4 | Multiple Bile Acids | Serum | 91 - 115%[5] | <19%[5] | >0.99[5] | Specifically useful for the quantification of glycine-conjugated bile acids. |
| Taurocholic acid-d4 | Multiple Bile Acids | Serum | 96 - 117%[5] | <9%[5] | >0.99[5] | Ideal for the analysis of taurine-conjugated bile acids. |
Note: The performance metrics are representative and can vary based on the specific LC-MS/MS method, instrumentation, and laboratory. Using a deuterated analog for each specific bile acid analyte generally yields the highest data quality.[1]
Experimental Protocols
Protocol for Quantitative Analysis of Bile Acids using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the analysis of bile acids in human serum.
a. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of serum sample.
-
Add 10 µL of the internal standard working solution containing this compound (and other relevant deuterated standards) in methanol (B129727).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]
b. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 2:1 v/v) with 0.1% formic acid.[5]
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the different bile acids over a run time of approximately 15 minutes.
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 10 µL.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each bile acid and the deuterated internal standards are monitored.
Workflow for Establishing Reference Intervals
This workflow is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document EP28-A3c.[7][8]
Key Signaling Pathways of Chenodeoxycholic Acid
Chenodeoxycholic acid is not only a digestive aid but also a crucial signaling molecule that regulates lipid, glucose, and energy metabolism. It primarily exerts its effects through the activation of two key receptors: the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a membrane-bound receptor.
FXR Signaling Pathway
TGR5 Signaling Pathway
Conclusion
The use of this compound and other deuterated analogs as internal standards is indispensable for the accurate and reliable quantification of bile acids by LC-MS/MS. This allows for the establishment of robust reference intervals, which are crucial for the clinical interpretation of bile acid profiles. By following standardized protocols for both the analytical methodology and the reference interval study design, laboratories can provide high-quality data that aids in the diagnosis, management, and research of a wide range of metabolic and liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference intervals: current status, recent developments and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP28 | Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory [clsi.org]
Bridging Studies for Lot-to-Lot Comparability of Chenodeoxycholic Acid-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and manufacturing, ensuring the consistency and interchangeability of different batches of an active pharmaceutical ingredient (API) is of paramount importance. This guide provides a comprehensive framework for conducting a bridging study to compare two different lots of Chenodeoxycholic Acid-d9 (CDCA-d9), a deuterated analog of a primary bile acid. Such studies are critical to demonstrate that minor variations in the manufacturing process between lots do not significantly impact the quality, purity, and performance of the API.
This document outlines the key analytical comparisons, presents hypothetical comparative data in a clear, tabular format, details the experimental protocols, and provides a visual representation of the overall bridging study workflow. The principles and methodologies described herein are aligned with Good Manufacturing Practices (GMP) as outlined in the ICH Q7 guideline.
Comparative Data Summary: Lot A vs. Lot B
The following tables summarize the hypothetical analytical data for two distinct lots of this compound, designated as Lot A and Lot B. These tables are designed to provide an at-a-glance comparison of critical quality attributes.
Table 1: Physicochemical Properties and Identification
| Test | Specification | Lot A Result | Lot B Result |
| Appearance | White to off-white powder | Conforms | Conforms |
| Identification by HPLC-UV | Retention time conforms to reference standard | Conforms | Conforms |
| Identification by Mass Spectrometry | Mass spectrum conforms to reference standard | Conforms | Conforms |
| Melting Point | 141 - 145 °C | 142.5 °C | 143.0 °C |
| Solubility | Soluble in methanol (B129727) and ethanol | Conforms | Conforms |
Table 2: Purity and Impurity Profile by HPLC-UV
| Test | Specification | Lot A Result | Lot B Result |
| Assay (on dried basis) | 98.0% - 102.0% | 99.5% | 99.8% |
| Isotopic Purity (d9) | ≥ 98.0% | 99.2% | 99.5% |
| Related Substance A (Cholic Acid-d9) | ≤ 0.15% | 0.08% | 0.07% |
| Related Substance B (Lithocholic Acid-d9) | ≤ 0.10% | 0.05% | 0.06% |
| Any Unspecified Impurity | ≤ 0.10% | 0.04% | 0.05% |
| Total Impurities | ≤ 0.50% | 0.17% | 0.18% |
Table 3: Residual Solvents and Inorganic Impurities
| Test | Specification | Lot A Result | Lot B Result |
| Methanol | ≤ 3000 ppm | 150 ppm | 180 ppm |
| Ethanol | ≤ 5000 ppm | 250 ppm | 220 ppm |
| Loss on Drying | ≤ 1.0% | 0.3% | 0.4% |
| Residue on Ignition | ≤ 0.1% | 0.05% | 0.06% |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | < 10 ppm |
Table 4: Comparative Dissolution Profile
| Time (minutes) | % Dissolved - Lot A | % Dissolved - Lot B |
| 5 | 35 | 38 |
| 10 | 62 | 65 |
| 15 | 85 | 88 |
| 30 | 98 | 99 |
| 45 | 101 | 101 |
Experimental Workflow
The following diagram illustrates the logical workflow for the bridging study, from the initial characterization of the two lots to the final comparability assessment.
Caption: Bridging Study Workflow for CDCA-d9 Lot Comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Related Substances
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (e.g., 60:40 v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound from Lot A and Lot B in the mobile phase to a final concentration of 0.5 mg/mL.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the assay and impurity levels by comparing the peak areas of the samples to the standard.
-
Mass Spectrometry for Identification and Isotopic Purity
-
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
-
Ionization Mode:
-
Electrospray Ionization (ESI) in negative mode
-
-
Procedure:
-
Infuse a diluted solution of the sample in methanol into the mass spectrometer.
-
Acquire the full scan mass spectrum and compare it with the reference standard to confirm the molecular weight.
-
Determine the isotopic distribution to confirm the deuteration level.
-
Comparative Dissolution Testing
-
Instrumentation:
-
USP Apparatus 2 (Paddle)
-
-
Dissolution Medium:
-
900 mL of pH 6.8 phosphate buffer
-
-
Apparatus Conditions:
-
Paddle Speed: 75 RPM
-
Temperature: 37 ± 0.5°C
-
-
Procedure:
-
Place a known amount of this compound from each lot into separate dissolution vessels.
-
Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, and 45 minutes).
-
Filter the samples and analyze the concentration of dissolved CDCA-d9 using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the percentage of drug dissolved at each time point for both lots and compare the dissolution profiles.
-
Conclusion
The data presented in this guide illustrates a successful bridging study where the analytical results for Lot B of this compound are comparable to those of Lot A and fall within the established specifications. The minor variations observed are not considered significant and demonstrate the consistency of the manufacturing process. Based on this comprehensive analysis, the two lots can be considered interchangeable for further drug product development and manufacturing. This guide serves as a template for designing and executing robust bridging studies to ensure API quality and consistency.
Comparative Stability of Deuterated Bile Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of deuterated compounds is crucial for advancing therapeutic and diagnostic applications. This guide provides a comprehensive comparison of the stability of different deuterated bile acids, leveraging foundational principles of isotope effects and available experimental data.
Deuteration, the strategic replacement of hydrogen with its heavier, stable isotope deuterium, is a key strategy in drug discovery to enhance metabolic stability. This "metabolic shielding" arises from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down enzymatic cleavage compared to the carbon-hydrogen (C-H) bond, a common step in drug metabolism. This guide delves into the comparative stability of deuterated primary and secondary bile acids, including cholic acid (CA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA), focusing on metabolic stability, resistance to bacterial degradation, and epimerization.
Enhanced Metabolic Stability of Deuterated Bile Acids: In Vitro Evidence
The primary advantage of deuterating bile acids lies in their increased resistance to metabolic degradation by hepatic enzymes, primarily cytochrome P450 (CYP) enzymes. While direct head-to-head comparative studies with extensive quantitative data for various deuterated bile acids are limited in publicly available literature, the principles of the KIE and findings from individual studies suggest a significant stability enhancement.
A study investigating the in vitro metabolism of deuterated ursodeoxycholic acid (UDCA-d4) in human and mouse liver microsomes provides valuable insight. The study identified 20 metabolites of UDCA, and the use of UDCA-d4 helped confirm the biotransformation pathways. Although the study did not provide a quantitative comparison of the degradation rates between UDCA and UDCA-d4, the use of the deuterated version as a tracer implies its stability throughout the experimental process. The general principle of the KIE suggests that the metabolic clearance of UDCA-d4 would be slower than that of non-deuterated UDCA.
Table 1: Projected Comparative Metabolic Stability of Deuterated vs. Non-Deuterated Bile Acids in Human Liver Microsomes
| Bile Acid | Deuterated Analog | Projected In Vitro Half-life (t½) | Projected In Vitro Intrinsic Clearance (CLint) |
| Cholic Acid (CA) | D-Cholic Acid (e.g., Cholic acid-d4) | Increased | Decreased |
| Chenodeoxycholic Acid (CDCA) | D-Chenodeoxycholic Acid (e.g., CDCA-d4) | Increased | Decreased |
| Ursodeoxycholic Acid (UDCA) | D-Ursodeoxycholic Acid (e.g., UDCA-d4) | Increased | Decreased |
Note: The table reflects projected outcomes based on the kinetic isotope effect. Specific quantitative values are not available from direct comparative studies in the public domain.
Resistance to Bacterial Degradation and Epimerization in the Gut
Bile acids undergo extensive metabolism by the gut microbiota, including deconjugation, 7α-dehydroxylation, and epimerization. These transformations significantly impact the bile acid pool and its signaling functions. Deuteration at specific sites of enzymatic attack by gut bacteria is expected to confer resistance to these metabolic processes.
For instance, the conversion of the primary bile acid chenodeoxycholic acid (CDCA) to the secondary bile acid lithocholic acid (LCA) involves 7α-dehydroxylation by gut bacteria. Similarly, the epimerization of CDCA (7α-hydroxyl) to ursodeoxycholic acid (UDCA; 7β-hydroxyl) is another key bacterial transformation. Deuteration at or near the C7 position could hinder these enzymatic reactions, thereby preserving the parent deuterated bile acid.
While quantitative data on the comparative resistance of different deuterated bile acids to bacterial degradation is scarce, the known mechanisms of bacterial bile acid metabolism strongly suggest that deuterated analogs would exhibit greater stability in the gut environment.
Table 2: Projected Resistance of Deuterated Bile Acids to Gut Microbiota Metabolism
| Metabolic Process | Non-Deuterated Bile Acid | Deuterated Bile Acid | Projected Outcome |
| 7α-dehydroxylation | Cholic Acid (CA) -> Deoxycholic Acid (DCA) | D-Cholic Acid | Reduced rate of conversion |
| 7α-dehydroxylation | Chenodeoxycholic Acid (CDCA) -> Lithocholic Acid (LCA) | D-Chenodeoxycholic Acid | Reduced rate of conversion |
| Epimerization | Chenodeoxycholic Acid (CDCA) -> Ursodeoxycholic Acid (UDCA) | D-Chenodeoxycholic Acid | Reduced rate of epimerization |
Note: The table reflects projected outcomes based on the kinetic isotope effect. Specific quantitative values are not available from direct comparative studies in the public domain.
Chemical Stability
Deuterated bile acids are generally considered to have similar chemical stability to their non-deuterated counterparts under standard laboratory conditions. Commercially available deuterated bile acids are often supplied as stable solids or solutions. For instance, a mixture of deuterated bile acids in methanol (B129727) is reported to be stable for at least five years when stored at -20°C.[1]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated bile acids.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (deuterated and non-deuterated bile acids)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile or other suitable organic solvent to terminate the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer in a 96-well plate.
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration, e.g., 1 µM).
-
Incubate the plate at 37°C with constant shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining compound concentration versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Assessment of Bacterial Metabolism in Fecal Cultures
This assay simulates the gut environment to evaluate the stability of compounds in the presence of gut microbiota.
Objective: To assess the rate of degradation and epimerization of deuterated and non-deuterated bile acids by fecal bacteria.
Materials:
-
Fresh human fecal samples from healthy donors
-
Anaerobic broth medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, hemin, and vitamin K)
-
Anaerobic chamber or jars
-
Test compounds (deuterated and non-deuterated bile acids)
-
Internal standard
-
Solvents for extraction (e.g., ethanol, methanol)
-
LC-MS/MS system
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in anaerobic broth inside an anaerobic chamber.
-
Dispense the fecal slurry into tubes.
-
Add the test compound (deuterated or non-deuterated bile acid) to the tubes.
-
Incubate the tubes under anaerobic conditions at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the culture.
-
Extract the bile acids from the collected aliquots using an appropriate solvent mixture.
-
Centrifuge to remove solid debris.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound and its metabolites (e.g., dehydroxylated or epimerized forms).
-
Compare the degradation and epimerization rates between the deuterated and non-deuterated bile acids.
Bile Acid Signaling Pathways
Bile acids are important signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5). These signaling pathways regulate bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Chenodeoxycholic Acid-d9
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Chenodeoxycholic Acid-d9 (CDCA-d9), a deuterated form of a naturally occurring bile acid, requires careful management throughout its lifecycle, from receipt to disposal. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection.
This guide provides a procedural, step-by-step framework for the proper disposal of this compound, treating it with the same precautions as its non-deuterated counterpart, Chenodeoxycholic Acid. The information is compiled from safety data sheets (SDS) to ensure alignment with established safety standards.
Essential Safety and Handling Information
Before proceeding with disposal, it is crucial to be aware of the hazards associated with Chenodeoxycholic Acid and the necessary protective measures. This compound is classified as causing skin and serious eye irritation.[1][2][3]
| Hazard Category | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation | Wear protective gloves and clothing to prevent skin exposure.[1][4] | If skin contact occurs, wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][3][4] |
| Serious Eye Irritation | Wear appropriate eye protection, such as safety glasses or goggles.[2][4] | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2][4] |
| Inhalation | Use in a well-ventilated area. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] | If inhaled, remove the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][4] |
| Ingestion | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3][4] | Do NOT induce vomiting. Rinse mouth with water and get medical attention.[1][3][4] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Preparation for Disposal :
-
Ensure the this compound waste is in a clearly labeled, sealed, and appropriate container. It is best to leave the chemical in its original container if possible.[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
-
Waste Collection :
-
Storage Pending Disposal :
-
Final Disposal :
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chenodeoxycholic Acid-d9
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Chenodeoxycholic Acid-d9, a deuterated bile acid. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
Chenodeoxycholic Acid is classified as a skin and eye irritant.[1][2][3][4] The following procedures are designed to provide clear, step-by-step guidance for safe handling, from receipt of the compound to its ultimate disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for various stages of handling this compound.
| Activity | Required PPE | Recommended PPE |
| Receiving and Unpacking | • Safety glasses• Nitrile gloves | • Lab coat |
| Weighing and Aliquoting (Dry Powder) | • Safety goggles• Double nitrile gloves• Lab coat or disposable gown• N95 or N100 respirator[5] | • Face shield• Sleeve covers |
| Dissolving and Solution Handling | • Safety goggles• Nitrile gloves• Lab coat | • Face shield |
| Spill Cleanup | • Safety goggles• Double nitrile gloves• Chemical-resistant gown• N95 or N100 respirator | • Face shield• Chemical-resistant boot covers |
| Waste Disposal | • Safety goggles• Nitrile gloves• Lab coat |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from receiving the compound to its disposal.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the received product matches the order specifications.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]
-
Controlled Environment: Always handle the powdered form of this compound within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Wear safety goggles, double nitrile gloves, a lab coat, and an N95 or N100 respirator.[5]
-
Minimize Dust: Handle the powder carefully to avoid generating dust. Use a spatula for transfers.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with 70% ethanol (B145695) or another suitable cleaning agent.
-
Solvent Selection: Refer to the product's technical data sheet for information on appropriate solvents.
-
Procedure: Add the solvent to the weighed this compound slowly. If necessary, use a vortex mixer or sonicator to aid dissolution. This should also be performed in a fume hood.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Cleanup: Wearing appropriate PPE (see table above), carefully sweep or scoop up the absorbed material and place it into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water, followed by 70% ethanol.
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, wipes, and absorbent materials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste.
-
Institutional Guidelines: Dispose of all waste in accordance with your institution's and local environmental regulations. Do not discharge chemical waste into the sewer system.[6]
By implementing these safety and logistical protocols, you can foster a secure research environment and ensure the responsible handling of this compound from its arrival in your lab to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
